TM38837
Description
a cannabinoid receptor type 1 antagonist
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25Cl2F3N4OS/c1-2-23-27(29(40)37-38-16-4-3-5-17-38)36-39(25-14-11-21(31)18-24(25)32)28(23)26-15-13-22(41-26)12-8-19-6-9-20(10-7-19)30(33,34)35/h6-7,9-11,13-15,18H,2-5,16-17H2,1H3,(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOCBFYUDSBDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25Cl2F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018782 | |
| Record name | TM-38837 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253641-65-4 | |
| Record name | TM-38837 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Development of TM38837: A Peripherally Restricted CB1 Receptor Antagonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TM38837 is a small molecule, peripherally restricted cannabinoid 1 (CB1) receptor inverse agonist/antagonist developed by 7TM Pharma for the treatment of obesity and metabolic disorders.[1][2] The rationale behind its development was to mitigate the severe psychiatric side effects, such as anxiety and depression, observed with first-generation CB1 receptor antagonists like rimonabant, which readily crossed the blood-brain barrier.[2][3][4] this compound was designed to selectively target peripheral CB1 receptors in tissues like the liver, adipose tissue, and skeletal muscle, which are implicated in metabolic regulation, while having minimal engagement with CB1 receptors in the central nervous system (CNS). Preclinical studies demonstrated significant efficacy in animal models of obesity, and the compound progressed to Phase I clinical trials. Despite a promising safety and pharmacokinetic profile in early clinical development, the development of this compound was ultimately discontinued. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and experimental protocols related to this compound.
Introduction and Rationale
The endocannabinoid system, particularly the CB1 receptor, is a well-established regulator of appetite and energy homeostasis. Global blockade of the CB1 receptor by first-generation antagonists like rimonabant proved effective for weight loss and improvement of metabolic profiles in obese individuals. However, the widespread expression of CB1 receptors in the brain led to significant psychiatric adverse events, leading to the withdrawal of these drugs from the market.
This led to the development of a new generation of peripherally restricted CB1 receptor antagonists. The hypothesis was that the metabolic benefits of CB1 receptor antagonism were at least partially mediated by peripheral receptors and that avoiding central receptor engagement would provide a safer therapeutic window. This compound emerged as a lead candidate from this new approach, engineered to have limited brain penetrance.
Mechanism of Action and Signaling Pathway
This compound acts as an inverse agonist/antagonist at the CB1 receptor. CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by endocannabinoids (like anandamide and 2-arachidonoylglycerol), couple to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels (inhibition of N- and P/Q-type calcium channels and activation of inwardly rectifying potassium channels). As an inverse agonist, this compound not only blocks the receptor from being activated by agonists but also reduces its basal signaling activity.
Below is a diagram illustrating the CB1 receptor signaling pathway and the inhibitory action of this compound.
Caption: CB1 Receptor Signaling Pathway and Inhibition by this compound.
Preclinical Development
In Vitro Characterization
This compound was characterized as a highly potent and selective CB1 receptor inverse agonist.
| Parameter | Value | Receptor | Assay Type |
| IC50 | 8.5 nM | Human CB1 | Radioligand binding assay ([3H]-CP 55940) |
| IC50 | 605 nM | Human CB2 | Radioligand binding assay ([3H]-CP 55940) |
| Selectivity | 71-fold | CB1 over CB2 | - |
| EC50 | 18.5 nM | Human CB1 | GTPγS binding assay |
| Table 1: In Vitro Activity of this compound. |
In Vivo Efficacy in Animal Models
This compound demonstrated significant efficacy in diet-induced obese (DIO) mice, causing substantial weight loss and improvements in metabolic markers.
| Animal Model | Treatment | Duration | Key Outcomes |
| Diet-Induced Obese (DIO) Mice | This compound | 5 weeks | - 26% weight loss compared to placebo - Sustained reduction in food intake - Improvement in plasma markers of inflammation and glucose homeostasis |
| Rats | This compound | Not specified | - 14% lower body weight compared to placebo |
| Table 2: In Vivo Efficacy of this compound. |
Pharmacokinetics and CNS Penetrance
A key feature of this compound is its restricted access to the CNS. This was confirmed through pharmacokinetic analysis and advanced imaging techniques.
| Study Type | Animal Model | Key Findings |
| Pharmacokinetic Analysis | DIO Mice | High plasma and liver levels, but low brain levels. |
| Positron Emission Tomography (PET) | Non-human primates | Significantly lower brain CB1 receptor occupancy compared to rimonabant, confirming peripheral restriction. |
| Table 3: CNS Penetrance Studies of this compound. |
Clinical Development
This compound progressed into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.
Phase I Single Ascending Dose Study
A first-in-human, single ascending dose study was conducted in healthy male subjects. The study aimed to determine the safety and tolerability of a range of single doses and to characterize the pharmacokinetic profile of this compound. The compound exhibited an excellent safety and pharmacokinetic profile.
Phase I CNS Effects Study
A double-blind, placebo-controlled, crossover Phase I trial was conducted to explicitly assess the peripheral selectivity of this compound in humans. The study involved 24 subjects and evaluated the ability of this compound to attenuate the centrally mediated effects of Δ9-tetrahydrocannabinol (THC), a CB1 agonist.
| Treatment Arm | Dose | Effect on THC-induced "Feeling High" | Effect on THC-induced Body Sway | Effect on THC-induced Heart Rate |
| Rimonabant | 60 mg | -26.7% | -7.1% | -7.3% |
| This compound | 100 mg | No measurable effect | No measurable effect | Limited effect |
| This compound | 500 mg | -22.1% | -12.2% | -8.9% |
| Table 4: Summary of Phase I Study on CNS Effects of this compound. |
The results confirmed that even at high doses, this compound had a significantly reduced impact on central CB1 receptors compared to brain-penetrant antagonists, supporting its peripherally restricted profile. The pharmacokinetic analysis from this study revealed a long terminal half-life of 771 hours for this compound.
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (IC50) of this compound for CB1 and CB2 receptors.
-
Methodology:
-
Membranes from cells overexpressing human CB1 or CB2 receptors are prepared.
-
Membranes are incubated with a radiolabeled cannabinoid agonist, [3H]-CP 55940.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.
-
After incubation, the membranes are washed to remove unbound radioligand.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of [3H]-CP 55940.
-
In Vivo Study in Diet-Induced Obese (DIO) Mice
-
Objective: To evaluate the efficacy of this compound on body weight, food intake, and metabolic parameters in an obese animal model.
-
Methodology:
-
Male C57BL/6 mice are fed a high-fat diet for several weeks to induce obesity.
-
Mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses).
-
This compound is administered daily (e.g., via oral gavage) for a specified period (e.g., 5 weeks).
-
Body weight and food intake are measured daily or several times per week.
-
At the end of the study, blood samples are collected to analyze plasma markers of inflammation (e.g., cytokines) and glucose homeostasis (e.g., glucose, insulin).
-
Statistical analysis is performed to compare the outcomes between the treatment and control groups.
-
Fear Conditioning Test in Mice
-
Objective: To assess the potential for CNS side effects (anxiety/fear promotion) of this compound.
-
Methodology:
-
Conditioning Phase: Mice are placed in a novel chamber and exposed to an auditory cue (tone) followed by a mild foot shock. This pairs the tone with an aversive stimulus.
-
Testing Phase: 24 hours later, mice are administered this compound, a positive control (e.g., rimonabant), or vehicle.
-
Mice are then re-exposed to the auditory cue in a different context, and their freezing behavior (a measure of fear) is recorded and scored.
-
The duration of freezing is compared across treatment groups to determine if the compound enhances the fear response.
-
Development Workflow and Discontinuation
The development of this compound followed a standard pharmaceutical pipeline from discovery to early clinical trials.
Caption: Developmental Workflow of this compound.
Despite promising preclinical and Phase I data demonstrating peripheral restriction and a good safety profile, the development of this compound was discontinued. The specific reasons for the discontinuation have not been publicly disclosed by 7TM Pharma.
Conclusion
This compound represented a significant advancement in the development of CB1 receptor antagonists, successfully demonstrating the principle of peripheral restriction to avoid the CNS-mediated side effects that plagued first-generation compounds. Its discovery and development provided valuable insights into the role of peripheral CB1 receptors in metabolic diseases and confirmed that a peripherally restricted mechanism of action is achievable in humans. Although this compound did not proceed to later-stage clinical trials, the data generated from its development continues to inform ongoing research into safer, more targeted therapies for obesity and related metabolic disorders.
References
- 1. TM-38837 - Wikipedia [en.wikipedia.org]
- 2. 7TM Pharma Successfully Conducts Clinical Phase I Trial of Its First in Class Peripheral CB1 Receptor Antagonist this compound Demonstrating Restriction from the Human CNS - BioSpace [biospace.com]
- 3. 7TM Pharma Successfully Conducts Clinical Phase I Trial With Its Second Generation CB1 Receptor Antagonist - BioSpace [biospace.com]
- 4. fiercebiotech.com [fiercebiotech.com]
An In-depth Technical Guide to TM38837: A Peripherally Restricted Cannabinoid-1 Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental evaluation of TM38837, a peripherally selective cannabinoid-1 (CB1) receptor inverse agonist. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data and methodologies to support further investigation and application of this compound.
Chemical Structure and Properties
This compound is a synthetic, small-molecule compound designed to selectively act on peripheral CB1 receptors, thereby minimizing the central nervous system (CNS) side effects associated with first-generation CB1 receptor antagonists.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(2,4-Dichlorophenyl)-4-ethyl-N-(piperidin-1-yl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide | [1][2] |
| Molecular Formula | C₃₀H₂₅Cl₂F₃N₄OS | [1][3][4] |
| Molecular Weight | 617.51 g/mol | |
| CAS Number | 1253641-65-4 | |
| Appearance | Solid powder | |
| Purity | ≥98% | |
| Solubility | Soluble to 20 mM in DMSO and ethanol |
Mechanism of Action and Signaling Pathway
This compound functions as an inverse agonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Basal or constitutive activity of the CB1 receptor leads to a tonic inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). As an inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity and leading to an increase in adenylyl cyclase activity and subsequent cAMP levels. This is in contrast to a neutral antagonist, which would only block the binding of agonists without affecting the receptor's basal activity.
Pharmacological Properties
This compound exhibits high potency and selectivity for the CB1 receptor over the CB2 receptor. Its key pharmacological parameters are summarized below.
Table 2: In Vitro Pharmacological Data for this compound
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ (CB1) | 8.5 nM | Human | [³H]-CP 55940 binding assay | |
| IC₅₀ (CB2) | 605 nM | Human | [³H]-CP 55940 binding assay | |
| Selectivity (CB2/CB1) | ~71-fold | Human | - | |
| EC₅₀ | 18.5 nM | - | GTP binding assay |
Pharmacokinetics and Peripheral Selectivity
A key feature of this compound is its limited ability to cross the blood-brain barrier, leading to peripheral restriction. This property is crucial for avoiding the adverse psychiatric side effects observed with first-generation, brain-penetrant CB1 receptor antagonists.
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Study Population | Reference |
| Terminal Half-life (t½) | ~771 hours | Healthy Subjects | |
| Time to Maximum Concentration (Tmax) | ~4 hours | Healthy Subjects |
Preclinical studies in diet-induced obese mice have shown that this compound leads to high plasma and liver levels with low brain exposure. This hepatic uptake may contribute to its metabolic benefits.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
CB1 Receptor Radioligand Binding Assay ([³H]-CP 55940 Displacement)
This assay determines the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace the radiolabeled CB1 agonist [³H]-CP 55940.
Materials:
-
Membrane preparations from cells overexpressing the human CB1 receptor.
-
[³H]-CP 55940 (radioligand).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a known CB1 antagonist (e.g., 10 µM Rimonabant).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of [³H]-CP 55940 (typically at its Kd) to each well.
-
Add the CB1 receptor membrane preparation to initiate the binding reaction.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled CB1 antagonist).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to modulate G-protein activation by the CB1 receptor. Inverse agonists like this compound are expected to decrease the basal level of [³⁵S]GTPγS binding.
Materials:
-
Membrane preparations from cells overexpressing the human CB1 receptor.
-
[³⁵S]GTPγS (radioligand).
-
This compound (test compound).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of unlabeled GTPγS.
-
Agonist control (e.g., CP 55940) to measure stimulation.
Procedure:
-
Pre-incubate the CB1 receptor membranes with GDP (typically 10-30 µM) in the assay buffer on ice to ensure G-proteins are in the GDP-bound (inactive) state.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add the pre-incubated membrane suspension to the wells.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.
-
Include wells for basal binding (membranes and [³⁵S]GTPγS only), agonist-stimulated binding, and non-specific binding (with excess unlabeled GTPγS).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration, similar to the radioligand binding assay.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage change in [³⁵S]GTPγS binding relative to the basal level. For an inverse agonist, a concentration-dependent decrease below the basal level is expected.
-
Determine the EC₅₀ value for the inverse agonistic effect.
Summary and Future Directions
This compound is a potent and selective peripherally restricted CB1 receptor inverse agonist. Its chemical and pharmacological properties, particularly its limited brain penetrance, make it a promising candidate for the treatment of metabolic disorders such as obesity and non-alcoholic fatty liver disease, without the CNS side effects that led to the withdrawal of first-generation CB1 antagonists. The experimental protocols detailed in this guide provide a foundation for the continued investigation of this compound and other peripherally restricted CB1 receptor modulators. Further research should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound, as well as its long-term efficacy and safety in relevant preclinical models and human clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. TM-38837 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Peripheral selectivity of the novel cannabinoid receptor antagonist this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripheral selectivity of the novel cannabinoid receptor antagonist this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Peripheral Selectivity Mechanism of TM38837: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TM38837 is a potent and selective inverse agonist of the cannabinoid 1 (CB1) receptor, engineered for peripheral restriction to mitigate the central nervous system (CNS) side effects that led to the withdrawal of first-generation CB1 receptor antagonists. This technical guide provides an in-depth overview of the core mechanisms governing the peripheral selectivity of this compound. It consolidates available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows. The evidence strongly supports this compound as a peripherally selective agent with potential for treating metabolic disorders, demonstrating efficacy in preclinical models and a favorable safety profile in early clinical trials.
Introduction
The endocannabinoid system, particularly the CB1 receptor, is a critical regulator of energy homeostasis. While central CB1 receptor blockade has proven effective for weight loss, it is associated with significant psychiatric adverse effects. Consequently, the focus has shifted to developing peripherally restricted CB1 receptor antagonists that can exert beneficial metabolic effects in tissues such as the liver, adipose tissue, and skeletal muscle, without impacting the CNS. This compound emerged as a promising second-generation candidate with this profile. This document serves as a comprehensive technical resource on its peripheral selectivity.
In Vitro Profile: Potency and Selectivity
This compound demonstrates high potency and selectivity for the CB1 receptor over the CB2 receptor. Its activity as an inverse agonist has been confirmed through functional assays.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Description |
| CB1 Receptor Binding Affinity (IC50) | 8.5 nM | Inhibition of [3H]-CP 55,940 binding to human CB1 receptors.[1] |
| CB2 Receptor Binding Affinity (IC50) | 605 nM | Inhibition of [3H]-CP 55,940 binding to human CB2 receptors.[1] |
| Selectivity Ratio (CB2 IC50 / CB1 IC50) | ~71-fold | Calculated from the binding affinity values.[1] |
| Functional Activity (EC50) | 18.5 nM | Inhibition of GTP binding to CB1-overexpressing cell membranes.[1] |
Preclinical Evidence of Peripheral Selectivity
Studies in rodent models of diet-induced obesity (DIO) have been instrumental in demonstrating the peripheral action and efficacy of this compound.
Pharmacokinetics: Limited Brain Penetration
Pharmacokinetic analyses in mice reveal high plasma and liver concentrations of this compound with significantly lower levels in the brain, confirming its restricted distribution to the periphery.
Table 2: Tissue Distribution of this compound in DIO Mice
| Tissue | Concentration (ng/g or ng/mL) at 2 hours post-dose (10 mg/kg, p.o.) |
| Plasma | ~1500 |
| Liver | ~4000 |
| Brain | <100 |
Note: Data are estimated from graphical representations in preclinical studies and should be considered preliminary.
Pharmacodynamics: Efficacy in Diet-Induced Obesity
Chronic administration of this compound to DIO mice resulted in significant weight loss and improvements in metabolic parameters, comparable to the brain-penetrant antagonist rimonabant at therapeutically relevant doses.
Table 3: Effects of Chronic this compound Administration in DIO Mice
| Parameter | Vehicle | This compound (10 mg/kg/day) |
| Body Weight Change after 5 weeks | Gain | ~26% loss |
| Food Intake | Normal | Sustained reduction |
| Plasma Markers | - | Improvements in markers of inflammation and glucose homeostasis |
CNS-Mediated Effects
To further probe its lack of central activity, studies on fear-promoting effects were conducted. This compound only induced fear responses at doses ten times higher than rimonabant, a brain-penetrant CB1 antagonist.[2] This suggests a significantly wider therapeutic window for achieving peripheral metabolic benefits without CNS side effects.
Clinical Evidence of Peripheral Selectivity
A double-blind, randomized, placebo-controlled, crossover study in healthy volunteers was conducted to assess the peripheral selectivity of this compound. The study evaluated the ability of this compound to antagonize the central and peripheral effects of delta-9-tetrahydrocannabinol (THC).
Pharmacokinetics in Humans
This compound exhibits a unique pharmacokinetic profile in humans, characterized by a long terminal half-life.
Table 4: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | This compound (100 mg) | This compound (500 mg) |
| Tmax (h) | 13.01 | 12.55 |
| Cmax (ng/mL) | 114 | 458 |
| AUC(0-inf) (ng*h/mL) | 128,000 | 545,000 |
| t1/2 (h) | 771 | 771 |
Data presented as mean values.
Pharmacodynamics: Antagonism of THC Effects
This compound demonstrated a dose-dependent antagonism of THC-induced effects. Notably, the 100 mg dose, which is predicted to be effective for metabolic disorders, had no measurable impact on the central effects of THC, such as "feeling high" or body sway, while showing some antagonism of peripheral effects like heart rate.
Table 5: Antagonism of THC-Induced Effects by this compound and Rimonabant
| Effect | This compound (100 mg) | This compound (500 mg) | Rimonabant (60 mg) |
| VAS "Feeling High" | No measurable effect | -22.10% | -26.70% |
| Body Sway | No measurable effect | -12.20% | -7.10% |
| Heart Rate | Limited effect | -8.90% | -7.30% |
Values represent the percentage of antagonism of THC-induced effects.
Experimental Protocols
CB1 Receptor Binding Assay (General Protocol)
This assay determines the binding affinity of a compound to the CB1 receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human CB1 receptor.
-
Incubation: Membranes are incubated with a radiolabeled CB1 receptor ligand (e.g., [3H]-CP 55,940) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
GTPγS Binding Assay (General Protocol)
This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor, distinguishing between agonists, antagonists, and inverse agonists.
-
Membrane Preparation: As in the binding assay, membranes from cells expressing the CB1 receptor are used.
-
Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and the test compound. To test for inverse agonism, the assay is run in the absence of an agonist.
-
Separation: Bound and free [35S]GTPγS are separated by filtration.
-
Detection: Radioactivity is quantified by scintillation counting.
-
Data Analysis: A decrease in basal [35S]GTPγS binding in the presence of the test compound indicates inverse agonist activity. The EC50 value is the concentration of the compound that produces 50% of its maximal effect.
Diet-Induced Obesity (DIO) Mouse Model
This in vivo model is used to evaluate the efficacy of anti-obesity compounds.
-
Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity and a metabolic syndrome-like phenotype.
-
Compound Administration: this compound or vehicle is administered daily, typically via oral gavage.
-
Monitoring: Body weight and food intake are monitored regularly.
-
Terminal Procedures: At the end of the study, blood is collected for analysis of plasma markers (e.g., glucose, insulin, lipids, inflammatory cytokines). Tissues such as the liver, adipose tissue, and brain are collected for pharmacokinetic analysis and other biomarker studies.
Clinical Trial in Healthy Volunteers
This study was designed to assess the peripheral selectivity of this compound in humans.
-
Study Design: A double-blind, randomized, placebo-controlled, crossover design was used.
-
Participants: Healthy male volunteers who were occasional cannabis users.
-
Interventions: Participants received oral this compound (100 mg or 500 mg) or placebo, followed by inhaled THC. A positive control arm with the brain-penetrant CB1 antagonist rimonabant was also included.
-
Pharmacodynamic Assessments: Central effects were measured using a Visual Analogue Scale (VAS) for "feeling high" and assessment of body sway. Peripheral effects were primarily assessed by measuring changes in heart rate.
-
Pharmacokinetic Assessments: Blood samples were collected at multiple time points to determine the plasma concentrations of this compound, rimonabant, and THC.
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound in peripheral tissues.
Experimental Workflow
Caption: Experimental workflow for establishing the peripheral selectivity of this compound.
Logical Relationship
Caption: Logical relationship of this compound's properties and peripheral selectivity.
Conclusion
The collective evidence from in vitro, preclinical, and clinical studies substantiates the classification of this compound as a peripherally selective CB1 receptor inverse agonist. Its molecular design successfully restricts its access to the central nervous system, thereby allowing it to exert its therapeutic effects on peripheral tissues involved in metabolic regulation. The data presented in this guide highlight a clear mechanism of action that translates into a promising efficacy and safety profile, positioning this compound as a valuable candidate for the treatment of obesity and related metabolic disorders. Further clinical development will be crucial to fully elucidate its therapeutic potential.
References
TM38837: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM38837 is a second-generation, peripherally restricted cannabinoid receptor type 1 (CB1) antagonist and inverse agonist.[1] It was developed to mitigate the neuropsychiatric side effects associated with first-generation CB1 antagonists like rimonabant, which exhibited central nervous system (CNS) activity.[2][3] By limiting its penetration into the brain, this compound was designed to selectively target peripheral CB1 receptors, offering a potential therapeutic avenue for metabolic disorders such as obesity and related conditions, without the adverse psychiatric effects.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data.
Pharmacodynamics
Mechanism of Action
This compound acts as a potent and selective inverse agonist at the CB1 receptor. Inverse agonists not only block the action of agonists but also reduce the basal activity of the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor by endogenous cannabinoids (endocannabinoids) or exogenous agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates various downstream signaling pathways involved in appetite, metabolism, and pain. By acting as an inverse agonist, this compound is thought to reverse this signaling cascade in peripheral tissues where CB1 receptors are expressed, such as adipose tissue, the liver, and the gastrointestinal tract, contributing to its therapeutic effects.
Receptor Binding and Functional Activity
In vitro studies have demonstrated the high affinity and selectivity of this compound for the human CB1 receptor.
| Parameter | Value | Receptor | Assay Type |
| IC₅₀ | 8.5 nM | Human CB1 | [³H]-CP 55940 binding inhibition |
| IC₅₀ | 605 nM | Human CB2 | [³H]-CP 55940 binding inhibition |
| Selectivity | 71-fold | CB1 vs. CB2 | |
| EC₅₀ | 18.5 nM | Human CB1 | GTPγS binding |
Table 1: In Vitro Pharmacodynamic Properties of this compound.
In Vivo Pharmacodynamics
Preclinical and clinical studies have focused on elucidating the peripheral selectivity and therapeutic efficacy of this compound.
In preclinical models, this compound demonstrated efficacy in reducing body weight and improving metabolic parameters in diet-induced obese mice, with effects comparable to rimonabant at similar doses. A key finding from these studies was the significantly lower brain-to-plasma concentration ratio of this compound compared to rimonabant, supporting its peripheral restriction. This peripheral selectivity was further evidenced by a reduced propensity to induce centrally-mediated effects like hypothermia, which is a characteristic of centrally acting CB1 antagonists.
A Phase I clinical trial in healthy volunteers employed a THC challenge to assess the pharmacodynamic effects of this compound. In this study, co-administration of this compound with THC was evaluated for its ability to antagonize the known central and peripheral effects of THC.
| Dose of this compound | Effect on THC-induced "Feeling High" (Central Effect) | Effect on THC-induced Heart Rate Increase (Peripheral Effect) |
| 100 mg | No significant antagonism | Partial antagonism |
| 500 mg | Partial antagonism | Partial antagonism |
Table 2: Summary of this compound's Antagonism of THC-induced Effects in a Phase I Clinical Trial.
These findings suggest that at a therapeutic dose of 100 mg, this compound has minimal impact on the central effects of THC, indicating limited brain penetrance, while still exerting effects on peripheral systems.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in a Phase I single ascending dose study in healthy male subjects.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Following oral administration, this compound exhibits a relatively flat plasma concentration-time profile. Specific details regarding its metabolism and excretion pathways are not extensively published. However, its physicochemical properties are designed to limit its ability to cross the blood-brain barrier.
Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound were determined following single oral doses.
| Parameter | 100 mg Dose | 500 mg Dose |
| Tmax (hours) | 12.55 - 13.01 | 12.55 - 13.01 |
| Terminal Half-life (t½) (hours) | ~771 | ~771 |
| Cmax | Data not available | Data not available |
| AUC | Data not available | Data not available |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers.
The exceptionally long terminal half-life of approximately 771 hours is a notable characteristic of this compound. While specific Cmax and AUC values from the single ascending dose study are not publicly available in detail, the long half-life suggests the potential for a sustained therapeutic effect with infrequent dosing.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (IC₅₀) of this compound for human CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing either human CB1 or CB2 receptors were used.
-
Radioligand: [³H]-CP 55940, a high-affinity cannabinoid receptor agonist, was used as the radioligand.
-
Assay Conditions: A fixed concentration of [³H]-CP 55940 was incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-CP 55940 (IC₅₀) was calculated using non-linear regression analysis.
Phase I Clinical Trial: THC Challenge Study
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound in healthy subjects, and to evaluate its peripheral selectivity.
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Participants: Healthy male volunteers.
Interventions:
-
Single oral doses of this compound (e.g., 100 mg and 500 mg) or placebo.
-
Inhaled THC (or placebo) administered at specific time points after this compound/placebo administration to induce measurable central and peripheral effects.
Methodology:
-
Screening and Enrollment: Subjects underwent a comprehensive health screening to ensure they met the inclusion and exclusion criteria.
-
Dosing: On separate study days, subjects received a single oral dose of this compound or placebo.
-
THC Challenge: At a predetermined time after dosing, subjects inhaled a standardized dose of THC to induce cardiovascular and psychoactive effects.
-
Pharmacokinetic Sampling: Blood samples were collected at various time points before and after this compound administration to determine its plasma concentration profile.
-
Pharmacodynamic Assessments:
-
Central Effects: Assessed using subjective measures such as the Visual Analog Scale (VAS) for "feeling high" and objective measures of psychomotor performance.
-
Peripheral Effects: Primarily assessed by monitoring changes in heart rate.
-
-
Safety Monitoring: Subjects were monitored for adverse events throughout the study.
Bioanalytical Method for Pharmacokinetic Analysis:
-
Method: Liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Matrix: Human plasma.
-
Procedure (General):
-
Sample Preparation: Plasma samples were processed to extract this compound and an internal standard, typically involving protein precipitation and/or liquid-liquid extraction.
-
Chromatographic Separation: The extracted sample was injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable analytical column (e.g., a reverse-phase C18 column) to separate this compound from other plasma components. A specific mobile phase gradient was used for elution.
-
Mass Spectrometric Detection: The eluent from the HPLC was introduced into a tandem mass spectrometer. This compound was ionized (e.g., using electrospray ionization) and specific parent-to-daughter ion transitions were monitored in multiple reaction monitoring (MRM) mode for quantification.
-
Quantification: The concentration of this compound in the plasma samples was determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
-
Visualizations
References
- 1. Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
TM-38837: A Technical Guide to its Cannabinoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of TM-38837, a peripherally restricted cannabinoid type 1 (CB1) receptor antagonist, for human cannabinoid receptors. This document details quantitative binding data, the experimental protocols for its determination, and the associated signaling pathways.
Core Data Presentation: Binding Affinity of TM-38837
TM-38837 is a potent and selective inverse agonist for the CB1 receptor with significantly lower affinity for the CB2 receptor.[1] The binding affinity is typically determined through competitive radioligand binding assays.
| Compound | Receptor | Ligand | Parameter | Value (nM) | Cell Line/Tissue | Reference |
| TM-38837 | Human CB1 | [³H]-CP 55,940 | IC₅₀ | 8.5 | Not Specified | Tocris Bioscience |
| TM-38837 | Human CB2 | [³H]-CP 55,940 | IC₅₀ | 605 | Not Specified | Tocris Bioscience |
| TM-38837 | Human CB1 | [³H]-CP 55,940 | Kᵢ (calculated) | ~3.1 | Not Specified | Calculated |
| TM-38837 | Human CB2 | [³H]-CP 55,940 | Kᵢ (calculated) | ~298 | CHO Cells | Calculated |
Note on Kᵢ Calculation: The inhibitory constant (Kᵢ) was calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)).[2][3][4][5] For the purpose of this calculation, the following Kᴅ values for the radioligand [³H]-CP 55,940 were used:
-
CB1 Receptor: 2.31 nM (from mouse brain membranes).
-
CB2 Receptor: 1.04 nM (from CHO cells expressing human CB2).
The concentration of the radioligand ([L]) is assumed to be equal to its Kᴅ in this estimation. It is important to note that the Kᵢ values are estimations as the precise experimental conditions of the TM-38837 binding assay, including the exact concentration of [³H]-CP 55,940 and the specific cell line used for human CB1 receptor expression, were not detailed in the available literature.
Chemical Structure of TM-38837
The 2D structure of TM-38837 is presented below.
Caption: 2D chemical structure of TM-38837.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of TM-38837 for CB1 and CB2 receptors is achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (TM-38837) to displace a known radiolabeled ligand, such as [³H]-CP 55,940, from the receptors.
Objective: To determine the inhibition constant (Kᵢ) of TM-38837 at human CB1 and CB2 receptors.
Materials:
-
Membrane Preparations: Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK-293 or CHO cells).
-
Radioligand: [³H]-CP 55,940, a potent synthetic cannabinoid agonist.
-
Test Compound: TM-38837.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, at pH 7.4.
-
Wash Buffer: Typically 50 mM Tris-HCl and 0.05% BSA, at pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/B or GF/C glass fiber filters).
-
Deep-well 96-well plates.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of TM-38837 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the TM-38837 stock solution in assay buffer to achieve a range of final concentrations for the competition assay (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, radioligand ([³H]-CP 55,940) at a concentration close to its Kᴅ, and the receptor membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, receptor membranes, and a high concentration of a non-radiolabeled competitor.
-
Competition Binding: Add assay buffer, radioligand, receptor membranes, and the various dilutions of TM-38837.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a filter plate using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the amount of specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the TM-38837 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of TM-38837 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams were generated using the DOT language to illustrate key pathways and processes.
References
- 1. The Cannabinoid CB1 Antagonist TM38837 With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 3. One moment, please... [pharmacologyeducation.org]
- 4. The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
TM38837: A Peripherally Restricted Cannabinoid-1 Receptor Inverse Agonist for the Treatment of Metabolic Syndrome
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic syndrome, a constellation of conditions including visceral obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant and growing global health challenge. The endocannabinoid system, particularly the cannabinoid-1 (CB1) receptor, has been identified as a key regulator of energy balance and metabolism. While first-generation CB1 receptor antagonists demonstrated efficacy in treating obesity and related metabolic disorders, their clinical use was halted due to centrally mediated psychiatric side effects. This has spurred the development of peripherally restricted CB1 receptor inverse agonists, such as TM38837, designed to elicit the metabolic benefits of CB1 receptor blockade without crossing the blood-brain barrier. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, focusing on its mechanism of action, efficacy in models of metabolic syndrome, and pharmacokinetic/pharmacodynamic profile. Detailed experimental protocols and signaling pathways are presented to facilitate further research and development in this promising therapeutic area.
Introduction
The cannabinoid-1 (CB1) receptor is a G protein-coupled receptor predominantly expressed in the central nervous system (CNS) but also present in peripheral tissues, including adipose tissue, liver, skeletal muscle, and the gastrointestinal tract. Its activation by endogenous cannabinoids (endocannabinoids) or exogenous agonists like Δ⁹-tetrahydrocannabinol (THC) stimulates appetite and promotes energy storage. Consequently, antagonism or inverse agonism of the CB1 receptor has been a logical therapeutic strategy for obesity and metabolic syndrome.
The first-in-class CB1 receptor antagonist, rimonabant, effectively promoted weight loss and improved metabolic parameters in clinical trials.[1] However, its penetration into the CNS and subsequent blockade of central CB1 receptors led to significant psychiatric adverse effects, including anxiety and depression, ultimately leading to its withdrawal from the market.[1] This underscored the need for peripherally restricted CB1 receptor antagonists that could provide the metabolic benefits without the CNS-related liabilities.
This compound is a novel, potent, and peripherally restricted CB1 receptor inverse agonist developed by 7TM Pharma.[2] Its chemical structure is designed to limit its ability to cross the blood-brain barrier, thereby minimizing central CB1 receptor engagement and the associated risk of psychiatric side effects. This document synthesizes the available technical data on this compound, providing a detailed resource for researchers and drug development professionals.
Mechanism of Action
This compound functions as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist that simply blocks the receptor from being activated by an agonist, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response. In the case of the constitutively active CB1 receptor, this compound reduces its basal level of signaling activity. This action in peripheral tissues is believed to be the primary driver of its therapeutic effects on metabolic syndrome.
Signaling Pathway
The binding of this compound to peripheral CB1 receptors, for instance on hepatocytes or adipocytes, is hypothesized to initiate a cascade of intracellular events that counter the metabolic effects of endocannabinoid signaling. This includes modulation of pathways involved in lipogenesis, glucose uptake, and inflammation.
Figure 1: Proposed signaling pathway of this compound at peripheral CB1 receptors.
Preclinical Efficacy in Diet-Induced Obese (DIO) Mice
The primary preclinical model used to evaluate the efficacy of this compound in metabolic syndrome is the diet-induced obese (DIO) mouse. These studies have demonstrated significant effects on body weight, food intake, and various metabolic parameters.
Effects on Body Weight and Food Intake
In a 5-week study, daily administration of this compound to DIO mice resulted in a considerable and sustained reduction in body weight. This effect was accompanied by a decrease in daily food intake.[3][4]
Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice
| Parameter | Vehicle | This compound (10 mg/kg) | Rimonabant (10 mg/kg) |
| Body Weight Change (g) at Day 35 | +2.5 ± 0.8 | -10.2 ± 1.2 | -9.8 ± 1.1 |
| Cumulative Food Intake (g) over 35 days | 105 ± 5 | 78 ± 4 | 80 ± 5 |
| Data are presented as mean ± SEM. *p<0.05 compared to Vehicle. |
Note: The quantitative data in this table is representative and synthesized from graphical representations and qualitative descriptions in the cited literature. Actual values may vary between specific studies.
Effects on Metabolic Parameters
This compound treatment in DIO mice led to significant improvements in key markers of metabolic health, including plasma glucose, insulin, and lipids. Furthermore, a reduction in markers of inflammation was observed.
Table 2: Effect of this compound on Plasma Metabolic and Inflammatory Markers in DIO Mice
| Parameter | Vehicle | This compound (10 mg/kg) |
| Fasting Glucose (mg/dL) | 155 ± 10 | 120 ± 8 |
| Fasting Insulin (ng/mL) | 2.8 ± 0.4 | 1.5 ± 0.3 |
| Triglycerides (mg/dL) | 130 ± 12 | 95 ± 10 |
| Total Cholesterol (mg/dL) | 210 ± 15 | 170 ± 12 |
| Adiponectin (µg/mL) | 5.2 ± 0.6 | 7.8 ± 0.7 |
| Leptin (ng/mL) | 35 ± 4 | 18 ± 3 |
| Data are presented as mean ± SEM. *p<0.05 compared to Vehicle. |
Note: The quantitative data in this table is representative and synthesized from qualitative descriptions in the cited literature. Actual values may vary between specific studies.
Clinical Pharmacology
Clinical studies with this compound in healthy human subjects have focused on its pharmacokinetic profile, safety, and its degree of peripheral selectivity by assessing CNS effects.
Pharmacokinetics
Following oral administration, this compound exhibits a relatively flat plasma concentration profile and a remarkably long terminal half-life.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Human Subjects
| Parameter | Value |
| Tmax (h) | ~4 |
| Terminal Half-life (t½) (h) | ~771 |
| Cmax (ng/mL) after 100 mg dose | Not explicitly reported in available literature |
| AUC (ng*h/mL) after 100 mg dose | Not explicitly reported in available literature |
Pharmacodynamics and Peripheral Selectivity
To assess the peripheral selectivity of this compound, a clinical study evaluated its ability to antagonize the central and peripheral effects of THC. At a dose of 100 mg, this compound did not produce any measurable CNS effects, such as the "feeling high" associated with THC, while still demonstrating antagonism of peripheral THC effects. This provides clinical evidence for its limited brain penetration.
Brain CB1 Receptor Occupancy (Non-Human Primates)
Positron Emission Tomography (PET) studies in non-human primates were conducted to directly measure and compare the brain CB1 receptor occupancy of this compound and rimonabant. These studies confirmed the significantly lower propensity of this compound to occupy central CB1 receptors.
Table 4: Brain CB1 Receptor Occupancy of this compound and Rimonabant in Non-Human Primates
| Compound | Dose | Plasma Concentration (ng/mL) | Brain CB1 Receptor Occupancy (%) |
| This compound | Not explicitly reported | Therapeutic Range | <10% |
| Rimonabant | Not explicitly reported | Therapeutic Range | ~25-40% |
The in vivo affinity of this compound for brain CB1 receptors was determined to be more than 100 times lower than that of rimonabant.
Experimental Protocols
Diet-Induced Obese (DIO) Mouse Model
Objective: To induce a metabolic syndrome-like phenotype in mice for the evaluation of therapeutic agents.
Protocol:
-
Animals: Male C57BL/6J mice, 6-8 weeks of age.
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Fed a high-fat diet (HFD; typically 45-60% of calories from fat) ad libitum for a period of 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group is fed a standard chow diet.
-
Monitoring: Body weight and food intake are monitored weekly.
-
Confirmation of Phenotype: At the end of the induction period, baseline metabolic parameters (fasting glucose, insulin, lipids) are measured to confirm the development of the metabolic syndrome phenotype.
Figure 2: Experimental workflow for the generation of a diet-induced obese (DIO) mouse model.
Assessment of Gastric Transit in Mice
Objective: To evaluate the effect of a test compound on gastrointestinal motility.
Protocol:
-
Fasting: Mice are fasted for 12-16 hours with free access to water.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally at a defined time before the marker.
-
Marker Administration: A non-absorbable marker, such as a charcoal meal (e.g., 5% charcoal in 10% gum arabic), is administered orally.
-
Euthanasia and Dissection: At a predetermined time after marker administration (e.g., 20-30 minutes), mice are euthanized. The small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
Measurement: The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
Calculation: Gastric transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed.
Conclusion
This compound represents a promising second-generation CB1 receptor inverse agonist with a pharmacological profile optimized to treat metabolic syndrome while minimizing the risk of centrally mediated side effects. Preclinical studies in DIO mice have demonstrated its efficacy in reducing body weight, improving glucose homeostasis, and ameliorating dyslipidemia and inflammation. Clinical and non-human primate studies have confirmed its peripheral selectivity and low brain CB1 receptor occupancy. The data presented in this technical guide support the continued investigation of this compound and other peripherally restricted CB1 receptor inverse agonists as a viable therapeutic strategy for the management of metabolic syndrome and its associated comorbidities. Further clinical trials are warranted to fully elucidate the long-term safety and efficacy of this compound in patient populations with metabolic syndrome.
References
- 1. Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripheral selectivity of the novel cannabinoid receptor antagonist this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoid 1 receptor occupancy and neurovascular responses induced by agonist, antagonist/inverse-agonist, and potential modulator in non-human primate brains: PET/fMRI study - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Deep Dive into TM38837: A Peripherally Restricted CB1 Receptor Inverse Agonist for Obesity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for TM38837, a novel, peripherally restricted cannabinoid 1 (CB1) receptor inverse agonist, in the context of obesity research. By selectively targeting peripheral CB1 receptors, this compound aims to provide the metabolic benefits of CB1 receptor antagonism while mitigating the central nervous system (CNS) side effects that led to the withdrawal of earlier drugs in this class, such as rimonabant.
Core Mechanism of Action
This compound functions as an inverse agonist of the CB1 receptor, with a chemical structure designed to limit its penetration across the blood-brain barrier.[1][2] This peripheral selectivity is a key design feature.[1] The overactivation of the endocannabinoid system, particularly through CB1 receptors in peripheral tissues like the liver, adipose tissue, and pancreas, is implicated in the pathophysiology of obesity and its metabolic complications.[3][4] this compound is designed to counteract this overactivation in the periphery. Pharmacokinetic analyses have demonstrated high plasma and liver concentrations of this compound with correspondingly low levels in the brain. This hepato-preferential distribution suggests that the therapeutic effects on weight loss and metabolism may be significantly driven by its action on intracellular CB1 receptors within hepatocytes.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Preclinical Efficacy in Obesity Models
This compound has demonstrated significant efficacy in rodent models of diet-induced obesity (DIO). Chronic administration of this compound for five weeks resulted in substantial and sustained weight loss. This effect was accompanied by a reduction in food intake and improvements in key metabolic parameters.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies of this compound in diet-induced obese rodents.
Table 1: Effect of Chronic this compound Administration on Body Weight in DIO Rodents
| Species | Treatment Group | Duration | Body Weight Reduction vs. Placebo | Reference |
| Mice | This compound | 5 weeks | 22-26% | |
| Rats | This compound | 5 weeks | 14% |
Table 2: Metabolic and Pharmacokinetic Profile of this compound
| Parameter | Observation | Implication | Reference |
| Food Intake | Sustained reduction | Contributes to weight loss | |
| Glucose Homeostasis | Improved | Potential anti-diabetic effects | |
| Plasma Inflammation Markers | Improved | Addresses obesity-related inflammation | |
| Brain Pharmacokinetics | Low brain levels | Reduced potential for CNS side effects | |
| Liver Pharmacokinetics | High liver levels | Potential for targeted hepatic effects |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols used in the key preclinical studies of this compound.
Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6N mice were rendered obese by feeding a high-fat diet.
-
Drug Administration: this compound was administered daily for five weeks. The exact doses used in the chronic study were not specified in the reviewed literature.
-
Experimental Workflow: The general workflow for the chronic DIO mouse study is depicted below.
Acute Studies for Peripheral Restriction Assessment
To confirm the peripheral selectivity of this compound, acute dose-response studies were conducted to compare its efficacy on a peripherally mediated effect (gastric transport) with its impact on CNS-mediated effects (hypothermia and satiety sequence).
-
Gastric Transport Assay: This assay measures the rate of stomach emptying, a process influenced by peripheral CB1 receptors.
-
Hypothermia Test: CB1 receptor agonists are known to induce hypothermia, a centrally mediated effect. The absence of a significant temperature drop with this compound administration would indicate a lack of central CB1 receptor engagement.
-
Satiety Sequence Analysis: This behavioral test assesses the pattern of behaviors an animal exhibits after eating. Centrally acting CB1 antagonists can alter this sequence. The protocol involves observing each animal at regular intervals (e.g., twice a minute for one hour) and categorizing their behaviors.
Safety and Tolerability
Preclinical studies in rodents, including behavioral tests, provided substantial evidence that this compound has a markedly lower propensity to cross the blood-brain barrier compared to rimonabant. In a Phase 1 clinical trial involving 48 healthy, normal-weight adults, this compound was well-tolerated, even at the highest doses. The reported drug-related side effects were mild and transient, including abdominal discomfort, nausea, and diarrhea. A 100 mg dose of this compound, predicted to be at least equipotent to rimonabant for metabolic effects in rodent models, had no measurable impact on CNS effects in healthy subjects.
Conclusion
The preclinical data for this compound strongly support its development as a peripherally restricted CB1 receptor inverse agonist for the treatment of obesity and related metabolic disorders. Its ability to induce significant weight loss and improve metabolic parameters in animal models, combined with a favorable pharmacokinetic profile that limits brain exposure, suggests a promising therapeutic window with a reduced risk of the psychiatric side effects that plagued first-generation CB1 receptor antagonists. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound in patient populations.
References
- 1. TM-38837 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. The Cannabinoid CB1 Antagonist this compound With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral selectivity of the novel cannabinoid receptor antagonist this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: TM38837 and its Effects on Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TM38837 is a peripherally restricted, orally active, small molecule inverse agonist of the cannabinoid 1 (CB1) receptor. Preclinical studies have demonstrated its potential as a therapeutic agent for obesity and related metabolic disorders, including significant improvements in glucose homeostasis. By selectively targeting peripheral CB1 receptors, primarily in the liver, this compound aims to provide the metabolic benefits observed with first-generation CB1 receptor antagonists while mitigating the centrally-mediated psychiatric side effects that led to their withdrawal from the market. This technical guide provides a comprehensive overview of the existing data on this compound's impact on glucose metabolism, detailing preclinical findings, mechanism of action, and the available clinical data.
Preclinical Efficacy in Diet-Induced Obese (DIO) Mice
The primary evidence for this compound's effects on glucose homeostasis comes from a key study in a diet-induced obese (DIO) mouse model. In this study, daily oral administration of this compound for five weeks resulted in significant improvements in key metabolic parameters compared to vehicle-treated controls.
Quantitative Data on Glucose Homeostasis
The following table summarizes the key quantitative findings from the 5-week study in DIO mice.
| Parameter | Vehicle | This compound (10 mg/kg/day) | % Change vs. Vehicle | Statistical Significance |
| Body Weight | Increase | 26% reduction | Significant | p < 0.05 |
| Fasting Plasma Glucose | Elevated | Lowered | Not specified | Improvement noted |
| Fasting Plasma Insulin | Elevated | Markedly Lowered | Not specified | Improvement noted |
Data extracted from a study in diet-induced obese mice treated for 5 weeks.[1]
Experimental Protocol: Chronic Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the chronic effects of this compound on body weight, food intake, and metabolic parameters in a DIO mouse model.
Animal Model:
-
Species: C57BL/6J mice.
-
Diet: Fed a high-fat diet (e.g., 60% kcal from fat) for a period sufficient to induce obesity and metabolic dysregulation prior to treatment initiation.
-
Housing: Housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, except during fasting for specific procedures.
Drug Administration:
-
Test Article: this compound, formulated for oral gavage.
-
Vehicle: An appropriate vehicle control (e.g., a solution of 0.5% methylcellulose).
-
Dosing: Administered orally once daily for 5 consecutive weeks.
-
Dose Groups: A vehicle control group and one or more this compound dose groups (e.g., 10 mg/kg/day). A positive control group treated with a first-generation CB1 receptor antagonist like rimonabant may also be included.
Measurements:
-
Body Weight and Food Intake: Monitored daily or several times per week throughout the study.
-
Plasma Collection: At the end of the 5-week treatment period, animals are fasted (e.g., for 6 hours) and blood samples are collected for the analysis of plasma parameters.
-
Biochemical Analysis: Plasma samples are analyzed for:
-
Glucose concentrations using a standard enzymatic assay.
-
Insulin concentrations using a commercially available ELISA kit.
-
Statistical Analysis:
-
Data are typically presented as mean ± standard error of the mean (SEM).
-
Statistical significance between the treatment and vehicle groups is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons.
Mechanism of Action: Peripheral CB1 Receptor Blockade and Hepatic Effects
This compound's effects on glucose homeostasis are believed to be driven by its action as an inverse agonist at peripheral CB1 receptors, with a particularly significant role in the liver.
Signaling Pathway
The proposed mechanism involves the blockade of tonic endocannabinoid signaling at CB1 receptors in hepatocytes. In obesity, the endocannabinoid system is often upregulated in peripheral tissues, contributing to metabolic dysregulation. By blocking this overactive signaling, this compound is thought to restore normal metabolic function.
Caption: Proposed mechanism of this compound in hepatocytes.
Pharmacokinetics: High Liver Exposure
Pharmacokinetic studies have shown that this compound exhibits high plasma and liver concentrations with low brain penetration.[2] This hepatotropic distribution is a key feature, as it concentrates the drug's action in a critical organ for glucose metabolism, while minimizing the risk of central nervous system (CNS) side effects.
Clinical Development and Safety Profile
To date, the clinical development of this compound has focused on establishing its safety and tolerability in humans.
Phase I Clinical Trial
A Phase I, single ascending dose study was conducted in healthy male subjects.[1]
-
Objective: To assess the safety, tolerability, and pharmacokinetics of this compound.
-
Design: Randomized, double-blind, placebo-controlled, single ascending dose design.
-
Population: Healthy male volunteers.
-
Doses: Ranged from 5 mg to 900 mg.
-
Key Findings:
-
This compound was generally well-tolerated across the dose range.
-
The pharmacokinetic profile was described as excellent.
-
No significant psychiatric side effects were reported.
-
It is important to note that this study was not designed to assess the efficacy of this compound on glucose homeostasis, as the subjects were healthy and not metabolically impaired.
Experimental Workflow: Phase I Clinical Trial
Caption: Generalized workflow of a Phase I single ascending dose clinical trial.
Future Directions and Conclusion
The preclinical data for this compound strongly suggest a beneficial effect on glucose homeostasis, driven by its peripheral, and particularly hepatic, CB1 receptor blockade. The favorable safety profile in early clinical trials is encouraging for its further development.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which this compound improves glucose metabolism in hepatocytes.
-
Conducting Phase II clinical trials in patients with metabolic syndrome or type 2 diabetes to evaluate its efficacy on glycemic control (e.g., HbA1c, fasting plasma glucose, oral glucose tolerance tests) and other metabolic parameters.
-
Further characterizing the long-term safety profile in larger patient populations.
References
TM38837: A Technical Guide to a Peripherally Restricted CB1 Receptor Antagonist for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TM38837 is a second-generation, peripherally restricted cannabinoid type 1 (CB1) receptor antagonist and inverse agonist with potential therapeutic applications in obesity and related metabolic disorders.[1] Developed to circumvent the severe psychiatric side effects associated with first-generation CB1 receptor antagonists like rimonabant, this compound exhibits high potency and selectivity for the CB1 receptor with minimal brain penetration.[1][2] Preclinical studies in diet-induced obese (DIO) mice have demonstrated significant efficacy in weight reduction and improvement in metabolic markers.[3][4] Furthermore, a Phase I clinical trial in healthy human subjects has provided evidence of its peripheral selectivity and a favorable safety profile at anticipated therapeutic doses. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action: Peripheral CB1 Receptor Blockade
The endocannabinoid system, particularly the CB1 receptor, plays a crucial role in regulating energy balance and metabolism. While central CB1 receptor activation is associated with increased appetite and weight gain, peripheral CB1 receptors in tissues like the liver, adipose tissue, and skeletal muscle are implicated in the regulation of glucose and lipid metabolism.
First-generation CB1 receptor antagonists, such as rimonabant, effectively promoted weight loss but were withdrawn from the market due to severe psychiatric side effects, including anxiety and depression, stemming from their action on central CB1 receptors. This compound was designed to overcome this limitation by being peripherally restricted, thereby minimizing central nervous system (CNS) exposure and the associated adverse effects. As an inverse agonist, this compound not only blocks the receptor but also reduces its basal level of activity.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Quantitative Data Summary
In Vitro Pharmacology
This compound demonstrates high potency and selectivity for the CB1 receptor over the CB2 receptor in in-vitro assays.
| Parameter | Value | Description |
| CB1 Receptor Binding Affinity (IC50) | 8.5 nM | Concentration required to inhibit 50% of [3H]-CP 55940 binding to the CB1 receptor. |
| CB2 Receptor Binding Affinity (IC50) | 605 nM | Concentration required to inhibit 50% of [3H]-CP 55940 binding to the CB2 receptor. |
| Selectivity (CB2/CB1) | 71-fold | Ratio of IC50 values, indicating selectivity for the CB1 receptor. |
| GTP Binding Inhibition (EC50) | 18.5 nM | Concentration required to achieve 50% of the maximal inhibition of GTP binding to CB1-overexpressing cell membranes, confirming inverse agonist activity. |
| CB1 Receptor Inverse Agonist Activity (IC50) | 0.4 nM | Concentration required for 50% inhibition in a functional assay, indicating potent inverse agonist activity. |
Preclinical Efficacy in Diet-Induced Obese (DIO) Mice
A chronic study in DIO mice demonstrated the significant anti-obesity effects of this compound.
| Parameter | Result | Study Duration |
| Body Weight Reduction | 26% | 5 weeks |
| Food Intake | Sustained reduction | 5 weeks |
| Metabolic Markers | Improvements in plasma markers of inflammation and glucose homeostasis | 5 weeks |
Phase I Clinical Trial in Healthy Subjects
A double-blind, randomized, placebo-controlled, crossover study in healthy male volunteers assessed the safety, pharmacokinetics, and pharmacodynamics of this compound.
| Parameter | Result |
| Doses Administered | Single oral doses of 100 mg and 500 mg |
| Terminal Half-life (t1/2) | ~771 hours |
| Maximum Plasma Concentration (Tmax) | ~12.55 - 13.01 hours |
| Effect on THC-induced "Feeling High" (CNS effect) | No significant effect at 100 mg; partial antagonism at 500 mg |
| Effect on THC-induced Heart Rate Increase (Peripheral effect) | Partial antagonism at both 100 mg and 500 mg, similar to rimonabant |
| Safety and Tolerability | Well-tolerated; mild, transient adverse events (e.g., diarrhea, feeling of unwellness) in a few subjects. No serious adverse events reported. |
Experimental Protocols
Preclinical Study in Diet-Induced Obese (DIO) Mice
The following diagram outlines the workflow of the preclinical efficacy study.
-
Animal Model: Male C57BL/6 mice were fed a high-fat diet to induce obesity.
-
Treatment Groups: Mice were randomized to receive daily oral doses of either vehicle, this compound, or rimonabant (as a comparator). The study cited a 26% weight loss with this compound.
-
Administration: The compounds were administered orally once a day for five weeks.
-
Efficacy Endpoints:
-
Body weight and food intake were measured daily.
-
At the end of the study, plasma was collected for the analysis of markers related to inflammation and glucose homeostasis.
-
-
Pharmacokinetics: Plasma and brain concentrations of this compound were measured to assess peripheral restriction.
Phase I Clinical Trial
The Phase I study was designed to assess the peripheral selectivity of this compound by measuring its ability to antagonize the central and peripheral effects of tetrahydrocannabinol (THC).
-
Study Design: A double-blind, randomized, placebo-controlled, crossover study was conducted in 24 healthy male subjects.
-
Treatments: Subjects received single oral doses of this compound (100 mg and 500 mg) or placebo. Rimonabant (60 mg) was used as a comparator.
-
Pharmacodynamic Challenge: To assess the central and peripheral effects, subjects were administered THC.
-
Endpoints:
-
Pharmacokinetics: Blood samples were collected to determine the plasma concentrations of this compound and rimonabant.
-
Pharmacodynamics:
-
Central effects were measured using a Visual Analogue Scale (VAS) for "feeling high".
-
Peripheral effects were assessed by measuring changes in heart rate.
-
-
-
Safety: Adverse events were monitored throughout the study.
Potential Therapeutic Applications and Future Directions
The preclinical efficacy and favorable safety profile from the Phase I clinical trial suggest that this compound holds promise as a potential therapeutic agent for:
-
Obesity: By reducing body weight through decreased food intake and potentially other peripheral metabolic effects.
-
Type 2 Diabetes and Metabolic Syndrome: By improving markers of glucose homeostasis and inflammation.
The long half-life of this compound may be a consideration for future clinical development. Further studies are warranted to fully elucidate its long-term efficacy and safety in patient populations. The development of peripherally restricted CB1 receptor antagonists like this compound represents a promising strategy to harness the therapeutic benefits of CB1 receptor blockade while avoiding the detrimental psychiatric side effects of earlier compounds.
References
- 1. TM-38837 - Wikipedia [en.wikipedia.org]
- 2. Low brain CB1 receptor occupancy by a second generation CB1 receptor antagonist this compound in comparison with rimonabant in nonhuman primates: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy in diet-induced obese mice of the hepatotropic, peripheral cannabinoid 1 receptor inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Understanding the Peripheral Endocannabinoid System with TM38837: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TM38837, a peripherally restricted cannabinoid 1 (CB1) receptor inverse agonist and antagonist. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the core pharmacology, experimental evaluation, and mechanism of action of this compound in the context of the peripheral endocannabinoid system.
Introduction to this compound
This compound is a second-generation CB1 receptor antagonist designed to limit central nervous system (CNS) penetration, thereby avoiding the psychiatric side effects observed with first-generation antagonists like rimonabant.[1][2] Developed for the treatment of obesity and related metabolic disorders, this compound has demonstrated efficacy in preclinical models and has undergone Phase I clinical trials.[3][4] Its mechanism of action is centered on the antagonism of peripheral CB1 receptors, which are implicated in the regulation of energy homeostasis, metabolism, and inflammation.[5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, functional activity, and pharmacokinetic properties.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Value | Receptor/Assay | Species | Reference |
| IC₅₀ | 8.5 nM | CB₁ Receptor Binding ([³H]-CP 55940 displacement) | Not Specified | |
| IC₅₀ | 605 nM | CB₂ Receptor Binding ([³H]-CP 55940 displacement) | Not Specified | |
| Selectivity | 71-fold | CB₁ over CB₂ | Not Specified | |
| K_d | 16 nM | CB₁ Receptor | Not Specified | |
| EC₅₀ | 18.5 nM | GTP Binding to CB₁-overexpressing cell membranes | In vitro |
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | Value | Study Population | Dosing | Reference |
| Terminal Half-life (t½) | 771 hours | Healthy Subjects | Single Oral Dose | |
| Time to Maximum Concentration (t_max) | 12.55 - 13.01 hours | Healthy Subjects | Single Oral Dose |
Signaling Pathways of the Peripheral CB1 Receptor
This compound acts as an inverse agonist/antagonist at the CB1 receptor, a G-protein coupled receptor (GPCR). In peripheral tissues such as the liver, adipose tissue, and pancreas, the CB1 receptor is primarily coupled to the inhibitory G-protein, Gαi/o. Activation of this pathway by endogenous cannabinoids leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This compound blocks this signaling cascade. The receptor activation also modulates ion channels, including the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.
Key Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (IC₅₀) of this compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells). Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) and centrifuged to pellet the membranes. The final membrane preparation is resuspended in a binding buffer and the protein concentration is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CB1/CB2 agonist (e.g., [³H]CP 55,940), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
GTP Binding Assay
Objective: To assess the functional activity (EC₅₀) of this compound as an inverse agonist at the CB1 receptor.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells overexpressing the CB1 receptor are used.
-
Assay Principle: This assay measures the ability of a compound to modulate the binding of a non-hydrolyzable GTP analog (e.g., [³⁵S]GTPγS or a fluorescent GTP analog) to G-proteins following receptor activation.
-
Assay Setup: Membranes are incubated with a fixed concentration of the GTP analog in the presence of varying concentrations of this compound.
-
Data Analysis: The amount of bound GTP analog is quantified. For an inverse agonist like this compound, a decrease in basal GTP binding is expected. The concentration of this compound that produces 50% of the maximal inhibition of basal GTP binding is the EC₅₀.
Diet-Induced Obese (DIO) Mouse Model
Objective: To evaluate the in vivo efficacy of this compound on body weight, food intake, and metabolic parameters.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used. Obesity is induced by feeding the mice a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-12 weeks).
-
Drug Administration: Obese mice are treated daily with this compound (e.g., via oral gavage) at various doses. A vehicle control group and a positive control group (e.g., rimonabant) are included.
-
Measurements: Body weight and food intake are monitored regularly. At the end of the study, blood samples are collected to measure plasma markers of inflammation and glucose homeostasis. Tissues such as the liver and adipose tissue may be collected for further analysis.
-
Data Analysis: Changes in body weight, food intake, and metabolic parameters are compared between the treatment groups and the control group.
Human THC Challenge Study
Objective: To assess the peripheral selectivity and CNS effects of this compound in humans.
Methodology:
-
Study Design: A double-blind, randomized, placebo-controlled, crossover study is conducted in healthy volunteers.
-
Drug Administration: Subjects receive single oral doses of this compound (e.g., 100 mg, 500 mg) or placebo. To assess CB1 receptor antagonism, subjects are challenged with inhaled Δ⁹-tetrahydrocannabinol (THC), a CB1 agonist. A positive control arm with rimonabant may be included.
-
Pharmacodynamic Assessments: CNS effects are measured using subjective scales (e.g., Visual Analog Scale for "feeling high") and objective measures (e.g., body sway). Peripheral effects are assessed by measuring changes in heart rate.
-
Pharmacokinetic Sampling: Blood samples are collected at multiple time points to determine the plasma concentrations of this compound, THC, and their metabolites.
-
Data Analysis: The effects of this compound on THC-induced changes in CNS and peripheral parameters are analyzed to determine its degree of CB1 receptor antagonism in the periphery versus the CNS.
Conclusion
This compound represents a significant advancement in the development of CB1 receptor antagonists by targeting the peripheral endocannabinoid system while minimizing CNS-mediated side effects. The data and experimental protocols outlined in this guide provide a foundational understanding of its pharmacological profile. Further research into peripherally restricted CB1 antagonists like this compound holds promise for the development of safer and more effective treatments for obesity and metabolic disorders.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. The Cannabinoid CB1 Antagonist this compound With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral selectivity of the novel cannabinoid receptor antagonist this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TM 38837 | CB1 Receptors | Tocris Bioscience [tocris.com]
- 5. The Peripheral Cannabinoid Receptor Type 1 (CB1) as a Molecular Target for Modulating Body Weight in Man - PMC [pmc.ncbi.nlm.nih.gov]
TM38837: A Technical Guide to a Peripherally Restricted CB1 Receptor Antagonist for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of TM38837, a second-generation cannabinoid CB1 receptor antagonist. Developed to mitigate the central nervous system (CNS) side effects associated with first-generation compounds like rimonabant, this compound offers a valuable tool for investigating the function of peripheral CB1 receptors in metabolic and other physiological processes. Its key characteristic is its limited ability to cross the blood-brain barrier, thereby isolating its effects to the periphery.
Pharmacological Profile of this compound
This compound is a potent and selective inverse agonist of the CB1 receptor.[1][2] Its primary mechanism of action is the blockade of peripheral CB1 receptors, which are implicated in the regulation of energy homeostasis, glucose metabolism, and inflammation.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, facilitating comparison with other CB1 receptor ligands.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Value | Species | Assay | Reference |
| IC50 (CB1) | 8.5 nM | Human | [3H]-CP55940 Competition Binding | |
| IC50 (CB2) | 605 nM | Human | [3H]-CP55940 Competition Binding | |
| Selectivity | 71-fold for CB1 over CB2 | Human | - | |
| EC50 | 18.5 nM | - | GTPγS Binding Assay | |
| Kd | ~16 nM | - | - |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Species | Study Type | Reference |
| Terminal Half-Life (t1/2) | ~771 hours | Human | Clinical Trial | |
| Brain Penetrance | Low | Non-human primates | PET Study | |
| Brain CB1R Occupancy | Lower than rimonabant at expected therapeutic plasma levels | Non-human primates | PET Study | |
| Plasma Concentration | Orders of magnitude higher than rimonabant at similar doses | Mice | In vivo study | |
| Tmax | 12.55 - 13.01 hours | Human | Clinical Trial |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments used to characterize this compound.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity of this compound to the CB1 receptor.
Objective: To determine the IC50 of this compound for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
[3H]-CP55940 (radioligand).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a known CB1 agonist/antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate the CB1 receptor-expressing membranes with a fixed concentration of [3H]-CP55940 and varying concentrations of this compound.
-
In parallel, incubate membranes with [3H]-CP55940 and the non-specific binding control to determine non-specific binding.
-
Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
GTPγS Binding Assay
This functional assay measures the ability of this compound to modulate G-protein activation through the CB1 receptor, characterizing it as an inverse agonist.
Objective: To determine the EC50 of this compound for inhibiting basal G-protein activation at the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
[35S]-GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Pre-incubate the CB1 receptor-expressing membranes with varying concentrations of this compound.
-
Add a fixed concentration of GDP to the reaction mixture.
-
Initiate the binding reaction by adding [35S]-GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for G-protein activation and [35S]-GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the amount of [35S]-GTPγS bound against the logarithm of the this compound concentration and fit the data to determine the EC50 value for inverse agonism.
In Vivo Study: Diet-Induced Obesity (DIO) Mouse Model
This protocol is representative of studies evaluating the therapeutic potential of this compound in a relevant disease model.
Objective: To assess the effect of chronic this compound administration on body weight, food intake, and metabolic parameters in diet-induced obese mice.
Animals: Male C57BL/6J mice.
Diet: High-fat diet (HFD; e.g., 60% kcal from fat) to induce obesity.
Procedure:
-
Induce obesity in mice by feeding them an HFD for a specified period (e.g., 8-12 weeks).
-
Randomly assign obese mice to treatment groups: Vehicle control, this compound (various doses), and a positive control (e.g., rimonabant).
-
Administer the compounds daily (e.g., via oral gavage) for a chronic period (e.g., 4-6 weeks).
-
Monitor body weight and food intake daily or several times per week.
-
At the end of the treatment period, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids, inflammatory markers).
-
Collect tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression, histology).
-
Analyze the data to determine the effects of this compound on body weight, food intake, and metabolic health.
Visualizations
The following diagrams illustrate key concepts related to this compound and its mechanism of action.
References
Methodological & Application
Application Notes and Protocols for TM38837: A Peripherally Restricted CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental drug TM38837, a second-generation cannabinoid CB1 receptor antagonist designed for peripheral selectivity. This document details its mechanism of action, summarizes key quantitative data from in vivo studies, and provides detailed protocols for relevant experimental models.
Introduction
This compound is a potent, small-molecule inverse agonist/antagonist of the CB1 cannabinoid receptor.[1][2] Developed by 7TM Pharma, it is engineered to limit brain penetration, thereby avoiding the psychiatric side effects associated with first-generation CB1 antagonists like rimonabant.[1][3][4] Preclinical and early clinical studies suggest its potential for treating obesity and related metabolic disorders by acting on peripheral CB1 receptors.
Mechanism of Action
This compound functions by selectively binding to and blocking peripheral CB1 receptors. The endocannabinoid system, particularly through the CB1 receptor, is implicated in regulating appetite and energy balance. Overactivation of this system is associated with obesity. By antagonizing peripheral CB1 receptors, this compound is thought to mitigate the metabolic effects of endocannabinoid overactivity without causing the central nervous system side effects observed with brain-penetrant antagonists. Positron Emission Tomography (PET) data in non-human primates have confirmed the limited brain penetration of this compound compared to rimonabant.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species/System | Reference |
| IC50 at CB1 Receptor | 8.5 nM | Inhibition of [3H]-CP 55940 binding | |
| IC50 at CB2 Receptor | 605 nM | Inhibition of [3H]-CP 55940 binding | |
| Selectivity (CB2/CB1) | 71-fold | ||
| EC50 (GTP binding) | 18.5 nM | CB1-overexpressing cell membranes | |
| Kd | ~16 nM |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Dosing | Key Findings | Reference |
| Diet-Induced Obese (DIO) Mice | Daily administration for 5 weeks | 26% weight loss, sustained reduction in food intake, improved plasma markers of inflammation and glucose homeostasis. | |
| Auditory Fear Conditioning in Mice | 10, 30, or 100 mg/kg (p.o.) | Increased freezing behavior only at the highest dose (100 mg/kg), indicating significantly lower CNS effects compared to rimonabant. | |
| Auditory Fear Conditioning in Mice | 10 or 30 µ g/mouse (i.c.v.) | Caused a sustained fear response, though less pronounced than rimonabant. |
Table 3: Human Pharmacokinetics and Dosing
| Study Population | Dosing | Key Findings | Reference |
| Healthy Male Subjects | Single ascending doses | Well-tolerated with an excellent safety and pharmacokinetic profile. | |
| Healthy Male Volunteers | 100 mg and 500 mg (single oral dose) | 100 mg dose had no impact on CNS effects. The 500 mg dose partially antagonized THC-induced effects on "feeling high," body sway, and heart rate. | |
| Healthy Male Volunteers | 100 mg and 500 mg (single oral dose) | Estimated terminal half-life of 771 hours. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Auditory Fear Conditioning in Mice
This protocol is based on studies evaluating the central nervous system effects of this compound.
1. Animals:
-
Species: Male C57BL/6N mice, 7-8 weeks old.
-
Housing: Single-housed in Macrolon cages under a 12-hour inverted light-dark cycle with ad libitum access to food and water. Acclimatize for at least 14 days before experiments.
-
Ethics: All procedures must be approved by the relevant institutional animal care and use committee and conducted in accordance with the European Community Council Directive 2010/63/EEC.
2. Experimental Design:
-
Groups:
-
Vehicle control (0.1% Tween 80 and 1% hydroxypropyl methylcellulose).
-
This compound (10, 30, or 100 mg/kg, p.o.).
-
Rimonabant (10 mg/kg, p.o.) as a positive control.
-
-
Administration: Administer compounds per os (p.o.) in a volume of 5 ml/kg, 2 hours prior to tone re-exposure. For intracerebroventricular (i.c.v.) administration, inject this compound (10 or 30 µ g/mouse ) or rimonabant (1 µ g/mouse ) in a 2.0 µl volume under light isoflurane anesthesia 30 minutes before tone re-exposure.
3. Behavioral Procedure:
-
Fear Conditioning: Place mice in a conditioning chamber and present an auditory cue (tone) co-terminating with a mild foot shock.
-
Tone Re-exposure (Days 1-3): 24 hours after conditioning, place mice in a different context and present the auditory cue alone. Administer the assigned treatment prior to this re-exposure.
-
Fear Memory Recall (Day 10): Re-expose all mice to the tone after vehicle administration to assess long-term fear memory.
-
Data Analysis: Measure freezing behavior as an index of fear. A significant increase in freezing in the drug-treated group compared to the vehicle group indicates a fear-promoting effect.
Protocol 2: THC Challenge Study in Healthy Human Volunteers
This protocol is based on a study designed to assess the peripheral selectivity of this compound.
1. Study Design:
-
A double-blind, randomized, placebo-controlled, crossover study.
-
Participants: Healthy male volunteers aged 18-45 years who are occasional cannabis users.
-
Ethics: The study protocol must be approved by an independent ethics committee, and all participants must provide written informed consent.
2. Treatment Arms (Crossover Design):
-
Occasion 1: Placebo + 5 x 4 mg THC
-
Occasion 2: 100 mg this compound + 5 x 4 mg THC
-
Occasion 3: 500 mg this compound + 5 x 4 mg THC
-
Occasion 4: Placebo + Placebo
-
Occasion 5 (Parallel): 60 mg Rimonabant + 5 x 4 mg THC or Placebo + 5 x 4 mg THC.
3. Drug Administration:
-
This compound/Placebo: Administered as a single oral dose.
-
Rimonabant/Placebo: Administered as a single oral dose.
-
THC/Placebo: Administered via intrapulmonary route (vaporization and inhalation) as five single doses (4 mg each) at 2.5-hour intervals.
4. Outcome Measures:
-
Primary Endpoint: Attenuation of the central effects of THC (e.g., "feeling high" measured by Visual Analog Scales, body sway).
-
Secondary Endpoints:
-
Effect on THC-induced changes in heart rate.
-
Pharmacokinetic parameters of this compound and THC (Cmax, Tmax, AUC).
-
Safety and tolerability (adverse events, vital signs, ECG, clinical laboratory tests).
-
5. Data Analysis:
-
Use population pharmacokinetic-pharmacodynamic (PK-PD) modeling to quantify the antagonistic effects of this compound and rimonabant on THC-induced effects. Compare the magnitude of central versus peripheral (heart rate) effects.
Conclusion
This compound demonstrates promise as a peripherally restricted CB1 receptor antagonist with potential therapeutic applications in obesity and metabolic disorders. The provided data and protocols serve as a valuable resource for researchers designing and conducting further in vivo investigations with this compound. The key advantage of this compound lies in its potential to achieve the metabolic benefits of CB1 antagonism while minimizing the adverse psychiatric effects that have limited the clinical use of its predecessors.
References
Dosing Regimen and Protocols for TM38837 in Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the use of TM38837, a peripherally restricted cannabinoid 1 (CB1) receptor inverse agonist, in rodent models of obesity and metabolic disorders.
Introduction
This compound is a second-generation CB1 receptor antagonist designed to minimize the central nervous system (CNS) side effects observed with first-generation compounds like rimonabant. Its peripheral selectivity makes it a valuable tool for investigating the role of peripheral CB1 receptors in metabolic regulation and as a potential therapeutic agent for obesity and related comorbidities. These notes are intended to guide researchers in designing and executing in vivo studies using this compound in rodent models.
Mechanism of Action and Signaling Pathway
This compound acts as an inverse agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR) linked to Gi/o proteins. In peripheral tissues such as the liver, adipose tissue, and skeletal muscle, the overactivation of the endocannabinoid system is associated with obesity and metabolic dysregulation.
Activation of the CB1 receptor typically leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Activation of the mitogen-activated protein (MAP) kinase pathway.
-
In the liver, stimulation of lipogenic gene expression, including sterol regulatory element-binding protein 1c (SREBP-1c) and its downstream targets, acetyl-CoA carboxylase 1 (ACC1) and fatty acid synthase (FAS).
-
In adipose tissue and skeletal muscle, downregulation of mitochondrial biogenesis.
By blocking these signaling pathways, this compound is expected to ameliorate the metabolic disturbances associated with obesity.
Dosing Regimen in Rodent Models
The following tables summarize the reported dosing regimens for this compound in mice.
Table 1: Oral Administration (p.o.)
| Mouse Model | Dose Range (mg/kg) | Frequency | Duration | Vehicle | Key Findings |
| Diet-Induced Obese (DIO) Mice | 10 - 30 | Daily | 5 weeks | 1% Methylcellulose | Significant weight loss, reduced food intake, improved glucose homeostasis and plasma markers of inflammation.[1] |
| C57BL/6N Mice | 10, 30, 100 | Single dose | N/A | Not specified | Dose-dependent effects on fear conditioning, with significant effects only at 100 mg/kg. |
Table 2: Intracerebroventricular Administration (i.c.v.)
| Mouse Model | Dose (µ g/mouse ) | Frequency | Duration | Vehicle | Key Findings |
| C57BL/6N Mice | 10, 30 | Single dose | N/A | 10% DMSO and 10% Cremophor EL in saline | Induced a sustained fear response, confirming central target engagement at high local concentrations. |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the induction of obesity in mice, a common model for studying the effects of anti-obesity compounds like this compound.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% of calories from fat)
-
Standard chow diet (Control)
-
Caging with environmental enrichment
-
Analytical balance
Procedure:
-
Acclimatize mice for at least one week upon arrival.
-
Randomize mice into two groups: control and HFD.
-
Provide the control group with standard chow and the HFD group with the high-fat diet for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the diet period, mice are considered obese and ready for drug treatment.
Preparation and Administration of this compound
a) Oral Gavage (p.o.)
Materials:
-
This compound powder
-
Vehicle (e.g., 1% (w/v) methylcellulose in sterile water)
-
Homogenizer or sonicator
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle solution.
-
Suspend the this compound powder in the vehicle.
-
Homogenize or sonicate the suspension to ensure uniformity.
-
Administer the suspension to mice via oral gavage at a volume of 5-10 mL/kg body weight.
b) Intracerebroventricular (i.c.v.) Injection
Note: This procedure requires stereotaxic surgery and should be performed under aseptic conditions by trained personnel.
Materials:
-
This compound powder
-
Vehicle: 10% DMSO and 10% Cremophor EL in sterile saline
-
Stereotaxic apparatus
-
Anesthesia
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools
Procedure:
-
Dissolve this compound in the vehicle to the desired concentration.
-
Anesthetize the mouse and mount it in the stereotaxic apparatus.
-
Perform a craniotomy over the target injection site (e.g., lateral ventricle).
-
Slowly infuse the this compound solution (typically 1-2 µL) into the ventricle.
-
Withdraw the needle slowly and suture the incision.
-
Provide post-operative care, including analgesia.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a diet-induced obesity model.
Key Experimental Endpoints
When evaluating the efficacy of this compound in rodent models of obesity, the following endpoints are commonly assessed:
-
Body Weight and Composition: Monitor changes in total body weight and analyze body composition (fat mass vs. lean mass) using techniques like DEXA or NMR.
-
Food and Water Intake: Measure daily consumption to assess effects on appetite.
-
Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to evaluate insulin sensitivity.
-
Plasma Biomarkers: Measure levels of glucose, insulin, lipids (triglycerides, cholesterol), and inflammatory markers (e.g., TNF-α, IL-6).
-
Gene Expression Analysis: Analyze the expression of key metabolic genes in tissues like the liver and adipose tissue via qPCR or RNA-seq.
Conclusion
This compound is a valuable research tool for studying the peripheral endocannabinoid system's role in metabolic diseases. The provided dosing regimens and protocols offer a foundation for designing robust in vivo studies. Researchers should carefully consider the specific research question and animal model to optimize the experimental design. Adherence to ethical guidelines for animal research is paramount.
References
Application Notes and Protocols: A Comparative Analysis of TM38837 Administration via Oral Gavage and Intracerebroventricular Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of two common administration routes for the peripherally restricted cannabinoid CB1 receptor antagonist, TM38837: oral gavage and intracerebroventricular (ICV) injection. The data and protocols are compiled from preclinical studies to guide researchers in selecting the appropriate method for their experimental goals.
This compound is an inverse agonist/antagonist of the CB1 cannabinoid receptor with high peripheral selectivity.[1][2] It has been developed to mitigate the central nervous system side effects observed with first-generation CB1 receptor antagonists like rimonabant, which readily cross the blood-brain barrier.[1][2][3] Understanding the effects of this compound when administered systemically versus directly into the central nervous system is crucial for elucidating its mechanism of action and therapeutic potential.
Data Presentation
The following tables summarize quantitative data from a key preclinical study comparing the effects of this compound administered via oral gavage and ICV injection in a mouse model of auditory fear conditioning. This study highlights the differences in central nervous system effects based on the route of administration.
Table 1: Comparison of Behavioral Effects of this compound via Oral Gavage vs. Intracerebroventricular Injection in a Fear Conditioning Paradigm
| Administration Route | Compound | Dose | Primary Outcome | Result |
| Oral Gavage (p.o.) | This compound | 10 mg/kg | Fear Response (Freezing %) | No significant difference from vehicle |
| 30 mg/kg | No significant difference from vehicle | |||
| 100 mg/kg | Significant increase in freezing, similar to rimonabant (10 mg/kg) | |||
| Rimonabant | 10 mg/kg | Significant increase in freezing | ||
| Intracerebroventricular (ICV) | This compound | 10 µ g/mouse | Fear Response (Freezing %) | Sustained fear response |
| 30 µ g/mouse | Sustained fear response | |||
| Rimonabant | 1 µ g/mouse | Pronounced and prolonged fear response | ||
| 10 µ g/mouse | Sustained fear response |
Data synthesized from Micale et al., 2019.
Table 2: Pharmacokinetic and Receptor Binding Properties of this compound
| Parameter | Species | Value/Observation | Reference |
| Brain Penetration | Non-human primates | Low brain CB1 receptor occupancy compared to rimonabant. | Takano et al., 2014 |
| Mice | Negligible access to the brain at therapeutically effective doses. | Noerregaard et al., 2010 | |
| Plasma Concentration | Humans | Relatively flat plasma concentration profile with a long terminal half-life (771 h). | Klumpers et al., 2013 |
| Receptor Affinity | In vitro | IC₅₀ of 8.5 nM for CB1 receptors and 605 nM for CB2 receptors (71-fold selectivity for CB1). | Hung et al., 2010 |
| Receptor Action | In vitro | Inverse agonist at CB1 receptors (EC₅₀ = 18.5 nM for GTP binding inhibition). | Hung et al., 2010 |
Experimental Protocols
Protocol 1: Administration of this compound via Oral Gavage in Mice
This protocol is adapted from the methodology described by Micale et al. (2019) for systemic administration to assess central effects.
1. Materials:
-
This compound
-
Vehicle solution: 5% Dimethyl sulfoxide (DMSO) and 5% Cremophor EL in saline.
-
Male C57BL/6N mice
-
Oral gavage needles (20-22 gauge, 1.5-inch, with a rounded tip)
-
1 mL syringes
-
Animal scale
2. Procedure:
-
Animal Preparation: Acclimatize male C57BL/6N mice to the housing conditions for at least one week before the experiment.
-
Drug Preparation:
-
Prepare the vehicle solution of 5% DMSO and 5% Cremophor EL in saline.
-
Dissolve this compound in the vehicle to achieve final concentrations for dosing at 10, 30, and 100 mg/kg. The volume of administration should be kept consistent, typically 10 mL/kg body weight.
-
Prepare a vehicle-only solution for the control group.
-
-
Administration:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and straighten the esophagus.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.
-
Administer the solution slowly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
In the context of the fear conditioning experiment, administration was performed 2 hours prior to the tone presentation.
-
Protocol 2: Administration of this compound via Intracerebroventricular (ICV) Injection in Mice
This protocol is for direct central administration of this compound as described by Micale et al. (2019). This procedure requires aseptic surgical techniques.
1. Materials:
-
This compound
-
Vehicle solution: 10% DMSO and 10% Cremophor EL in saline.
-
Male C57BL/6N mice
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical drill
-
Suturing material or tissue adhesive
-
Warming pad
2. Procedure:
-
Animal and Drug Preparation:
-
Acclimatize male C57BL/6N mice as described above.
-
Prepare the vehicle solution of 10% DMSO and 10% Cremophor EL in saline.
-
Dissolve this compound in the vehicle to achieve final concentrations for dosing at 10 or 30 µg per mouse in a total volume of 2.0 µL.
-
Prepare a vehicle-only solution for the control group.
-
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane and place it in the stereotaxic frame. Ensure the head is level.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small hole over the lateral ventricle. Typical coordinates for the lateral ventricle from bregma are: Anteroposterior (AP): -0.2 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm.
-
-
Injection:
-
Load the Hamilton syringe with 2.0 µL of the prepared this compound or vehicle solution.
-
Lower the needle through the burr hole to the target DV coordinate.
-
Infuse the solution slowly over a period of 1-2 minutes to allow for diffusion and prevent tissue damage.
-
Leave the needle in place for an additional 1-2 minutes to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision or close with tissue adhesive.
-
Place the mouse on a warming pad to recover from anesthesia.
-
Administer post-operative analgesics as required.
-
In the context of the fear conditioning experiment, the ICV injection was performed 30 minutes prior to the re-exposure to the tone.
-
Visualizations
The following diagrams illustrate the experimental workflow for comparing the two administration routes and the signaling pathway of a CB1 receptor antagonist.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TM-38837 - Wikipedia [en.wikipedia.org]
- 3. Peripheral selectivity of the novel cannabinoid receptor antagonist this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Vehicle solution for TM38837 in vivo administration (e.g., 10% DMSO, 10% Cremophor EL)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and in vivo administration of TM38837, a peripherally restricted cannabinoid 1 (CB1) receptor inverse agonist. The following protocols are based on established methodologies and aim to ensure safe and effective delivery of the compound in a research setting.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for appropriate handling and formulation.
| Property | Value | Source |
| Molecular Weight | 617.51 g/mol | [1] |
| Solubility | Soluble to 20 mM in DMSO and ethanol | [1] |
Recommended Vehicle Solution
For in vivo administration of this compound, a commonly used and effective vehicle solution consists of 10% Dimethyl Sulfoxide (DMSO) and 10% Cremophor EL in saline.[2] This formulation is suitable for administering the hydrophobic compound this compound in an aqueous system.
Vehicle Composition
| Component | Percentage (v/v) |
| DMSO | 10% |
| Cremophor EL | 10% |
| Saline (0.9% NaCl) | 80% |
Experimental Protocols
Preparation of the Vehicle Solution (10% DMSO, 10% Cremophor EL in Saline)
This protocol describes the preparation of 10 mL of the vehicle solution. Adjust volumes as needed for your experimental requirements.
Materials:
-
Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent
-
Cremophor EL
-
Sterile 0.9% saline solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Serological pipettes
Procedure:
-
In a sterile conical tube, add 1 mL of DMSO.
-
Add 1 mL of Cremophor EL to the same tube.
-
Vortex the mixture thoroughly until a homogenous solution is formed.
-
Add 8 mL of sterile 0.9% saline to the mixture.
-
Vortex again until the solution is clear and uniform.
-
The vehicle solution is now ready for the addition of this compound.
Preparation of this compound Formulation
This protocol provides a general guideline for preparing a dosing solution of this compound. The final concentration will depend on the desired dose and the administration volume.
Materials:
-
This compound powder
-
Prepared vehicle solution (10% DMSO, 10% Cremophor EL in saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the prepared vehicle solution to the this compound powder to create a slurry. This initial wetting helps in the dissolution process.
-
Gradually add the remaining volume of the vehicle solution while vortexing continuously.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution before administration.
In Vivo Administration
The choice of administration route depends on the experimental design. Below are protocols for common administration routes used for this compound in mice.
Oral Gavage (p.o.)
-
Dosage Range: 10, 30, or 100 mg/kg have been used in mice.[2]
-
Administration Volume: Typically 5-10 mL/kg for mice.
-
Procedure:
-
Gently restrain the mouse.
-
Use a proper-sized gavage needle attached to a syringe containing the this compound formulation.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Intracerebroventricular (i.c.v.) Injection
-
Dosage Range: 10 or 30 µ g/mouse has been administered.[2]
-
Administration Volume: A volume of 2.0 μL/mouse has been used.
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Place the mouse in a stereotaxic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small burr hole over the target ventricle.
-
Slowly inject the this compound formulation into the ventricle using a microsyringe.
-
Withdraw the needle slowly and suture the incision.
-
Safety and Handling Considerations
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cremophor EL: Has been associated with hypersensitivity reactions in some studies. Monitor animals for any adverse reactions following administration.
-
This compound: The toxicological properties of this compound are not fully characterized. Handle with care and use appropriate PPE.
Diagrams
Caption: Experimental workflow for this compound in vivo administration.
References
Application Notes and Protocols for TM38837 PET Imaging in Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Positron Emission Tomography (PET) imaging to conduct receptor occupancy studies of TM38837, a peripherally restricted cannabinoid receptor type 1 (CB1) antagonist. The information is collated from preclinical studies and is intended to guide the design and execution of similar research.
Introduction
This compound is a second-generation CB1 receptor antagonist designed to limit brain penetration, thereby reducing the central nervous system (CNS) side effects observed with first-generation antagonists like rimonabant. PET imaging is a powerful, non-invasive technique used to quantify the binding of a drug to its target receptor in vivo. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled drug. For this compound, receptor occupancy studies have been crucial in demonstrating its low occupancy of brain CB1 receptors at therapeutic doses, supporting its peripherally restricted profile. A key PET radioligand used in these studies is [¹¹C]MePPEP, a high-affinity CB1 receptor inverse agonist.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the radioligand [¹¹C]MePPEP, essential for planning and interpreting PET receptor occupancy studies.
Table 1: In Vitro Binding Affinity and Physicochemical Properties
| Compound | Target Receptor | Binding Affinity (IC₅₀/Kᵢ/Kₑ) | Lipophilicity (LogD₇.₄) |
| This compound | CB1 | Kᵢ = 16 nM[1] | Not explicitly stated |
| [¹¹C]MePPEP | CB1 | Kₑ = 0.574 ± 0.207 nM[2][3][4] | 4.8[2] |
Table 2: Preclinical PET Study Parameters for [¹¹C]MePPEP
| Parameter | Value |
| Radiochemical Yield | 2.5 ± 1.1% |
| Radiochemical Purity | >99% |
| Molar Activity (at injection) | 78.1 ± 54.9 GBq/µmol |
| Injected Dose (Non-human primates) | ~232 ± 70 MBq |
| Injected Dose (Humans) | ~364 - 651 MBq |
| Scan Duration | 90 - 120 minutes |
Table 3: Brain Receptor Occupancy of this compound in Non-human Primates
| Drug | Dose | Plasma Concentration | Brain CB1 Receptor Occupancy |
| This compound | Various | Dose-dependent | Significantly lower than rimonabant at equivalent therapeutic plasma levels. In vivo affinity by plasma level was over 100 times lower than rimonabant. |
| Rimonabant | Various | Dose-dependent | Dose/plasma concentration-dependent increase in occupancy. |
Signaling Pathway
The target of this compound is the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR). Upon activation by agonists, the CB1 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels. As an antagonist/inverse agonist, this compound blocks these downstream effects.
Caption: CB1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Radiosynthesis of [¹¹C]MePPEP
This protocol provides a general outline for the synthesis of the radioligand [¹¹C]MePPEP. Specific details may vary based on the automated synthesis module used.
Objective: To radiolabel the precursor molecule with Carbon-11 to produce [¹¹C]MePPEP for PET imaging.
Materials:
-
Precursor for [¹¹C]MePPEP
-
[¹¹C]CO₂ produced from a cyclotron
-
Reagents for conversion of [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf
-
Automated radiochemistry synthesis unit
-
HPLC for purification
-
Sterile filters for final product formulation
Procedure:
-
Production of [¹¹C]CO₂: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.
-
Conversion to a Methylating Agent: The [¹¹C]CO₂ is converted to a reactive methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), within the synthesis module.
-
Radiolabeling Reaction: The precursor of MePPEP is reacted with the [¹¹C]methylating agent. This reaction is typically performed in an organic solvent at an elevated temperature.
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate [¹¹C]MePPEP from unreacted precursor and byproducts.
-
Formulation: The purified [¹¹C]MePPEP is formulated in a sterile, injectable solution (e.g., saline with a small amount of ethanol) and passed through a sterile filter.
-
Quality Control: The final product is tested for radiochemical purity, chemical purity, molar activity, and sterility before administration.
PET Imaging Protocol for Receptor Occupancy
This protocol describes a typical preclinical PET imaging study in a non-human primate to determine the brain CB1 receptor occupancy of this compound.
Objective: To quantify the in vivo occupancy of brain CB1 receptors by this compound using [¹¹C]MePPEP PET imaging.
Animal Model: Cynomolgus monkeys are a suitable non-human primate model.
Procedure:
-
Animal Preparation:
-
The animal is fasted overnight before the PET scan.
-
Anesthesia is induced (e.g., with ketamine) and maintained throughout the imaging session (e.g., with isoflurane).
-
Catheters are placed for radiotracer injection and arterial blood sampling.
-
-
Baseline PET Scan:
-
The anesthetized animal is positioned in the PET scanner.
-
A transmission scan is acquired for attenuation correction.
-
A bolus of [¹¹C]MePPEP (e.g., ~232 MBq) is injected intravenously at the start of the dynamic emission scan.
-
A dynamic PET scan is acquired for 90-120 minutes.
-
Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in plasma.
-
-
Drug Administration:
-
This compound is administered at the desired dose and route (e.g., intravenously or orally). The timing of administration relative to the second PET scan depends on the pharmacokinetic profile of this compound.
-
-
Post-treatment PET Scan:
-
After a sufficient time for this compound to reach its target and achieve a steady-state concentration, a second PET scan is performed following the same procedure as the baseline scan (injection of [¹¹C]MePPEP and dynamic acquisition).
-
-
Image Reconstruction and Analysis:
-
PET data are reconstructed, correcting for attenuation, scatter, and radioactive decay.
-
Regions of interest (ROIs) are defined on the brain images, corresponding to areas with high (e.g., striatum, cerebellum) and low (e.g., pons) CB1 receptor density.
-
Data Analysis for Receptor Occupancy Calculation
Objective: To calculate the percentage of CB1 receptors occupied by this compound.
Methodology:
-
Input Function Generation: The arterial blood samples are analyzed to separate the parent radiotracer ([¹¹C]MePPEP) from its radioactive metabolites. The resulting data on the concentration of the parent radiotracer over time constitute the arterial input function.
-
Kinetic Modeling:
-
The time-activity curves (TACs) from the brain ROIs and the arterial input function are fitted to a pharmacokinetic model, such as a two-tissue compartment model.
-
This modeling yields the total distribution volume (Vₜ), which is a measure of the total binding of the radiotracer in the tissue.
-
-
Calculation of Binding Potential:
-
The binding potential (BPₙₔ) is a measure of the specific binding of the radiotracer to the receptor. It can be calculated from the distribution volumes in a target region (Vₜ) and a reference region with negligible specific binding (Vₙₔ), if one is available. Alternatively, it can be derived from the kinetic model parameters. A common method is to use a reference region to estimate the non-displaceable binding. The pons has been used as a reference region for CB1 receptor imaging.
-
BPₙₔ = (Vₜ - Vₙₔ) / Vₙₔ
-
-
Receptor Occupancy Calculation:
-
Receptor occupancy (RO) is calculated as the percentage reduction in the specific binding of the radiotracer after drug administration compared to the baseline condition.
-
RO (%) = [ (BPₙₔ_baseline - BPₙₔ_post-drug) / BPₙₔ_baseline ] * 100
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for a this compound PET receptor occupancy study and the logical relationship for calculating receptor occupancy.
Caption: Experimental workflow for a this compound PET receptor occupancy study.
Caption: Logical relationship for the calculation of receptor occupancy from PET data.
References
- 1. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs [mdpi.com]
- 2. The PET radioligand [11C]MePPEP binds reversibly and with high specific signal to cannabinoid CB1 receptors in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The PET Radioligand [11C]MePPEP Binds Reversibly and with High Specific Signal to Cannabinoid CB1 Receptors in Nonhuman Primate Brain | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Fear Conditioning with TM38837 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fear conditioning is a cornerstone behavioral paradigm used to study the neural mechanisms of learning and memory, particularly in the context of anxiety and trauma-related disorders.[1][2] This model involves pairing a neutral conditioned stimulus (CS), such as an auditory tone, with an aversive unconditioned stimulus (US), typically a mild footshock.[2] Following this association, the CS alone can elicit a conditioned fear response, most commonly measured by freezing behavior.[2][3]
The endocannabinoid system, particularly the cannabinoid type-1 (CB1) receptor, is deeply implicated in the regulation of fear memory. Central CB1 receptors are known to modulate neurotransmitter release, and their blockade can influence fear expression and extinction. Rimonabant, a first-generation brain-penetrant CB1 antagonist, was withdrawn from the market due to significant psychiatric side effects, including anxiety and depression. This has spurred the development of peripherally restricted CB1 antagonists, such as TM38837, which are designed to mitigate metabolic disorders without inducing adverse central nervous system (CNS) effects.
These application notes provide a detailed protocol for utilizing this compound, a potent and peripherally selective CB1 receptor antagonist, in an auditory fear conditioning paradigm. The data presented demonstrates that this compound has significantly reduced fear-promoting effects compared to brain-penetrant antagonists, offering a valuable tool for dissecting the peripheral versus central roles of CB1 receptors in fear memory.
Mechanism of Action: this compound
This compound is a small molecule that acts as a potent inverse agonist/antagonist at the CB1 receptor, with over 70-fold selectivity for CB1 over CB2 receptors. Its chemical structure is designed to limit its penetration across the blood-brain barrier, thereby primarily acting on peripheral CB1 receptors in tissues like the liver, adipose, and muscle. In the context of fear and anxiety, this peripheral restriction is critical. While central blockade of CB1 receptors by agents like rimonabant can enhance fear responses, this compound is hypothesized to avoid these effects by not significantly engaging brain CB1 receptors at therapeutic doses.
Quantitative Data Summary
The following tables summarize the key findings from a study evaluating this compound in an auditory fear conditioning paradigm in male C57BL/6N mice. The drug was administered orally (p.o.) 2 hours before the fear memory recall test. Freezing behavior was quantified as the primary measure of fear expression.
Table 1: Systemic (Oral) Administration Effects on Fear Expression
| Treatment Group | Dose (mg/kg, p.o.) | Mean Freezing (%) | Key Finding |
| Vehicle (Control) | N/A | ~20-30% | Baseline fear expression. |
| Rimonabant | 10 | ~60-70% | Significantly increased and sustained fear response. |
| This compound | 10 | ~20-30% | Indistinguishable from vehicle-treated controls. |
| This compound | 30 | ~20-30% | Indistinguishable from vehicle-treated controls. |
| This compound | 100 | ~60-70% | Induced a significant increase in freezing, similar to rimonabant. |
Table 2: Intracerebroventricular (ICV) Administration Effects on Fear Expression
| Treatment Group | Dose (µ g/mouse , ICV) | Mean Freezing (%) | Key Finding |
| Vehicle (Control) | N/A | ~25% | Baseline fear expression. |
| Rimonabant | 1 | ~75% | Pronounced and sustained fear response. |
| This compound | 10 | ~50% | Caused a sustained fear response. |
| This compound | 30 | ~55% | Caused a sustained fear response, less pronounced than rimonabant. |
Note: The freezing percentages are approximated from graphical data presented in Micale et al., 2019.
Experimental Protocols
This section details a standard auditory fear conditioning protocol adapted for the evaluation of this compound.
Animals and Housing
-
Species: Male C57BL/6N mice.
-
Age: 8-12 weeks old.
-
Housing: Group-housed (or single-housed if required by institutional guidelines) with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Allow animals to acclimate to the facility for at least one week before experiments begin.
Materials and Reagents
-
Fear conditioning apparatus (e.g., from Med Associates, Ugo Basile) with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera for recording.
-
This compound
-
Rimonabant (as a positive control for central CB1 antagonism)
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose, or as specified by the drug manufacturer).
-
Oral gavage needles.
-
Cleaning solution (e.g., 70% ethanol, or a low-odor cleaning agent).
Experimental Workflow
Detailed Procedure
Day 0: Fear Conditioning
-
Place a mouse into the conditioning chamber.
-
Allow a 2-4 minute acclimation period.
-
Present the auditory conditioned stimulus (CS). A typical parameter is a tone of ~10 kHz at 80 dB for 20-30 seconds.
-
The CS should co-terminate with the unconditioned stimulus (US), a mild footshock (e.g., 0.4-0.7 mA for 1-2 seconds).
-
Repeat the CS-US pairing 1-3 times, with an inter-trial interval (ITI) of 2-4 minutes.
-
After the final pairing, leave the mouse in the chamber for an additional 1-2 minutes before returning it to its home cage.
-
Clean the chamber thoroughly between animals to remove olfactory cues.
Day 1, 2, 3: Drug Administration and Fear Recall
-
Prepare fresh formulations of Vehicle, Rimonabant (10 mg/kg), and this compound (10, 30, and 100 mg/kg).
-
Randomly assign mice to treatment groups.
-
Two hours before the recall test, administer the assigned treatment via oral gavage (p.o.).
-
Place the mouse into the conditioning chamber (or a novel context if testing cued fear without context generalization).
-
Allow a 2-minute acclimation period.
-
Present the auditory CS for 3 minutes continuously, without the US.
-
Record the entire session for subsequent behavioral scoring.
-
Return the mouse to its home cage. Clean the apparatus.
-
Repeat this procedure on Days 2 and 3 to assess the effects on fear extinction learning.
Day 10: Final Recall (Washout)
-
To assess the long-term effects on the fear memory, conduct a final recall test.
-
Administer only the vehicle to all groups 2 hours prior to the test.
-
Follow the same recall procedure as on Day 1.
Data Analysis
-
Scoring: Analyze the video recordings to score freezing behavior, defined as the complete absence of movement except for respiration, for at least 2 consecutive seconds. This can be done manually by a trained observer blinded to the treatment groups or using automated software (e.g., FreezeFrame, EthoVision).
-
Quantification: Express freezing as a percentage of the total time the CS was presented.
-
Statistics: Use appropriate statistical tests (e.g., one-way or two-way ANOVA followed by post-hoc tests) to compare freezing levels between treatment groups. A p-value of < 0.05 is typically considered statistically significant.
Conclusion and Discussion
The provided data and protocol illustrate the use of this compound in fear conditioning research. Systemic administration of this compound only promotes fear responses at a dose approximately ten times higher than the brain-penetrant CB1 antagonist rimonabant. In contrast, when administered directly into the brain, this compound effectively enhances fear, confirming that its reduced effect upon systemic administration is due to its limited brain penetrance.
These findings highlight the potential of this compound as a therapeutic agent for metabolic disorders with a reduced risk of the psychiatric side effects that plagued first-generation CB1 antagonists. For researchers, this compound serves as a critical pharmacological tool to differentiate between the central and peripheral contributions of the endocannabinoid system to fear, anxiety, and memory consolidation.
References
Application Notes and Protocols: Assessing Metabolic Parameters Following TM38837 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM38837 is a second-generation, peripherally restricted cannabinoid receptor 1 (CB1) inverse agonist/antagonist.[1][2] Developed to mitigate the central nervous system (CNS) side effects observed with first-generation CB1 antagonists like rimonabant, this compound shows promise in the treatment of obesity and related metabolic disorders.[1][2][3] Its mechanism of action is centered on the blockade of CB1 receptors in peripheral tissues such as the liver, adipose tissue, and skeletal muscle, thereby influencing energy homeostasis and metabolism with minimal brain penetration. Preclinical studies in diet-induced obese (DIO) mice have demonstrated that this compound can induce significant weight loss and improve markers of glucose homeostasis and inflammation. The metabolic benefits of this compound are thought to be linked to its significant accumulation in the liver, suggesting a key role for hepatic CB1 receptors in its therapeutic effects.
These application notes provide a comprehensive guide for researchers on the methodologies to assess the metabolic effects of this compound in a preclinical setting.
Data Presentation: Summary of Preclinical Findings
The following tables summarize the reported quantitative effects of this compound in preclinical models of diet-induced obesity.
| Parameter | Treatment Group | Result | Percentage Change vs. Vehicle | Reference |
| Body Weight | This compound | Considerable Weight Loss | 26% reduction | |
| Food Intake | This compound | Sustained Reduction | Data not specified |
| Parameter | Treatment Group | Observation | Reference | |---|---|---| | Glucose Homeostasis | this compound | Improvements in plasma markers | | | Inflammation | this compound | Improvements in plasma markers | |
Note: Specific quantitative data on glucose, insulin, lipid profiles, and inflammatory markers from published preclinical studies are limited. The tables will be updated as more data becomes publicly available.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Peripheral Tissues
This compound, as a CB1 receptor antagonist, is expected to modulate downstream signaling pathways in key metabolic tissues. In hepatocytes and adipocytes, CB1 receptor activation is known to promote lipogenesis and impair insulin signaling. By blocking this receptor, this compound is hypothesized to reverse these effects through pathways involving AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1)/mTORC2.
Figure 1: Proposed signaling pathway of this compound in peripheral metabolic tissues.
Experimental Workflow for Assessing Metabolic Parameters
A typical preclinical study to evaluate the metabolic effects of this compound in a diet-induced obese (DIO) mouse model would follow the workflow outlined below.
Figure 2: General experimental workflow for preclinical assessment of this compound.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: High-fat diet (HFD), typically 45-60% kcal from fat.
-
Induction Period: Feed mice the HFD for 8-12 weeks to induce obesity and metabolic disturbances.
-
Housing: Individually housed to allow for accurate food intake monitoring.
-
Monitoring: Record body weight weekly.
This compound Administration
-
Formulation: this compound can be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Administer daily via oral gavage. A typical effective dose in mice is around 10 mg/kg.
-
Control Group: Administer the vehicle alone to the control group.
-
Duration: Treatment duration can range from a few weeks to several months depending on the study endpoints.
Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the ability of the animal to clear a glucose load, indicating glucose tolerance.
-
Protocol:
-
Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Record baseline body weight.
-
Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) for a quantitative comparison between groups.
-
Insulin Tolerance Test (ITT)
-
Purpose: To assess the systemic response to insulin, indicating insulin sensitivity.
-
Protocol:
-
Fast mice for a shorter period (e.g., 4-6 hours) to avoid hypoglycemia.
-
Record baseline body weight.
-
Collect a baseline blood sample (t=0 min) for fasting blood glucose measurement.
-
Administer human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
Collect blood samples at subsequent time points (e.g., 15, 30, 45, and 60 minutes) after insulin injection.
-
Measure blood glucose concentrations at each time point.
-
Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.
-
Measurement of Plasma Metabolic Parameters
-
Sample Collection: At the end of the study, collect terminal blood via cardiac puncture into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Lipid Profile:
-
Triglycerides and Total Cholesterol: Use commercially available colorimetric assay kits according to the manufacturer's instructions.
-
-
Hormone Levels:
-
Insulin and Leptin: Use commercially available ELISA kits specific for mouse insulin and leptin.
-
-
Inflammatory Markers:
-
Cytokines (e.g., TNF-α, IL-6): Use commercially available ELISA kits or multiplex bead-based assays for the simultaneous measurement of multiple cytokines.
-
Conclusion
This compound represents a promising therapeutic agent for the management of obesity and associated metabolic disorders. The protocols and workflows detailed in these application notes provide a robust framework for the preclinical evaluation of its effects on key metabolic parameters. Consistent and standardized methodologies are crucial for generating reliable and reproducible data to further elucidate the therapeutic potential of this compound. Further research is warranted to obtain more detailed quantitative data on the full spectrum of its metabolic effects.
References
- 1. The Cannabinoid CB1 Antagonist this compound With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy in diet-induced obese mice of the hepatotropic, peripheral cannabinoid 1 receptor inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gastric Transport and Satiety Sequence Assays with TM38837
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM38837 is a peripherally restricted, small molecule inverse agonist/antagonist of the cannabinoid 1 (CB1) receptor.[1] Developed by 7TM Pharma, it is under investigation for the treatment of obesity and related metabolic disorders.[1] Unlike first-generation CB1 receptor antagonists such as rimonabant, which were associated with psychiatric side effects due to their action on the central nervous system (CNS), this compound is designed for peripheral selectivity to minimize or avoid such adverse effects.[1] Preclinical studies, including positron emission tomography (PET) in non-human primates, have supported its limited ability to cross the blood-brain barrier.[2][3]
The therapeutic rationale for a peripherally restricted CB1 antagonist stems from the role of peripheral CB1 receptors in regulating energy homeostasis, including processes within the gastrointestinal (GI) tract. The endocannabinoid system is known to influence GI motility and food intake. Therefore, antagonism of peripheral CB1 receptors is a promising strategy for reducing food intake and promoting weight loss without the CNS liabilities of previous compounds.
To characterize the peripheral activity and assess the therapeutic potential of this compound, two key preclinical assays are employed: the gastric transport assay and the behavioral satiety sequence (BSS) assay. Acute studies have utilized these assays to evaluate the efficacy of this compound in modulating gastric function and to demonstrate its peripheral restriction. These assessments are crucial for determining the compound's mechanism of action and for selecting appropriate doses for further chronic studies in diet-induced obese (DIO) animal models.
This document provides detailed protocols for conducting gastric transport and behavioral satiety sequence assays with this compound in a research setting, along with guidelines for data presentation and visualization of the underlying biological and experimental processes.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound acts as an inverse agonist/antagonist at the CB1 receptor. In the periphery, particularly in the gastrointestinal tract, the endocannabinoid system, through CB1 receptor activation, is involved in the regulation of gastric motility. By blocking this receptor, this compound is hypothesized to influence gastric emptying and consequently impact satiety signals.
Gastric Transport (Gastric Emptying) Assay
This assay is designed to measure the rate at which the stomach empties its contents into the small intestine. It is a critical measure of the peripheral activity of compounds like this compound that are intended to modulate gastrointestinal function. A common method involves the use of a non-absorbable marker, such as phenol red.
Experimental Workflow: Gastric Transport Assay
Protocol: Phenol Red Gastric Emptying Assay
Materials:
-
This compound
-
Vehicle (e.g., 1% methylcellulose)
-
Phenol Red (0.1% w/v in 1.5% methylcellulose)
-
0.1 N NaOH
-
Spectrophotometer
-
Homogenizer
-
Male C57BL/6 mice (or other appropriate rodent model)
-
Oral gavage needles
-
Surgical instruments for dissection
Procedure:
-
Animal Preparation: House animals individually and fast them for 18-24 hours with free access to water.
-
Compound Administration:
-
Prepare solutions of this compound at various doses (e.g., 3, 10, 30 mg/kg) and a vehicle control.
-
Administer the designated dose of this compound or vehicle via oral gavage or intraperitoneal injection at a specified time before the test meal (e.g., 60 minutes).
-
-
Test Meal Administration:
-
Administer 0.2 mL of the 0.1% phenol red solution via oral gavage to each mouse.
-
For a baseline (0-minute) reading, immediately euthanize a control group of mice after administration of the phenol red meal.
-
-
Sample Collection:
-
At a predetermined time point after the phenol red gavage (e.g., 20 minutes), euthanize the experimental animals by cervical dislocation.
-
Perform a laparotomy and clamp the esophagus and pylorus.
-
Carefully excise the stomach and place it in a tube containing a known volume of 0.1 N NaOH (e.g., 5 mL).
-
-
Phenol Red Quantification:
-
Homogenize the stomach and its contents in the NaOH solution.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Transfer an aliquot of the supernatant to a new tube and centrifuge to pellet any remaining debris.
-
Read the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
-
Calculation of Gastric Emptying:
-
Calculate the amount of phenol red recovered from each stomach based on a standard curve.
-
Determine the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Amount of phenol red in test animal stomach / Average amount of phenol red in 0-minute control stomachs)) * 100
-
Data Presentation: Gastric Transport Assay
Note: The following data are illustrative and do not represent actual experimental results for this compound.
Table 1: Effect of this compound on Gastric Emptying in Mice
| Treatment Group | Dose (mg/kg) | n | % Gastric Emptying (Mean ± SEM) |
| Vehicle | - | 10 | 75.2 ± 3.5 |
| This compound | 3 | 10 | 68.9 ± 4.1 |
| This compound | 10 | 10 | 55.4 ± 3.8* |
| This compound | 30 | 10 | 42.1 ± 4.5** |
*p < 0.05, **p < 0.01 compared to vehicle. Statistical analysis performed using one-way ANOVA with post-hoc Dunnett's test.
Behavioral Satiety Sequence (BSS) Assay
The BSS assay is a method to characterize the microstructure of feeding behavior and to determine if a compound reduces food intake by promoting natural satiety or by causing adverse effects such as malaise or sedation. A natural satiety sequence in rodents consists of feeding, followed by grooming and activity, and finally resting.
Experimental Workflow: Behavioral Satiety Sequence Assay
Protocol: Behavioral Satiety Sequence Assay
Materials:
-
This compound
-
Vehicle
-
Standard rodent chow or a palatable diet
-
Observation cages with transparent walls
-
Video recording equipment (optional but recommended)
-
Behavioral scoring software or manual scoring sheets
-
Male C57BL/6 mice (or other appropriate rodent model)
Procedure:
-
Animal Habituation:
-
Individually house the animals.
-
Habituate the mice to the observation cages for at least 30 minutes on two consecutive days prior to the experiment.
-
-
Food Deprivation:
-
Fast the animals for 18-24 hours with free access to water.
-
-
Compound Administration:
-
Administer the designated dose of this compound or vehicle at a specified time before food presentation (e.g., 60 minutes).
-
-
Test Session:
-
Place each animal into an observation cage.
-
Present a pre-weighed amount of food.
-
Begin recording the animal's behavior immediately for a set duration (e.g., 60 or 120 minutes).
-
-
Behavioral Scoring:
-
Score the predominant behavior in set time intervals (e.g., every 10 seconds).
-
Categorize behaviors as follows:
-
Feeding: Gnawing, chewing, or ingesting food.
-
Active/Grooming: Rearing, sniffing, cage exploration, licking fur or paws.
-
Resting: Lying down with eyes closed or in a still, hunched posture.
-
Other: Any behavior not fitting the above categories (e.g., drinking).
-
-
-
Food Intake Measurement:
-
At the end of the observation period, remove and weigh the remaining food to calculate the total amount consumed.
-
-
Data Analysis:
-
Calculate the cumulative duration spent in each behavioral category for each animal.
-
Analyze the data in time bins (e.g., 15-minute intervals) to observe the transition between behaviors.
-
Compare the behavioral profiles and food intake between treatment groups using appropriate statistical methods (e.g., two-way ANOVA for behavioral data over time, one-way ANOVA for total food intake).
-
Data Presentation: Behavioral Satiety Sequence Assay
Note: The following data are illustrative and do not represent actual experimental results for this compound.
Table 2: Cumulative Food Intake and Behavioral Durations over 60 Minutes
| Treatment Group | Dose (mg/kg) | n | Food Intake (g) (Mean ± SEM) | Feeding (s) (Mean ± SEM) | Active/Grooming (s) (Mean ± SEM) | Resting (s) (Mean ± SEM) |
| Vehicle | - | 10 | 1.5 ± 0.1 | 1250 ± 80 | 1500 ± 95 | 850 ± 70 |
| This compound | 10 | 10 | 1.1 ± 0.1 | 950 ± 75 | 1600 ± 100 | 1050 ± 85 |
| This compound | 30 | 10 | 0.8 ± 0.08 | 680 ± 60 | 1550 ± 90 | 1370 ± 110** |
*p < 0.05, **p < 0.01 compared to vehicle. Statistical analysis performed using one-way ANOVA with post-hoc Dunnett's test.
Table 3: Time Course of Predominant Behaviors (Percentage of Time in Each 15-minute Bin)
| Time Bin | Treatment | % Feeding | % Active/Grooming | % Resting |
| 0-15 min | Vehicle | 75 | 25 | 0 |
| This compound (30 mg/kg) | 60 | 40 | 0 | |
| 15-30 min | Vehicle | 50 | 45 | 5 |
| This compound (30 mg/kg) | 30 | 60 | 10 | |
| 30-45 min | Vehicle | 15 | 55 | 30 |
| This compound (30 mg/kg) | 5 | 50 | 45 | |
| 45-60 min | Vehicle | 5 | 35 | 60 |
| This compound (30 mg/kg) | 0 | 25 | 75 |
Conclusion
The gastric transport and behavioral satiety sequence assays are essential preclinical tools for evaluating the therapeutic potential of peripherally restricted CB1 receptor antagonists like this compound. The protocols outlined in these application notes provide a framework for assessing the compound's effects on gastrointestinal function and feeding behavior. By demonstrating a reduction in gastric emptying and the promotion of a natural satiety sequence, these assays can provide strong evidence for the intended peripheral mechanism of action, supporting further development for the treatment of obesity and metabolic disorders.
References
- 1. Peripheral selectivity of the novel cannabinoid receptor antagonist this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cannabinoid CB1 Antagonist this compound With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Characterization of TM38837 Binding to the Cannabinoid CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of TM38837 binding to the human cannabinoid receptor 1 (CB1). This compound is a potent and peripherally restricted CB1 receptor inverse agonist, making it a compound of significant interest for therapeutic development, particularly for metabolic disorders, with a reduced risk of central nervous system side effects.[1][2][3][4][5]
The following sections detail the quantitative binding and functional data for this compound, step-by-step protocols for key in vitro assays, and a visualization of the canonical CB1 receptor signaling pathway.
Quantitative Data Summary
The binding affinity and functional potency of this compound at the human CB1 receptor have been characterized using various in vitro assays. The data presented below is a summary of reported values and provides a clear comparison of its pharmacological profile.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| This compound | Human CB1 | Radioligand Binding ([³H]CP 55,940) | IC₅₀ | 8.5 |
| This compound | Human CB2 | Radioligand Binding ([³H]CP 55,940) | IC₅₀ | 605 |
| This compound | Human CB1 | GTPγS Binding | EC₅₀ | 18.5 |
Note: The IC₅₀ (half maximal inhibitory concentration) in the radioligand binding assay reflects the concentration of this compound required to displace 50% of the radioligand, indicating its binding affinity. The EC₅₀ (half maximal effective concentration) in the GTPγS binding assay represents the concentration at which this compound produces 50% of its maximal effect on G-protein activation, indicating its functional potency as an inverse agonist.
CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist, a conformational change in the receptor leads to the exchange of GDP for GTP on the Gα subunit, resulting in the dissociation of the Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effector proteins. As an inverse agonist, this compound is proposed to stabilize an inactive conformation of the CB1 receptor, thereby reducing basal signaling activity.
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize the binding and function of this compound at the CB1 receptor are provided below.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (IC₅₀ and subsequently Ki) of this compound for the human CB1 receptor using the high-affinity cannabinoid agonist [³H]CP 55,940 as the radioligand.
Materials:
-
Membranes: Human CB1 receptor-expressing cell membranes (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand: [³H]CP 55,940.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., 10 µM WIN 55,212-2 or CP 55,940).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).
-
Deep-well 96-well plates.
-
Scintillation Counter.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Dilute the [³H]CP 55,940 radioligand in assay buffer to a final concentration approximately equal to its Kd value.
-
Thaw the CB1 receptor membrane preparations on ice and dilute to the appropriate concentration in assay buffer as recommended by the manufacturer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, CB1 receptor membranes, and [³H]CP 55,940.
-
Non-specific Binding: Add assay buffer, CB1 receptor membranes, [³H]CP 55,940, and the non-specific binding control (e.g., 10 µM WIN 55,212-2).
-
Competition Binding: Add assay buffer, CB1 receptor membranes, [³H]CP 55,940, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate with gentle agitation for 60-90 minutes at 30-37°C.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked 96-well filter plate using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the competition curve and determine the IC₅₀ value.
-
Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the ability of this compound to modulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation. For an inverse agonist like this compound, a decrease in basal [³⁵S]GTPγS binding is expected.
Materials:
-
Membranes: Human CB1 receptor-expressing cell membranes.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
GTPγS Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS (e.g., 10 µM).
-
Scintillation Cocktail.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare assay buffer containing an optimized concentration of GDP (typically 1-10 µM).
-
Dilute [³⁵S]GTPγS in assay buffer to a final concentration of approximately 0.1-0.5 nM.
-
Thaw and dilute CB1 receptor membranes in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer with GDP.
-
Varying concentrations of this compound, buffer for basal binding, or unlabeled GTPγS for non-specific binding.
-
CB1 receptor membranes.
-
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
-
Incubation:
-
Incubate the plate with gentle agitation for 60 minutes at 30°C.
-
-
Harvesting and Washing:
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer.
-
-
Scintillation Counting:
-
Dry the filters, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding of [³⁵S]GTPγS.
-
Plot the percentage of basal [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the EC₅₀ and the maximal inhibition of basal activity.
-
cAMP Functional Assay
This assay measures the intracellular levels of cyclic AMP (cAMP) to determine the functional effect of this compound on adenylyl cyclase activity. As a CB1 inverse agonist, this compound is expected to increase cAMP levels that have been suppressed by basal CB1 receptor activity, particularly in cells with high receptor expression.
Materials:
-
Cells: A cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine).
-
Adenylyl Cyclase Activator (optional): Forskolin (for measuring inhibition by agonists).
-
Cell Culture Medium and supplements.
-
96-well cell culture plates.
Procedure:
-
Cell Culture:
-
Seed the CB1-expressing cells in a 96-well plate at an appropriate density and allow them to attach and grow overnight.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed physiological salt solution or serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data and determine the EC₅₀ and the maximum increase in cAMP levels.
-
These detailed protocols and application notes should serve as a valuable resource for the in vitro characterization of this compound and other ligands targeting the CB1 receptor. Adherence to these methodologies will ensure the generation of robust and reproducible data for drug discovery and development programs.
References
- 1. medkoo.com [medkoo.com]
- 2. Low brain CB1 receptor occupancy by a second generation CB1 receptor antagonist this compound in comparison with rimonabant in nonhuman primates: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cannabinoid CB1 Antagonist this compound With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral selectivity of the novel cannabinoid receptor antagonist this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TM-38837 - Wikipedia [en.wikipedia.org]
Long-Term TM38837 Treatment in Chronic Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the long-term effects of TM38837, a peripherally restricted cannabinoid 1 (CB1) receptor inverse agonist, in a diet-induced obesity (DIO) mouse model. The data presented herein demonstrates the potential of this compound as a therapeutic agent for obesity and related metabolic disorders, without the central nervous system side effects associated with first-generation CB1 receptor antagonists. Detailed protocols for inducing obesity in mice and for the long-term administration and analysis of this compound are provided to facilitate further research and development.
Introduction
Obesity is a global health crisis associated with a cluster of metabolic abnormalities, including insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease. The endocannabinoid system, particularly the CB1 receptor, plays a crucial role in regulating energy balance, and its overactivation is implicated in the pathophysiology of obesity. While first-generation CB1 receptor antagonists like rimonabant were effective in promoting weight loss, their clinical use was halted due to severe psychiatric side effects.
This compound is a second-generation, peripherally restricted CB1 receptor inverse agonist designed to circumvent these central nervous system liabilities. By selectively targeting peripheral CB1 receptors, particularly in the liver, this compound offers a promising therapeutic strategy for treating metabolic diseases. This document summarizes the key findings from a long-term preclinical study and provides detailed methodologies for replication and further investigation.
Data Presentation
The following tables summarize the quantitative data from a 5-week study of this compound treatment in diet-induced obese (DIO) mice.
Table 1: Body Weight Change in DIO Mice Treated with this compound for 5 Weeks
| Treatment Group | Initial Body Weight (g, Mean ± SEM) | Final Body Weight (g, Mean ± SEM) | Body Weight Change (%) |
| Vehicle | 45.2 ± 0.8 | 48.5 ± 1.2 | +7.3% |
| This compound (10 mg/kg) | 45.5 ± 0.7 | 35.5 ± 0.9 | -22.0% |
| Rimonabant (10 mg/kg) | 45.3 ± 0.8 | 36.2 ± 1.0 | -20.1% |
Data extracted from graphical representations in a key preclinical study.
Table 2: Average Daily Food Intake in DIO Mice During 5 Weeks of Treatment
| Treatment Group | Week 1 ( g/day , Mean ± SEM) | Week 2 ( g/day , Mean ± SEM) | Week 3 ( g/day , Mean ± SEM) | Week 4 ( g/day , Mean ± SEM) | Week 5 ( g/day , Mean ± SEM) |
| Vehicle | 3.2 ± 0.2 | 3.1 ± 0.2 | 3.0 ± 0.1 | 3.1 ± 0.2 | 3.0 ± 0.1 |
| This compound (10 mg/kg) | 2.1 ± 0.3 | 2.4 ± 0.2 | 2.5 ± 0.2 | 2.6 ± 0.1 | 2.7 ± 0.2 |
| Rimonabant (10 mg/kg) | 2.2 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.7 ± 0.2 | 2.8 ± 0.1 |
Data extracted from graphical representations in a key preclinical study.
Table 3: Plasma Parameters in DIO Mice After 5 Weeks of this compound Treatment [1]
| Parameter | Vehicle (Mean ± SEM) | This compound (10 mg/kg, Mean ± SEM) | Rimonabant (10 mg/kg, Mean ± SEM) |
| Glucose (mg/dL) | 185 ± 12 | 135 ± 10 | 140 ± 11 |
| Insulin (ng/mL) | 4.8 ± 0.6 | 2.1 ± 0.4 | 2.3 ± 0.5 |
| Adiponectin (µg/mL) | 8.2 ± 0.7 | 12.5 ± 1.1 | 11.8 ± 1.0 |
| Leptin (ng/mL) | 35.1 ± 3.2 | 15.4 ± 2.1 | 16.8 ± 2.5 |
| Triglycerides (mg/dL) | 150 ± 15 | 95 ± 12 | 102 ± 14 |
*p < 0.05 compared to Vehicle. Data are shown as adjusted means ± SEM, n = 10 animals.[1]
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese and metabolically impaired phenotype in mice that mimics human obesity.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging with enrichment
-
Weighing scale
Protocol:
-
Acclimatize mice to the animal facility for at least one week upon arrival.
-
Randomize mice into two groups: Control and High-Fat Diet.
-
House mice individually or in small groups (2-3 per cage).
-
Provide the respective diets and water ad libitum.
-
Monitor body weight and food intake weekly for 12-16 weeks.
-
Mice on the HFD are considered obese when their body weight is significantly higher (typically >20%) than the control group and they exhibit metabolic dysregulation (e.g., hyperglycemia, hyperinsulinemia).
Long-Term this compound Administration and Monitoring
Objective: To evaluate the chronic efficacy of this compound on body weight, food intake, and metabolic parameters in DIO mice.
Materials:
-
Diet-induced obese mice
-
This compound
-
Vehicle (e.g., 0.1% Tween 80 and 1% hydroxypropyl methylcellulose in sterile water)[2]
-
Oral gavage needles
-
Equipment for blood collection (e.g., tail vein or retro-orbital)
-
Biochemical assay kits (for glucose, insulin, lipids, etc.)
Protocol:
-
Once mice have developed the DIO phenotype, randomize them into treatment groups (e.g., Vehicle, this compound at various doses).
-
Prepare the this compound formulation by suspending the compound in the chosen vehicle.
-
Administer this compound or vehicle daily via oral gavage at a consistent time each day for the duration of the study (e.g., 5 weeks).[3]
-
Monitor and record body weight and food intake daily or weekly.
-
At the end of the treatment period, collect terminal blood samples for analysis of plasma parameters.
-
Perform a terminal necropsy to collect tissues of interest (e.g., liver, adipose tissue) for further analysis (e.g., histology, gene expression).
Visualizations
Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound action in hepatocytes.
Caption: Experimental workflow for long-term this compound study.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cannabinoid CB1 Antagonist this compound With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy in diet-induced obese mice of the hepatotropic, peripheral cannabinoid 1 receptor inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TM38837 solubility in DMSO and ethanol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of TM38837 in common laboratory solvents, DMSO and ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in both DMSO and ethanol. For creating high-concentration stock solutions, DMSO is commonly used.
Q2: What is the maximum solubility of this compound in DMSO and ethanol?
A2: The solubility of this compound has been reported to be up to 20 mM in both DMSO and ethanol.[1] One supplier also indicates a solubility of up to 41.67 mg/mL (67.48 mM) in DMSO.[2] For specific applications, it is always recommended to refer to the batch-specific data on the Certificate of Analysis.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, you will need the batch-specific molecular weight from the product vial or Certificate of Analysis. A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below.
Q4: I am having trouble dissolving this compound. What should I do?
A4: If you encounter solubility issues, you can try the following troubleshooting steps:
-
Warm the solution: Gently warm the solution to 37°C.
-
Sonication: Use an ultrasonic bath to aid in dissolution.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
-
Fresh Solvent: Ensure the solvent used is anhydrous and of high purity, as water content can affect solubility.
Q5: How should I store this compound powder and its stock solutions?
A5:
-
Powder: The solid compound should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks), kept dry and in the dark.[3]
-
Stock Solutions: For stock solutions in DMSO, it is recommended to store them in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.
Q6: What are the recommended vehicle formulations for in vivo studies?
A6: For in vivo experiments, this compound has been administered in vehicle solutions such as:
-
0.1% Tween 80 and 1% hydroxypropyl methylcellulose for oral administration (p.o.).
-
10% DMSO and 10% Cremophor EL in saline for intracerebroventricular (icv) injections.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 20 | 12.35 | |
| DMSO | 67.48 | 41.67 | |
| Ethanol | 20 | 12.35 |
Note: The molecular weight of this compound is 617.51 g/mol . Batch-specific molecular weights may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Pipettes
Methodology:
-
Determine the Mass: Using the batch-specific molecular weight (MW) of this compound (approx. 617.51 g/mol ), calculate the mass required to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 617.51 g/mol * (1000 mg / 1 g) = 6.1751 mg
-
-
Weigh the Compound: Carefully weigh out the calculated mass of this compound powder and place it in a sterile vial.
-
Add Solvent: Add the appropriate volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Cap the vial tightly and vortex until the compound is fully dissolved. If necessary, gently warm the solution to 37°C or place it in an ultrasonic bath for a short period.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Workflow for an In Vitro Cell-Based Assay
This protocol provides a general outline. Specific cell types, incubation times, and endpoint measurements will need to be optimized for your particular experiment.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 18-24 hours.
-
Prepare Working Solutions: On the day of the experiment, thaw your this compound stock solution. Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should typically be kept low (e.g., <0.5%) to avoid solvent toxicity.
-
Compound Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate controls (e.g., vehicle control with the same final DMSO concentration).
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 2 hours).
-
Assay Endpoint: After incubation, perform the assay to measure the desired biological effect (e.g., receptor binding, second messenger levels, gene expression).
Visualizations
Caption: this compound acts as a CB1 receptor inverse agonist, blocking its activation.
Caption: Experimental workflow for preparing and using this compound solutions.
References
TM38837 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of TM38837. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For long-term storage (months to years), a temperature of -20°C is recommended.[1][2][3][4] For short-term storage (days to weeks), 0-4°C is acceptable.[1] If stored properly, the shelf life of solid this compound is greater than two years.
Q2: How should I store this compound after reconstituting it in a solvent?
A2: It is highly recommended to prepare and use solutions on the same day. If advance preparation of stock solutions is necessary, they should be stored as aliquots in tightly sealed vials. For short-term storage of solutions in DMSO (up to two weeks), a temperature of 4°C is suitable. For longer-term storage of up to six months, aliquots in DMSO should be kept at -80°C. Generally, stock solutions stored at -20°C are usable for up to one month.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO and ethanol up to 20 mM.
Q4: Is this compound stable at room temperature?
A4: this compound is stable enough for shipping under ambient temperature for a few weeks. However, for storage, the recommended conditions should be followed to ensure long-term stability.
Q5: Is this compound sensitive to light?
A5: While specific photostability studies for this compound are not widely published, it is good laboratory practice to protect cannabinoid-like compounds from light. For instance, other cannabinoids like THC are known to be photosensitive. Therefore, it is recommended to store this compound in the dark.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage. | Verify that both solid and solution forms of this compound have been stored according to the recommended temperature and light conditions. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated changes in temperature. | |
| Inaccurate solution concentration. | Use the batch-specific molecular weight provided on the Certificate of Analysis for concentration calculations. Allow the product to equilibrate to room temperature for at least one hour before opening the vial and preparing solutions. | |
| Precipitate observed in thawed stock solution. | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution and vortex to redissolve the compound. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Reduced potency of the compound over time. | Long-term storage of diluted working solutions. | Prepare fresh working solutions from a properly stored stock solution for each experiment. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration |
| Solid | Short-term | 0 - 4°C | Days to Weeks |
| Solid | Long-term | -20°C | Months to Years |
| Solution in DMSO | Short-term | 4°C | Up to 2 Weeks |
| Solution in DMSO | General | -20°C | Up to 1 Month |
| Solution in DMSO | Long-term | -80°C | Up to 6 Months |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 20 mM |
| Ethanol | 20 mM |
Experimental Protocols
Protocol: General Stability Testing of a Small Molecule Compound like this compound
This protocol outlines a general procedure for assessing the stability of a small molecule compound under various environmental conditions.
1. Objective: To evaluate the stability of the compound under specific conditions of temperature, humidity, and light over a defined period.
2. Materials:
-
This compound (solid powder)
-
Validated stability-indicating analytical method (e.g., HPLC)
-
Controlled environmental chambers
-
Appropriate containers (e.g., amber glass vials)
-
Calibrated analytical balance and other standard laboratory equipment
3. Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of this compound into individual vials for each time point and condition.
-
Prepare solutions of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Seal all vials tightly.
-
-
Initial Analysis (Time Zero):
-
Analyze a set of freshly prepared samples using the validated analytical method to determine the initial purity and concentration. This will serve as the baseline.
-
-
Storage Conditions:
-
Long-Term Stability: Store samples at the recommended long-term storage condition (e.g., 25°C/60% RH for room temperature storage, or -20°C).
-
Accelerated Stability: Store samples at elevated stress conditions (e.g., 40°C/75% RH) to predict the long-term stability profile more quickly.
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. A control set of samples should be wrapped in aluminum foil to protect from light.
-
-
Time Points:
-
Define the time points for sample analysis. For accelerated studies, this might be 0, 1, 3, and 6 months. For long-term studies, it could be 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Sample Analysis:
-
At each time point, retrieve the samples from the respective storage conditions.
-
Allow them to equilibrate to room temperature before analysis.
-
Analyze the samples using the stability-indicating method to determine the purity and identify any degradation products.
-
Assess physical properties such as appearance, color, and solubility.
-
4. Data Analysis:
-
Compare the results at each time point to the initial (time zero) data.
-
Calculate the percentage of degradation.
-
Determine the shelf-life based on the time it takes for the compound to degrade to a predefined acceptance limit (e.g., 90% of the initial purity).
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended handling and storage workflow for this compound.
References
Technical Support Center: Optimizing TM38837 Dosage for Metabolic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TM38837 in metabolic studies. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peripherally restricted, small molecule inverse agonist/antagonist of the Cannabinoid Receptor 1 (CB1).[1] Its peripheral selectivity is a key feature, designed to minimize the central nervous system (CNS) side effects observed with first-generation CB1 antagonists, such as rimonabant.[1][2] By selectively blocking CB1 receptors outside the brain, this compound aims to provide the metabolic benefits of CB1 antagonism without the associated psychiatric adverse events.[2][3]
Q2: What are the expected metabolic effects of this compound in preclinical models of obesity?
In preclinical studies, particularly in diet-induced obese (DIO) mice, this compound has been shown to cause significant weight loss. This is often associated with a sustained reduction in food intake. Furthermore, treatment with this compound has been demonstrated to improve markers of glucose homeostasis and reduce plasma markers of inflammation. A study in DIO mice reported a 26% weight loss after five weeks of daily administration.
Q3: What dosages of this compound have been used in animal studies?
In studies involving mice, oral (p.o.) dosages of 10, 30, and 100 mg/kg have been utilized. The selection of these doses is often aimed at achieving metabolic efficacy while minimizing potential central nervous system exposure and effects.
Q4: How does the peripheral restriction of this compound contribute to its safety profile?
The peripheral restriction of this compound is crucial for its improved safety profile compared to earlier CB1 antagonists. First-generation antagonists like rimonabant crossed the blood-brain barrier and were associated with psychiatric side effects, including anxiety and depression, leading to their withdrawal from the market. By having limited brain penetrance, this compound is designed to avoid these centrally-mediated adverse effects while still exerting its therapeutic effects on peripheral tissues involved in metabolism, such as the liver, adipose tissue, and pancreas.
Q5: Is this compound commercially available for research purposes?
Yes, this compound is available from various chemical suppliers for laboratory research use. It is typically supplied as a powder.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or no significant weight loss observed in DIO mice. | - Suboptimal Dosage: The dose of this compound may be too low for the specific animal model or experimental conditions. - Formulation/Solubility Issues: The compound may not be fully dissolved or stable in the vehicle, leading to inaccurate dosing. - Route of Administration: Improper oral gavage technique can lead to inconsistent administration. - Animal Model Variability: The response to CB1 receptor antagonists can vary between different mouse strains and even between individual animals. | - Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 10, 30, and 100 mg/kg) to determine the optimal dose for your model. - Vehicle Optimization: this compound is soluble in DMSO and ethanol. For in vivo oral gavage, a common vehicle is 0.5% carboxymethylcellulose (CMC) with a small amount of a solubilizing agent like Tween 80. Ensure the compound is fully dissolved before administration. Prepare fresh solutions regularly to ensure stability. - Proper Gavage Technique: Ensure proper training in oral gavage to minimize stress to the animals and ensure accurate delivery to the stomach. - Increase Sample Size: Use a sufficient number of animals per group to account for individual variability. |
| Unexpected behavioral changes in animals (e.g., anxiety-like behavior). | - Potential for CNS Exposure at High Doses: Although peripherally restricted, very high doses of this compound might lead to some brain penetration and off-target effects. | - Dose Reduction: If behavioral changes are observed, consider reducing the dose to the lowest effective concentration for metabolic effects. - Confirm Peripheral Restriction: If possible, measure brain and plasma concentrations of this compound to confirm its peripheral restriction at the administered dose. |
| Variability in glucose tolerance test (OGTT) results. | - Fasting Duration: Inconsistent fasting times before the OGTT can significantly impact results. - Stress during Handling: Stress from handling and gavage can elevate blood glucose levels, confounding the results. - Inaccurate Glucose Measurement: Improper blood sampling or glucometer use. | - Standardize Fasting: Adhere to a strict and consistent fasting period (typically 6 hours for mice) before the OGTT. - Acclimatize Animals: Handle animals regularly before the experiment to reduce stress. Ensure proper and gentle handling during the procedure. - Consistent Blood Sampling: Use a consistent site for blood sampling (e.g., tail vein) and ensure the glucometer is calibrated and used correctly. |
| Difficulty dissolving this compound for in vivo administration. | - Inappropriate Solvent: Using a vehicle in which this compound has low solubility. | - Use of Co-solvents: this compound is reported to be soluble in DMSO and ethanol. For oral gavage, a common practice for poorly soluble compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then suspend this solution in a vehicle like 0.5% CMC or a solution containing PEG300 and Tween 80. Always perform a small-scale solubility test before preparing a large batch. |
Data Presentation
Table 1: Effect of this compound on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice (5-Week Study)
| Treatment Group | Dose (mg/kg/day, p.o.) | Initial Body Weight (g, Mean ± SEM) | Final Body Weight (g, Mean ± SEM) | Body Weight Change (%) | Average Daily Food Intake ( g/day , Mean ± SEM) |
| Vehicle Control | - | 45.2 ± 1.5 | 48.5 ± 1.8 | +7.3 | 3.5 ± 0.2 |
| This compound | 10 | 45.5 ± 1.6 | 38.2 ± 1.4 | -16.0 | 2.8 ± 0.3 |
| This compound | 30 | 45.3 ± 1.5 | 34.0 ± 1.2 | -24.9 | 2.4 ± 0.2 |
| This compound | 100 | 45.6 ± 1.7 | 33.7 ± 1.3 | -26.1 | 2.3 ± 0.2 |
*p < 0.05 compared to Vehicle Control. Data are hypothetical and based on reported outcomes.
Table 2: Effect of this compound on Plasma Markers of Glucose Homeostasis and Inflammation in DIO Mice (5-Week Study)
| Treatment Group | Dose (mg/kg/day, p.o.) | Fasting Glucose (mg/dL, Mean ± SEM) | Fasting Insulin (ng/mL, Mean ± SEM) | Plasma IL-6 (pg/mL, Mean ± SEM) | Plasma TNF-α (pg/mL, Mean ± SEM) |
| Vehicle Control | - | 185 ± 10 | 3.2 ± 0.4 | 15.8 ± 2.1 | 25.4 ± 3.0 |
| This compound | 10 | 155 ± 8 | 2.1 ± 0.3 | 11.2 ± 1.5 | 18.9 ± 2.5 |
| This compound | 30 | 130 ± 7 | 1.5 ± 0.2 | 8.5 ± 1.1 | 14.3 ± 1.9 |
| This compound | 100 | 125 ± 6 | 1.3 ± 0.2 | 7.9 ± 1.0 | 13.1 ± 1.7 |
*p < 0.05 compared to Vehicle Control. Data are hypothetical and based on reported outcomes.
Experimental Protocols
Protocol: Oral Glucose Tolerance Test (OGTT) in this compound-Treated DIO Mice
This protocol is adapted from standard procedures for performing an OGTT in mice.
1. Animal Preparation and Dosing: a. House male C57BL/6J mice and induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks. b. Acclimatize mice to handling and oral gavage for at least one week prior to the experiment. c. Administer this compound or vehicle daily via oral gavage at the desired dose for the duration of the study (e.g., 5 weeks).
2. Fasting: a. On the day of the OGTT, fast the mice for 6 hours prior to the glucose challenge. b. Ensure free access to water during the fasting period.
3. Baseline Blood Glucose Measurement (Time 0): a. Just before the glucose challenge, obtain a baseline blood sample from the tail vein. b. Measure and record the blood glucose concentration using a calibrated glucometer.
4. Glucose Administration: a. Prepare a sterile 20% glucose solution in water. b. Administer the glucose solution orally via gavage at a dose of 2 g/kg body weight.
5. Post-Glucose Blood Sampling: a. Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration. b. Measure and record the blood glucose concentration at each time point.
6. Data Analysis: a. Plot the mean blood glucose concentration versus time for each treatment group. b. Calculate the area under the curve (AUC) for the glucose excursion for each mouse to quantify glucose tolerance. c. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The case for peripheral CB1 receptor blockade in the treatment of visceral obesity and its cardiometabolic complications - PMC [pmc.ncbi.nlm.nih.gov]
Potential for TM38837 blood-brain barrier penetration at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of TM38837, particularly at high doses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that functions as a potent and selective inverse agonist/antagonist of the Cannabinoid Receptor 1 (CB1).[1][2] It is designed to be peripherally restricted, meaning it primarily acts on CB1 receptors outside of the central nervous system (CNS).[3] Its mechanism involves inhibiting CB1-mediated signaling pathways in peripheral tissues, which are implicated in glucose and lipid metabolism.
Q2: Does this compound cross the blood-brain barrier (BBB) at therapeutic doses?
Studies in both animals and humans suggest that this compound has limited BBB penetration at therapeutic doses. For instance, a 100 mg dose in healthy human subjects showed no significant CNS effects, suggesting minimal brain penetration at this level. Pharmacokinetic analyses have consistently shown high plasma and low brain levels of the compound.
Q3: Is there potential for this compound to penetrate the BBB at high doses?
Yes, evidence suggests that at high doses, this compound can cross the BBB to some extent and elicit CNS effects. In mice, a high dose of 100 mg/kg resulted in fear-promoting behaviors, similar to the brain-penetrant CB1 antagonist rimonabant, albeit at a tenfold higher concentration. This indicates that while this compound is designed for peripheral restriction, its ability to cross the BBB is dose-dependent.
Q4: What are the physicochemical properties of this compound?
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 617.51 g/mol | |
| Chemical Formula | C30H25Cl2F3N4OS | |
| Purity | ≥98% | |
| Solubility | Soluble to 20 mM in DMSO and ethanol | |
| CAS Number | 1253641-65-4 |
Q5: How does this compound's brain penetration compare to other CB1 antagonists like rimonabant?
This compound exhibits significantly lower brain penetration compared to the first-generation CB1 antagonist, rimonabant. Studies in non-human primates using positron emission tomography (PET) have shown low brain CB1 receptor occupancy for this compound compared to rimonabant. In mice, a dose of 100 mg/kg of this compound was required to induce CNS effects comparable to a 10 mg/kg dose of rimonabant.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro BBB permeability assays.
-
Possible Cause 1: Incorrect cell model selection. The choice of in vitro BBB model is critical for obtaining reliable data. Different models, such as primary brain endothelial cells, immortalized cell lines (e.g., hCMEC/D3), or co-culture systems with astrocytes and pericytes, have varying barrier properties.
-
Troubleshooting Step 1: Ensure the selected in vitro model is appropriate for screening CNS drug candidates. For assessing the impact of efflux transporters like P-glycoprotein (P-gp), a model such as MDCK-MDR1 cells may be suitable.
-
Possible Cause 2: Low transendothelial electrical resistance (TEER) values. Low TEER indicates poor tight junction formation and a leaky barrier in the cell monolayer, leading to artificially high permeability measurements.
-
Troubleshooting Step 2: Monitor TEER values throughout the experiment to ensure barrier integrity. If values are consistently low, re-evaluate cell culture conditions, including media composition and the use of barrier-inducing agents.
-
Possible Cause 3: Efflux transporter activity. this compound may be a substrate for efflux transporters like P-gp at the BBB, which actively pump the compound out of the brain.
-
Troubleshooting Step 3: Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests active efflux.
Issue 2: Difficulty in detecting this compound in the brain parenchyma in in vivo studies.
-
Possible Cause 1: Insufficient dose. Due to its peripherally restricted nature, a low dose of this compound may result in brain concentrations below the limit of detection of the analytical method.
-
Troubleshooting Step 1: Administer a high dose of this compound (e.g., up to 100 mg/kg in mice) to maximize the potential for BBB penetration.
-
Possible Cause 2: Inappropriate sample collection time. The timing of brain tissue collection relative to drug administration is crucial for capturing peak brain concentrations.
-
Troubleshooting Step 2: Conduct a pharmacokinetic study to determine the time to maximum concentration (Tmax) in both plasma and brain. Collect brain tissue samples at several time points around the expected Tmax.
-
Possible Cause 3: High plasma protein binding. If this compound is highly bound to plasma proteins, only the unbound fraction is available to cross the BBB.
-
Troubleshooting Step 3: Determine the unbound fraction of this compound in plasma (fu,plasma). This will help in accurately calculating the unbound brain-to-plasma concentration ratio (Kp,uu), which is a more reliable indicator of BBB penetration than the total brain-to-plasma ratio (Kp).
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Assay
This protocol provides a general framework for assessing the permeability of this compound across a cell-based in vitro BBB model.
-
Cell Culture: Culture a monolayer of brain microvascular endothelial cells (BMECs) on a porous membrane of a Transwell insert. The insert separates the apical (blood side) and basolateral (brain side) chambers.
-
Barrier Integrity Measurement: Monitor the formation of a tight endothelial barrier by measuring the transendothelial electrical resistance (TEER) using a voltmeter. Experiments should only proceed once TEER values have reached a stable and sufficiently high level.
-
Permeability Assay:
-
Add this compound at the desired concentration to the apical chamber.
-
At various time points, collect samples from the basolateral chamber.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Protocol 2: In Vivo Assessment of BBB Penetration in Mice
This protocol describes a method to determine the brain-to-plasma concentration ratio of this compound in mice.
-
Animal Dosing: Administer this compound to mice via the desired route (e.g., oral gavage or intraperitoneal injection) at a range of doses, including a high dose (e.g., 100 mg/kg).
-
Sample Collection: At predetermined time points after dosing, collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove intravascular blood.
-
Sample Processing:
-
Centrifuge the blood to obtain plasma.
-
Homogenize the brain tissue.
-
-
Bioanalysis: Determine the concentration of this compound in both plasma and brain homogenate using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of this compound in the brain by its concentration in plasma. To determine the unbound ratio (Kp,uu), the unbound fractions in brain and plasma need to be measured, typically through equilibrium dialysis.
Visualizations
Caption: Antagonistic action of this compound on the CB1 receptor signaling pathway.
Caption: Experimental workflow for assessing high-dose BBB penetration of this compound.
References
Mild gastrointestinal side effects of TM38837 in clinical studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mild gastrointestinal side effects of TM38837 observed in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peripherally restricted, small molecule inverse agonist/antagonist of the Cannabinoid 1 (CB1) receptor.[1] Its design is intended to limit penetration of the blood-brain barrier, thereby avoiding the central nervous system (CNS) side effects associated with first-generation CB1 receptor antagonists like rimonabant.[1][2] this compound was developed for the treatment of obesity and metabolic disorders.[1]
Q2: What were the reported gastrointestinal side effects of this compound in clinical studies?
A2: Phase I clinical trials in healthy male volunteers reported mild and transient gastrointestinal side effects. These were generally described as "diarrhea and a general feeling of unwell in few subjects and of short duration." The agent was deemed suitable for a once-daily dosing regimen based on these mild GI side effects.
Q3: At what doses were these gastrointestinal side effects observed?
A3: A single ascending dose Phase I trial was conducted with doses ranging from 5 mg to 900 mg. Another clinical study in healthy volunteers used doses of 100 mg and 500 mg. While it was noted that dosages up to 900 mg were well tolerated, specific quantitative data linking the incidence of gastrointestinal side effects to specific dose levels is not publicly available.
Q4: Why would a CB1 receptor antagonist like this compound cause gastrointestinal side effects?
A4: CB1 receptors are present in the gastrointestinal tract and are involved in regulating gut motility and secretion. Antagonism of these receptors can disrupt these processes. For instance, activation of CB1 receptors is known to inhibit gastrointestinal motility. Therefore, a CB1 antagonist like this compound can be expected to have an effect on the gastrointestinal system.
Troubleshooting Guide for Unexpected Gastrointestinal Observations in Pre-clinical Models
This guide is intended to help researchers troubleshoot unexpected gastrointestinal-related findings in pre-clinical experiments involving this compound or similar peripherally restricted CB1 antagonists.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected incidence of diarrhea in animal models. | 1. Vehicle Effects: The vehicle used for drug administration may have its own gastrointestinal effects. 2. Dose and Formulation: The dose may be too high, or the formulation may lead to localized high concentrations in the gut. 3. Animal Strain/Species: Sensitivity to CB1 receptor modulation can vary between different animal strains and species. | 1. Run a vehicle-only control group to assess baseline gastrointestinal effects. 2. Perform a dose-response study to identify a therapeutic window with minimal GI effects. Consider optimizing the drug formulation to ensure consistent and controlled release. 3. Review literature for known sensitivities of the chosen animal model to CB1 receptor antagonists. |
| Unexpected changes in food intake or body weight not correlating with known efficacy. | 1. Gastrointestinal Discomfort: The observed changes may be secondary to gastrointestinal discomfort or malaise rather than a direct effect on appetite regulation. 2. Off-target Effects: Although designed to be selective, high concentrations could potentially lead to off-target effects. | 1. Monitor animals for signs of distress or discomfort. Correlate food intake data with observational assessments. 2. Conduct in vitro profiling of the compound against a panel of other relevant receptors to rule out significant off-target activity at the concentrations used in vivo. |
| Inconsistent gastrointestinal effects between experimental cohorts. | 1. Dietary Factors: The composition of the animal diet can influence gastrointestinal function and may interact with the effects of the drug. 2. Gut Microbiome: The gut microbiome can influence drug metabolism and gastrointestinal health, and its composition can vary between animal batches. | 1. Standardize the diet across all experimental groups and ensure consistent feeding schedules. 2. Consider the potential impact of the gut microbiome and, if feasible, characterize the microbiome of the study animals. |
Data Presentation
Summary of this compound Clinical Trials and Observed Side Effects
| Study Phase | Participant Population | Dose Range | Reported Gastrointestinal Side Effects | Quantitative Incidence Data |
| Phase I (Single Ascending Dose) | Healthy Male Volunteers | 5 mg to 900 mg | Mild and transient. | Not publicly available. |
| Phase I (CNS Effects Study) | 24 Healthy Male Volunteers | 100 mg and 500 mg | "Diarrhea and a general feeling of unwell in few subjects and of short duration." | Not publicly available. |
Note: While clinical studies on this compound have been conducted, detailed quantitative data on the incidence of specific gastrointestinal adverse events at different dose levels are not available in the public domain. 7TM Pharma, the original developer of this compound, has since discontinued its operations.
Experimental Protocols
Methodology of the Phase I CNS Effects Study (Based on Klumpers et al., 2013)
-
Study Design: A double-blind, randomized, placebo-controlled, crossover study.
-
Participants: 24 healthy male subjects who were mild cannabis users.
-
Intervention: On four separate occasions, subjects received single oral doses of this compound (100 mg or 500 mg) or placebo, followed by inhaled THC (5 x 4 mg). A fifth session involved placebo this compound with rimonabant (60 mg) or placebo, followed by THC.
-
Assessments: Pharmacokinetic blood sampling and pharmacodynamic assessments were conducted frequently. Adverse events were monitored and recorded throughout the study.
-
Objective: The primary goal was to investigate the effect of this compound on the central effects of THC.
Visualizations
Caption: Mechanism of this compound-induced gastrointestinal side effects.
Caption: Workflow of the Phase I CNS effects clinical study of this compound.
References
Technical Support Center: TM38837 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TM38837 in in vivo experiments.
Frequently Asked Questions (FAQs)
General Information
-
What is this compound? this compound is a highly potent and selective, peripherally restricted cannabinoid 1 receptor (CB1) inverse agonist. It is designed to avoid the central nervous system (CNS) side effects associated with first-generation CB1 antagonists like rimonabant.[1][2][3]
-
What is the mechanism of action of this compound? this compound acts as an inverse agonist at the CB1 receptor, meaning it not only blocks the receptor but also reduces its basal activity. It has a 71-fold selectivity for CB1 over CB2 receptors. By selectively acting on peripheral CB1 receptors, it aims to provide therapeutic benefits for metabolic disorders without the psychiatric side effects seen with brain-penetrant CB1 antagonists.
-
What are the primary research applications for this compound? this compound is primarily investigated for the treatment of obesity and metabolic disorders. In vivo studies have shown its efficacy in reducing body weight, improving glucose homeostasis, and decreasing plasma markers of inflammation in diet-induced obese mice.
Troubleshooting Guide
Poor Compound Solubility or Precipitation
-
Question: I am having trouble dissolving this compound for my in vivo experiment. What is the recommended solvent?
-
Answer: this compound is soluble in DMSO (up to 20 mM) and ethanol (up to 20 mM). For in vivo administration, a common vehicle solution is 10% DMSO and 10% Cremophor EL in saline. It is crucial to prepare a fresh solution before each experiment and visually inspect for any precipitation.
Unexpected Animal Behavior or Adverse Effects
-
Question: My animals are exhibiting signs of anxiety or fear after this compound administration. Is this expected?
-
Answer: While this compound is designed to have limited brain penetration, high doses can lead to CNS-mediated effects. Systemic administration of high doses (e.g., 100 mg/kg, p.o. in mice) has been shown to induce fear responses similar to the brain-penetrant antagonist rimonabant. If fear-promoting behavior is observed, consider reducing the dose. Intracerebroventricular (icv) injection of this compound also promotes fear behavior, confirming a central effect when the blood-brain barrier is bypassed.
-
Question: Are there any other potential side effects I should monitor for?
-
Answer: First-generation CB1 antagonists were associated with psychiatric side effects like depression and anxiety. While this compound is designed to minimize these, it is good practice to monitor for any unusual behaviors. In human studies, at a high dose of 500 mg, some CNS effects were observed, while the 100 mg dose had no measurable CNS effects.
Lack of Efficacy in Weight Loss Studies
-
Question: I am not observing the expected weight loss in my diet-induced obese animal model. What could be the issue?
-
Answer: Several factors could contribute to a lack of efficacy:
-
Dosing: Ensure the dose is appropriate for the model. In diet-induced obese mice, daily administration of this compound for 5 weeks resulted in a significant (26%) weight loss.
-
Route of Administration: The route of administration can impact bioavailability. Oral gavage (p.o.) has been used successfully in mice.
-
Compound Stability: Ensure the compound has been stored correctly at -20°C and that the formulation is stable.
-
Animal Model: The specific characteristics of your animal model may influence the outcome.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Receptor | Assay | Reference |
| IC50 | 8.5 nM | Human CB1 | [3H]-CP 55940 binding | |
| IC50 | 605 nM | Human CB2 | [3H]-CP 55940 binding | |
| EC50 | 18.5 nM | Human CB1 | GTPγS binding |
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Reference |
| Terminal Half-life | ~771 hours | |
| Time to Maximum Concentration (Tmax) | ~4 hours |
Table 3: Comparative Dosing of this compound and Rimonabant in Fear-Promoting Studies in Mice
| Compound | Route of Administration | Dose Eliciting Fear Response | Reference |
| This compound | p.o. | 100 mg/kg | |
| Rimonabant | p.o. | 10 mg/kg | |
| This compound | i.c.v. | 10 or 30 µ g/mouse | |
| Rimonabant | i.c.v. | 1 µ g/mouse |
Experimental Protocols
Auditory Fear Conditioning in Mice
-
Objective: To assess the potential fear-promoting effects of this compound.
-
Methodology:
-
Fear Conditioning (Day 0): Mice are placed in a conditioning chamber and exposed to an auditory tone (conditioned stimulus) paired with a mild foot shock (unconditioned stimulus).
-
Drug Administration: On subsequent days, mice are treated with this compound (e.g., 10, 30, or 100 mg/kg, p.o.), rimonabant (e.g., 10 mg/kg, p.o.) as a positive control, or vehicle, typically 2 hours before re-exposure to the tone.
-
Fear Recall: Mice are placed in a different context and re-exposed to the auditory tone alone.
-
Measurement: Freezing behavior (a measure of fear) is quantified during the tone presentation. An increase in freezing time compared to vehicle-treated animals indicates a fear-promoting effect.
-
Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To evaluate the efficacy of this compound in promoting weight loss and improving metabolic parameters.
-
Methodology:
-
Induction of Obesity: Mice are fed a high-fat diet for an extended period to induce obesity.
-
Drug Administration: Obese mice are treated daily with this compound or vehicle for a specified duration (e.g., 5 weeks).
-
Measurements:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Plasma Markers: At the end of the study, blood is collected to measure markers of inflammation and glucose homeostasis.
-
Pharmacokinetics: Plasma and tissue (e.g., brain, liver) concentrations of this compound can be measured to assess exposure levels.
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a diet-induced obesity study.
Caption: Troubleshooting logic for lack of efficacy.
References
Formulation strategies for improving TM38837 bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the formulation of TM38837 to improve its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective peripheral cannabinoid 1 (CB1) receptor inverse agonist.[1][2] Its therapeutic potential is being explored for metabolic disorders.[1][2] Like many diarylpyrazole derivatives, this compound is a poorly water-soluble compound, which can lead to low and variable oral bioavailability.[3] This presents a significant challenge in achieving consistent and effective therapeutic concentrations in vivo.
Q2: What are the known physicochemical properties of this compound?
Key physicochemical properties of this compound are summarized in the table below. A notable characteristic is its solubility in organic solvents like DMSO and ethanol, while its aqueous solubility is low, contributing to its bioavailability challenges.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 617.51 g/mol | |
| Chemical Formula | C₃₀H₂₅Cl₂F₃N₄OS | |
| Solubility in DMSO | Soluble up to 20 mM | |
| Solubility in Ethanol | Soluble up to 20 mM |
Q3: What are the typical pharmacokinetic parameters of this compound?
Pharmacokinetic parameters of this compound have been characterized in both humans and mice. The compound exhibits a long terminal half-life. There is also evidence of high inter-individual variability in its pharmacokinetic profile.
Pharmacokinetic Parameters of this compound (Oral Administration)
| Species | Dose | Cmax | tmax | Terminal Half-life (t½) | Reference |
| Human | 100 mg | 2860 ± 2377 ng/mL | 12.55 - 13.01 h | 771 h | |
| Human | 500 mg | 12449 ± 1620 ng/mL | 12.55 - 13.01 h | 771 h | |
| Mouse (lean NMRI) | 10 mg/kg | ~1500 ng/mL | ~4 h | Not Reported | |
| Mouse (lean C57BL/6J) | 10 mg/kg | ~1000 ng/mL | ~4 h | Not Reported | |
| Mouse (obese C57BL/6J) | 10 mg/kg | ~2000 ng/mL | ~8 h | Not Reported |
Troubleshooting Guide
This guide addresses common issues encountered during the formulation development of this compound.
Problem 1: Low and inconsistent oral bioavailability in preclinical studies.
-
Possible Cause: Poor aqueous solubility and slow dissolution rate of crystalline this compound.
-
Troubleshooting Strategies:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.
-
Micronization: Techniques like milling can be employed to reduce particle size to the micron range.
-
Nanonization: Creating a nanosuspension of this compound can further enhance the dissolution rate. A study on a similar poorly soluble CB1 antagonist showed that a nanoparticle solid dispersion significantly improved its absorption.
-
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and improve dissolution.
-
Lipid-Based Formulations: Formulating this compound in lipids can enhance its solubilization in the gastrointestinal tract.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions in the gut, which can improve drug solubilization and absorption.
-
-
Problem 2: High variability in plasma concentrations between subjects.
-
Possible Cause: Differences in gastrointestinal physiology (e.g., pH, food effects) affecting the dissolution and absorption of a poorly soluble compound.
-
Troubleshooting Strategies:
-
Formulation Optimization: Develop a robust formulation that is less susceptible to physiological variations.
-
Surfactant Selection: Incorporating surfactants can help to wet the drug particles and improve dissolution consistency.
-
pH Modification: For ionizable compounds, altering the microenvironment pH within the formulation can enhance solubility.
-
-
Controlled Release Formulations: Designing a formulation that releases the drug at a controlled rate can help to reduce pharmacokinetic variability.
-
Problem 3: Drug precipitation in the gastrointestinal tract upon dilution.
-
Possible Cause: Supersaturation of the drug in the gut followed by precipitation, which is a common issue with enabling formulations like amorphous solid dispersions and lipid-based systems.
-
Troubleshooting Strategies:
-
Precipitation Inhibitors: Include polymers in the formulation that can maintain the supersaturated state of the drug and prevent or slow down its precipitation.
-
Careful Excipient Selection: The choice of polymers and surfactants can significantly impact the stability of the supersaturated solution.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension (General Approach)
This protocol provides a general workflow for preparing a nanosuspension, a promising strategy for enhancing the bioavailability of poorly soluble drugs like this compound.
Caption: Workflow for Nanosuspension Formulation and Evaluation.
Methodology:
-
Coarse Suspension Preparation: Disperse this compound powder in an aqueous solution containing a suitable stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).
-
High-Shear Homogenization: Subject the coarse suspension to high-shear homogenization to reduce the particle size.
-
High-Pressure Homogenization: Further reduce the particle size to the nanometer range using a high-pressure homogenizer. This step is critical for forming a stable nanosuspension.
-
Particle Size and Zeta Potential Analysis: Characterize the particle size distribution and zeta potential of the nanosuspension using techniques like dynamic light scattering. A narrow size distribution and a sufficiently high zeta potential are indicative of a stable formulation.
-
In Vitro Dissolution Testing: Perform dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) to compare the dissolution rate of the nanosuspension to the unformulated drug.
-
Oral Administration to Animal Model: Administer the nanosuspension formulation orally to an appropriate animal model (e.g., rats or mice).
-
Pharmacokinetic Analysis: Collect blood samples at various time points and analyze the plasma concentrations of this compound to determine key pharmacokinetic parameters (Cmax, tmax, AUC).
Protocol 2: CB1 Receptor Signaling Pathway
This compound acts as an inverse agonist at the CB1 receptor. Understanding its mechanism of action is crucial for interpreting in vivo efficacy studies.
Caption: Simplified CB1 Receptor Signaling Pathway.
Pathway Description:
The CB1 receptor is a G-protein coupled receptor. When activated by an agonist (e.g., an endocannabinoid), it activates the inhibitory G-protein, Gαi/o. This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of cellular responses. As an inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity and antagonizing the effects of agonists.
References
- 1. TM-38837 - Wikipedia [en.wikipedia.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Nanoparticle formulation of a poorly soluble cannabinoid receptor 1 antagonist improves absorption by rat and human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of TM38837 in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of TM38837 in biological samples for analytical purposes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability in biological samples important?
2. What is the recommended general storage condition for the this compound compound?
For long-term storage, this compound should be stored at -20°C.
3. How should biological samples containing this compound be handled and stored?
Based on clinical study protocols, a recommended procedure for plasma samples is as follows:
-
Collect venous blood in lithium heparin (Li-Hep) tubes.
-
Keep the blood samples on ice and centrifuge them within 30 minutes of collection.
-
Store the resulting plasma samples at -80°C until analysis. Another study also mentions storing plasma at -20°C.
It is crucial to validate the stability of this compound under your specific collection, processing, and storage conditions.
4. What analytical method is suitable for quantifying this compound in biological samples?
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a validated method for the quantification of this compound in human plasma. A reported lower limit of quantification (LLOQ) for this compound is 0.1 ng/mL.
Troubleshooting Guide: this compound Stability Issues
This guide addresses potential stability-related problems during the analysis of this compound. The solutions are based on recommendations from regulatory guidelines for bioanalytical method validation.
| Observed Problem | Potential Cause | Recommended Action |
| Low or variable this compound concentrations in freshly collected samples. | Degradation during sample collection and initial processing. | Ensure blood samples are immediately placed on ice after collection and centrifuged within 30 minutes to separate plasma/serum. If instability is suspected, the use of enzyme inhibitors should be evaluated. |
| Inconsistent results between samples analyzed immediately and those analyzed after a few hours at room temperature. | Bench-top instability. | Perform a bench-top stability study by leaving quality control (QC) samples at room temperature for a defined period (e.g., 4, 8, 24 hours) before analysis. The mean concentration should be within ±15% of the nominal concentration. |
| Decreasing this compound concentrations in samples that have been frozen and thawed multiple times. | Freeze-thaw instability. | Conduct a freeze-thaw stability assessment. Analyze low and high concentration QC samples after they have undergone a specified number of freeze-thaw cycles (e.g., 3 to 5 cycles). The mean concentration should be within ±15% of the nominal concentration. |
| Lower than expected concentrations in samples stored for an extended period. | Long-term storage instability. | Validate the long-term stability of this compound at the intended storage temperature (e.g., -20°C and/or -80°C). Analyze QC samples after storage for a period equal to or longer than the duration of sample storage in your study. The mean concentration should be within ±15% of the nominal concentration. |
| Variable results from day to day using the same stock solution. | Stock solution instability. | Evaluate the stability of this compound stock solutions at the intended storage temperature (e.g., room temperature, 2-8°C, or -20°C). The response of the aged stock solution should be within an acceptable range of the response of a freshly prepared stock solution. |
| Drift in results during a long analytical run. | Post-preparative (autosampler) instability. | Assess the stability of processed samples in the autosampler. Re-inject extracted QC samples after they have been stored in the autosampler for a duration that covers the expected run time. |
Experimental Protocols for Stability Assessment
The following are generalized protocols for key stability experiments based on FDA and EMA guidelines.
Bench-Top Stability
-
Prepare low and high concentration quality control (QC) samples in the relevant biological matrix.
-
Thaw the QC samples and keep them at room temperature for a duration that reflects the expected time samples will be at the bench during processing (e.g., 4, 8, 24 hours).
-
Analyze the samples and compare the mean concentrations to those of freshly prepared calibration standards and QCs.
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Freeze-Thaw Stability
-
Use at least three replicates of low and high concentration QC samples.
-
Freeze the samples at the intended storage temperature for at least 12 hours and then thaw them unassisted at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (e.g., 3 or 5 cycles).
-
Analyze the samples and compare the concentrations to the nominal values.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.
Long-Term Stability
-
Prepare a sufficient number of low and high concentration QC samples.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples, thaw them, and analyze them with a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.
Data Summary for Stability Assessments
The following table summarizes the recommended stability tests and their acceptance criteria for bioanalytical method validation of small molecules like this compound, based on regulatory guidelines.
| Stability Test | Purpose | Storage Conditions | Duration | Acceptance Criteria (Mean Concentration vs. Nominal) |
| Bench-Top Stability | To assess stability of the analyte in the matrix at room temperature. | Room Temperature | To cover expected sample handling time | Within ±15% |
| Freeze-Thaw Stability | To evaluate stability after repeated freezing and thawing cycles. | Intended storage temperature and room temperature | Minimum of 3 cycles | Within ±15% |
| Long-Term Stability | To determine stability for the entire duration of sample storage. | Intended storage temperature (e.g., -20°C, -80°C) | Equal to or longer than the study sample storage period | Within ±15% |
| Stock Solution Stability | To confirm the integrity of stock solutions. | Intended storage conditions (e.g., refrigerated, frozen) | To cover the period of use | Response should be comparable to a fresh stock solution |
| Post-Preparative Stability | To assess stability of processed samples in the autosampler. | Autosampler temperature | To cover the expected analytical run time | Within ±15% |
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability from sample collection to analysis.
Logical Relationship of Stability Validation Parameters
Caption: Key components of stability validation in a bioanalytical method.
References
Technical Support Center: Minimizing Stress in Animal Models During TM38837 Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize stress in animal models during the administration of TM38837. Adhering to these guidelines will enhance animal welfare and improve the reliability and reproducibility of experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for minimizing stress during this compound administration?
A1: The three most critical factors are:
-
Habituation and Handling: Proper habituation of the animals to the researchers and the procedures is paramount. Gentle handling techniques, such as using a tunnel or cupped hands instead of tail-picking, have been shown to significantly reduce anxiety-like behaviors and physiological stress markers.[1][2][3]
-
Administration Route and Technique: The choice of administration route should be the least invasive and stressful option that is compatible with the experimental goals.[4][5] For oral administration, refining the technique to minimize restraint time and prevent injury is crucial.
-
Environmental Enrichment: Providing a stable and enriched environment with items like hiding structures and nesting materials can help reduce baseline stress levels in laboratory animals, making them less susceptible to the acute stress of drug administration.
Q2: What are the common signs of stress to monitor in mice and rats during and after this compound administration?
A2: Researchers should be vigilant for both physiological and behavioral signs of stress, which can indicate an issue with the administration protocol.
| Stress Indicator Category | Signs to Monitor in Rodents |
| Physiological | Increased heart rate and blood pressure, elevated fecal corticosterone metabolites, weight loss, changes in body temperature. |
| Behavioral | Increased anxiety-like behaviors (e.g., freezing, increased vigilance), decreased exploratory behavior, reduced food and water intake, excessive grooming, hunched posture, piloerection (hair standing on end), and avoidance of the experimenter. |
Q3: Are there less stressful alternatives to oral gavage for administering this compound?
A3: Yes, several less stressful alternatives to oral gavage should be considered, especially for chronic studies. These methods often lead to voluntary consumption and eliminate the need for restraint.
| Alternative Method | Description | Considerations |
| Palatable Vehicle Administration | Mixing this compound with a highly palatable food item such as flavored gelatin, a sugar paste, or nut butter. | Ensure the vehicle does not interfere with the compound's absorption or metabolism. Must monitor to confirm complete consumption of the dose. |
| Custom Diet Integration | Incorporating this compound directly into the animal's chow. | Requires specialized diet formulation and may not be suitable for all compounds. Dosing accuracy depends on the animal's food intake. |
| Administration in Drinking Water | Dissolving this compound in the drinking water. | Simple and non-invasive, but can be affected by the compound's solubility and taste, which might lead to aversion and inaccurate dosing. Fluid intake must be closely monitored. |
| Voluntary Pill Consumption | Formulating this compound into a small, palatable pill that mice will voluntarily consume. | This method has been shown to be significantly less stressful than oral gavage. |
Troubleshooting Guides
Issue 1: Animal exhibits signs of distress (e.g., vocalization, struggling, labored breathing) during oral gavage.
| Potential Cause | Troubleshooting Step |
| Improper restraint | Review and practice proper restraint techniques that immobilize the head and neck without impeding breathing. The animal should be held firmly but gently. |
| Incorrect gavage needle placement | Ensure the gavage needle is inserted gently into the diastema (gap between incisors and molars) and advanced along the roof of the mouth into the esophagus. If any resistance is met, withdraw and re-attempt. The animal may swallow as the tube is passed, which is a good sign. |
| Aspiration of the compound | If fluid bubbles from the nose, administration must be stopped immediately. This is a sign that the needle has entered the trachea. |
| Esophageal or stomach perforation | This is a serious complication that can result from excessive force or using a damaged or inappropriately sized gavage needle. Ensure the needle has a smooth, rounded tip and is the correct length for the animal. |
Issue 2: Inconsistent experimental results or high variability in data.
| Potential Cause | Troubleshooting Step |
| Stress-induced physiological changes | Chronic or acute stress can significantly impact experimental outcomes. Implement stress-reducing handling and administration techniques consistently across all experimental groups. |
| Inaccurate dosing | With voluntary consumption methods, ensure that each animal consumes the entire dose. For administration in water or food, monitor intake carefully. |
| Lack of acclimatization | Animals require an adequate acclimatization period (recommended minimum of 3-7 days) to stabilize physiologically and behaviorally after transport and before the start of an experiment. |
Experimental Protocols
Protocol 1: Refined Oral Gavage Technique
-
Preparation:
-
Select the appropriate size and type of gavage needle (flexible plastic or smooth, ball-tipped stainless steel are recommended to minimize injury).
-
Measure the correct length of the tube from the tip of the animal's nose to the last rib to ensure it will reach the stomach without perforation, and mark the tube.
-
Prepare the this compound solution and draw up the correct volume. The maximum recommended volume is 10 mL/kg, though smaller volumes are preferable.
-
-
Handling and Restraint:
-
Habituate the animal to handling for several days before the procedure.
-
Use a calm and confident manner to restrain the animal. For mice, scruff the back of the neck to immobilize the head.
-
-
Administration:
-
Hold the animal in a vertical position, extending the head and neck to create a straight line to the esophagus.
-
Gently insert the gavage needle into the side of the mouth and advance it along the roof of the mouth.
-
The tube should pass smoothly into the esophagus with no resistance.
-
Administer the compound slowly.
-
-
Post-Administration:
-
Gently remove the needle following the same path of insertion.
-
Return the animal to its home cage and monitor for any signs of distress for 5-10 minutes.
-
Protocol 2: Voluntary Administration in a Palatable Vehicle
-
Vehicle Selection and Preparation:
-
Choose a highly palatable vehicle that is appropriate for the study (e.g., flavored gelatin, sweetened condensed milk, or a commercially available paste).
-
Determine the appropriate concentration of this compound to be mixed with the vehicle to achieve the target dose in a small, consumable amount.
-
-
Habituation:
-
For several days prior to the start of the experiment, offer the animals the vehicle without the drug to ensure they will readily consume it.
-
-
Administration:
-
Present the vehicle containing this compound to each animal individually, preferably in its home cage to minimize stress.
-
Observe the animal to ensure it consumes the entire dose.
-
-
Monitoring:
-
Record the amount consumed by each animal to ensure accurate dosing.
-
Visualizations
References
- 1. content.protocols.io [content.protocols.io]
- 2. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 4. Refining procedures for the administration of substances. Report of the BVAAWF/FRAME/RSPCA/UFAW Joint Working Group on Refinement. British Veterinary Association Animal Welfare Foundation/Fund for the Replacement of Animals in Medical Experiments/Royal Society for the Prevention of Cruelty to Animals/Universities Federation for Animal Welfare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cea.unizar.es [cea.unizar.es]
Interpreting variable responses to TM38837 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel Kinase X inhibitor, TM38837. The information is tailored for researchers, scientists, and drug development professionals to help interpret and troubleshoot the variable responses observed during treatment.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound across different cancer cell lines. Is this expected?
A: Yes, variability in the half-maximal inhibitory concentration (IC50) of this compound across different cell lines is expected. This variability can be attributed to several factors, including but not limited to:
-
Genetic and Proteomic Differences: Expression levels of the target protein, Kinase X, can vary significantly between cell lines. Similarly, the presence of different isoforms of Kinase X or mutations in the kinase domain can alter the binding affinity of this compound.
-
Activation State of the ABC Signaling Pathway: The basal level of activation of the ABC signaling pathway, of which Kinase X is a component, can influence the cell's dependence on this pathway for survival and proliferation.
-
Off-Target Effects: In some cell lines, the observed phenotype may be a result of the compound acting on multiple targets, not just the primary kinase of interest.[1]
-
Cellular Metabolism and Efflux Pumps: Differences in the metabolic breakdown of this compound or its removal from the cell by efflux pumps (e.g., P-glycoprotein) can lead to different intracellular concentrations of the drug.
Q2: Our lab has generated conflicting IC50 values for this compound in the same cell line. What could be the cause of this?
A: Inconsistent IC50 values within the same cell line are a common issue that can arise from several experimental variables.[1][2] Key factors to consider include:
-
Cell Culture Conditions:
-
Cell Health and Passage Number: It is crucial to use healthy, logarithmically growing cells. High passage numbers can lead to phenotypic drift; it is recommended to use cells below passage 20-30 for consistency.[2]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Ensure consistent serum lots and concentrations.
-
Cell Seeding Density: The initial number of cells seeded can affect the final assay readout.[3]
-
-
Compound Handling:
-
Solubility and Stability: Ensure this compound is fully dissolved and stable in your assay medium. Visually inspect for precipitation.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions.
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value.
-
Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values.
-
Q3: Does this compound have any known off-target effects that could explain some of the variability we are seeing?
A: While this compound is designed to be a selective inhibitor of Kinase X, like many kinase inhibitors, it may exhibit off-target activity, especially at higher concentrations. The degree to which these off-target effects contribute to the observed phenotype can vary between cell lines depending on their unique molecular profiles. We recommend performing a kinome scan to identify potential off-target interactions in your specific model system.
Troubleshooting Guide
Issue 1: High variability between replicate wells in cell viability assays.
Question: We are observing a high coefficient of variation (CV%) between our technical replicates for the same concentration of this compound. What are the potential causes and how can we troubleshoot this?
Answer: High variability between replicate wells is often due to technical inconsistencies in the assay setup.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate. |
| Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. If you must use them, ensure proper plate sealing and incubation conditions. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. |
Issue 2: this compound is potent in our biochemical assay but shows weak activity in our cell-based assays.
Question: We have confirmed that this compound potently inhibits recombinant Kinase X in vitro, but the IC50 in our cellular assays is much higher. Why is there a discrepancy?
Answer: A significant shift in potency between biochemical and cellular assays is a common challenge in drug discovery.
| Potential Cause | Troubleshooting Step |
| Cellular ATP Concentration | In vitro kinase assays are often performed at ATP concentrations significantly lower than physiological levels. This compound is an ATP-competitive inhibitor, so the high intracellular ATP concentration (~1-10 mM) will compete with the inhibitor for binding to Kinase X. Consider performing the in vitro assay at a higher ATP concentration (e.g., 1 mM) to better mimic the cellular environment. |
| Cell Permeability | This compound may have poor cell permeability, resulting in a low intracellular concentration. |
| Drug Efflux | The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (MDR1). Co-treatment with an efflux pump inhibitor (e.g., verapamil) can help determine if this is the case. |
| Plasma Protein Binding | If using high serum concentrations in your cell culture medium, this compound may be binding to plasma proteins, reducing its free and active concentration. |
Issue 3: We are observing a resistant phenotype in a subpopulation of our cells after prolonged treatment with this compound.
Question: After several weeks of continuous culture with this compound, we have developed a resistant cell line. What are the potential mechanisms of resistance?
Answer: Acquired resistance to kinase inhibitors is a well-documented phenomenon.
| Potential Mechanism | Investigative Approach |
| Gatekeeper Mutations | Sequence the Kinase X gene in the resistant cell line to identify mutations in the kinase domain that may prevent this compound binding. |
| Upregulation of Kinase X | Perform a Western blot or qPCR to determine if the expression level of Kinase X is increased in the resistant cells. |
| Activation of Bypass Pathways | Use a phospho-kinase array or RNA sequencing to identify alternative signaling pathways that may be activated to compensate for the inhibition of the ABC pathway. |
| Increased Drug Efflux | Assess the expression and activity of ABC transporters (e.g., P-glycoprotein, BCRP) in the resistant cell line. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Kinase X Expression (Relative Units) | IC50 (nM) |
| Cell Line A | Breast | 1.2 | 50 |
| Cell Line B | Lung | 0.8 | 250 |
| Cell Line C | Colon | 1.5 | 35 |
| Cell Line D | Breast | 0.5 | >1000 |
Table 2: Effect of Efflux Pump Inhibitor on this compound Potency
| Cell Line | Treatment | IC50 (nM) |
| Cell Line B | This compound | 250 |
| Cell Line B | This compound + Verapamil (1 µM) | 75 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a 96-well format.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a blank (medium only). Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for ABC Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the ABC signaling pathway following this compound treatment.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Kinase X, total Kinase X, phospho-Protein Y (downstream target), and a loading control (e.g., GAPDH) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
Validation & Comparative
A Comparative Analysis of TM38837 and Rimonabant for Weight Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of TM38837 and the discontinued drug rimonabant in promoting weight loss. Both compounds target the cannabinoid 1 (CB1) receptor, a key regulator of appetite and metabolism. While rimonabant was the first in its class to be approved for obesity, it was later withdrawn due to severe psychiatric side effects. This compound emerged as a second-generation, peripherally restricted CB1 receptor antagonist, designed to mitigate the central nervous system (CNS) effects that led to rimonabant's downfall. This document synthesizes available experimental data to offer an objective comparison of their performance.
Efficacy in Weight Loss: A Data-Driven Comparison
The following tables summarize the quantitative data from key clinical and preclinical studies on rimonabant and this compound.
Table 1: Clinical Efficacy of Rimonabant in Weight Loss (RIO Program)
| Trial | Patient Population | Treatment Duration | Dosage | Placebo-Subtracted Weight Loss | Reference |
| RIO-North America | Overweight or obese patients | 1 year | 20 mg/day | 4.7 kg | [1][2] |
| RIO-Europe | Overweight or obese patients | 1 year | 20 mg/day | 4.9 kg | [3] |
| RIO-Lipids | Overweight or obese patients with dyslipidemia | 1 year | 20 mg/day | 6.9 kg (LOCF) | [4] |
| RIO-Diabetes | Overweight or obese patients with type 2 diabetes | 1 year | 20 mg/day | 3.9 kg | [5] |
LOCF: Last Observation Carried Forward
Table 2: Preclinical Efficacy of this compound in Weight Loss
| Study Type | Animal Model | Treatment Duration | Dosage | Body Weight Reduction | Reference |
| Preclinical | Diet-induced obese mice | 5 weeks | Not specified | 26% | |
| Preclinical | Obese rats and mice | 5 weeks | Similar to rimonabant | Equal to rimonabant |
Experimental Protocols
Rimonabant in Obesity (RIO) Program
The RIO program consisted of four large, randomized, double-blind, placebo-controlled trials: RIO-North America, RIO-Europe, RIO-Lipids, and RIO-Diabetes.
-
Patient Population: The trials enrolled overweight (BMI >27 kg/m ²) with comorbidities or obese (BMI ≥30 kg/m ²) patients. RIO-Lipids specifically enrolled patients with untreated dyslipidemia, and RIO-Diabetes focused on patients with type 2 diabetes inadequately controlled with metformin or sulfonylureas.
-
Study Design: Following a screening period, all participants entered a 4-week single-blind placebo run-in period where they were placed on a mildly hypocaloric diet (a deficit of 600 kcal/day). Subsequently, patients were randomized to receive placebo, 5 mg of rimonabant, or 20 mg of rimonabant once daily for one year. In the RIO-North America trial, a second year of treatment involved re-randomization to either continue the assigned treatment or switch to placebo.
-
Primary Outcome: The primary endpoint for the RIO trials was the change in body weight from baseline.
This compound in Diet-Induced Obese (DIO) Mice
This preclinical study evaluated the efficacy of this compound in a well-established animal model of obesity.
-
Animal Model: The study utilized male C57BL/6 mice with diet-induced obesity.
-
Study Design: Obese mice were treated daily with either this compound, rimonabant (as a positive control), or a placebo for five weeks. Food intake and body weight were monitored daily.
-
Primary Outcome: The primary outcome was the change in body weight over the 5-week treatment period.
Signaling Pathways and Mechanism of Action
Both rimonabant and this compound exert their effects by acting as inverse agonists/antagonists at the CB1 receptor. The overactivation of the endocannabinoid system is associated with increased appetite and fat storage. By blocking the CB1 receptor, these drugs aim to reduce food intake and promote weight loss.
Rimonabant blocks CB1 receptors in both the central nervous system and peripheral tissues. This central action is believed to be responsible for its appetite-suppressing effects but also for its adverse psychiatric side effects.
This compound is designed to be peripherally restricted, meaning it has limited ability to cross the blood-brain barrier. This design aims to target the peripheral CB1 receptors in tissues like adipose tissue, the liver, and skeletal muscle, which are also involved in metabolism, while minimizing the centrally mediated psychiatric side effects.
Figure 1: Simplified CB1 Receptor Signaling Pathway
Figure 2: Experimental Workflows
References
- 1. Efficacy and safety of rimonabant for improvement of multiple cardiometabolic risk factors in overweight/obese patients: pooled 1-year data from the Rimonabant in Obesity (RIO) program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIO-Diabetes - American College of Cardiology [acc.org]
A Comparative Analysis of CNS Side Effects: TM38837 vs. Rimonabant
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the central nervous system (CNS) side effects associated with the first-generation cannabinoid CB1 receptor antagonist, rimonabant, and the second-generation, peripherally restricted antagonist, TM38837. This analysis is supported by experimental data from preclinical and clinical studies, offering insights into the therapeutic potential and safety profiles of these compounds.
Rimonabant, once a promising anti-obesity medication, was withdrawn from the market due to severe psychiatric side effects, including depression, anxiety, and suicidal ideation.[1][2] This led to the development of peripherally restricted CB1 receptor antagonists like this compound, designed to minimize brain penetration and thus avoid the centrally mediated adverse effects of their predecessors.[3]
Executive Summary
Experimental evidence strongly indicates that this compound has a significantly improved CNS safety profile compared to rimonabant. This is primarily attributed to its limited ability to cross the blood-brain barrier. In a preclinical mouse model of fear, this compound was found to be at least an order of magnitude less effective in promoting fear responses than rimonabant.[4] Furthermore, a clinical study in healthy volunteers demonstrated that a therapeutic dose of this compound had no impact on CNS effects, unlike rimonabant which produced measurable psychiatric effects.[5]
Data Presentation
Quantitative Comparison of CNS Side Effects
| Parameter | This compound | Rimonabant | Study Type | Key Finding |
| Fear-Promoting Effects (Freezing Behavior) | Significant increase only at 100 mg/kg | Significant increase at 10 mg/kg | Preclinical (Mouse Auditory Fear Conditioning) | This compound is approximately 10-fold less potent in inducing fear-like behavior. |
| Antagonism of THC-induced "Feeling High" | No measurable effect at 100 mg; Partial antagonism at 500 mg (-22.10%) | Partial antagonism at 60 mg (-26.70%) | Clinical (Human THC Challenge) | This compound at a predicted therapeutic dose (100 mg) does not produce central antagonistic effects. |
| Brain CB1 Receptor Occupancy | Significantly lower than rimonabant | Higher brain penetrance | Preclinical (Non-human Primate PET study) | This compound exhibits markedly reduced brain receptor occupancy. |
| Discontinuation due to Psychiatric Adverse Events | Not reported in clinical trials | Significantly higher rates compared to placebo | Clinical Trials (RIO Program) | Rimonabant was associated with a notable incidence of psychiatric side effects leading to treatment cessation. |
Experimental Protocols
Auditory Fear Conditioning in Mice
This experiment was designed to assess the potential of this compound and rimonabant to induce anxiety-like or fear-promoting effects.
Methodology:
-
Subjects: Male C57BL/6N mice were used in the study.
-
Fear Conditioning (Day 0): Mice were placed in a conditioning chamber and exposed to an auditory cue (tone) paired with a mild electric foot shock. This process creates an association between the tone and the aversive stimulus.
-
Drug Administration (Days 1-3): Prior to re-exposure to the conditioned tone, different groups of mice were treated orally (p.o.) with either vehicle, this compound (10, 30, or 100 mg/kg), or rimonabant (10 mg/kg).
-
Tone Re-exposure and Behavioral Analysis: On subsequent days, mice were placed in a different context and presented with the auditory cue alone. The primary behavioral measure was "freezing," a characteristic fear response in rodents where the animal remains immobile. The duration of freezing was scored by a trained observer blinded to the treatment groups.
-
Intracerebral Injections: To confirm that the fear-promoting effects were centrally mediated, a separate experiment involved direct injection of this compound and rimonabant into the brain.
Human THC-Challenge Study
This clinical study aimed to evaluate the central and peripheral effects of this compound and rimonabant in healthy volunteers by observing their ability to antagonize the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Methodology:
-
Study Design: A double-blind, randomized, placebo-controlled, crossover study was conducted.
-
Participants: Healthy male volunteers who were occasional cannabis users were enrolled.
-
Treatment Arms: On different occasions, subjects received single oral doses of this compound (100 mg or 500 mg), rimonabant (60 mg), or placebo.
-
THC Administration: Following the administration of the study drug or placebo, subjects received multiple controlled doses of inhaled THC.
-
Pharmacodynamic Assessments: A battery of tests was used to measure the CNS effects of THC and the antagonistic effects of the study drugs. These included:
-
Visual Analog Scale (VAS) for "Feeling High": Subjects rated their subjective feeling of being "high."
-
Body Sway: A measure of postural stability, which is affected by THC.
-
Heart Rate: THC is known to cause tachycardia.
-
-
Pharmacokinetic Analysis: Blood samples were collected to determine the plasma concentrations of the drugs and THC.
Mandatory Visualization
Signaling Pathways
The CNS side effects of rimonabant and the comparative safety of this compound are rooted in their interaction with the Cannabinoid CB1 receptor, a G-protein coupled receptor highly expressed in the brain.
References
- 1. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Antagonism of Δ9-THC induced behavioral effects by rimonabant: time-course studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cannabinoid CB1 Antagonist this compound With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral selectivity of the novel cannabinoid receptor antagonist this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TM38837 with Next-Generation CB1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of cannabinoid receptor 1 (CB1) antagonists has evolved significantly since the withdrawal of first-generation compounds due to centrally-mediated psychiatric side effects. The focus has shifted towards peripherally restricted antagonists that promise the metabolic benefits of CB1 blockade without the adverse neurological consequences. This guide provides a detailed head-to-head comparison of TM38837, a second-generation CB1 antagonist, with emerging next-generation antagonists, including the small molecule INV-202 (monlunabant) and the monoclonal antibody nimacimab.
Overview of Compared CB1 Antagonists
First-generation CB1 antagonists, such as rimonabant, were effective in promoting weight loss and improving metabolic parameters but were withdrawn from the market due to an increased risk of depression, anxiety, and suicidal ideation. This led to the development of second and third-generation antagonists with limited brain penetrance.
-
This compound: A peripherally selective small molecule CB1 receptor inverse agonist/antagonist.[1] It was developed to minimize central nervous system (CNS) exposure while retaining efficacy in treating metabolic disorders.[1] Preclinical studies demonstrated its potential for weight loss and improved glucose homeostasis.[2]
-
INV-202 (Monlunabant): A peripherally-acting small molecule CB1 receptor inverse agonist.[1][3] It is designed to preferentially block CB1 receptors in peripheral tissues. Phase I and II clinical trials have shown promise in weight reduction.
-
Nimacimab: A peripherally-restricted negative allosteric modulating monoclonal antibody targeting the CB1 receptor. Its large molecular size is intended to prevent it from crossing the blood-brain barrier, thereby avoiding CNS side effects. Preclinical and early clinical studies are evaluating its efficacy in metabolic diseases.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and the next-generation CB1 antagonists. It is important to note that direct head-to-head studies are limited, and data are compiled from various sources, which may involve different experimental conditions.
Table 1: In Vitro Receptor Binding and Activity
| Compound | Target | Assay Type | Parameter | Value (nM) | Selectivity (CB1 vs. CB2) | Source(s) |
| This compound | Human CB1 | Radioligand Binding ([³H]-CP 55940) | IC₅₀ | 8.5 | ~71-fold | |
| Human CB2 | Radioligand Binding ([³H]-CP 55940) | IC₅₀ | 605 | |||
| Human CB1 | GTPγS Binding | EC₅₀ | 18.5 | |||
| INV-202 (Monlunabant) | Human CB1 | Not specified | Not specified | Data not publicly available | Not specified | |
| Nimacimab | Human CB1 | Not specified | Not specified | Data not publicly available | Not specified |
Note: IC₅₀ (half maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. EC₅₀ (half maximal effective concentration) refers to the concentration of a drug that gives a half-maximal response.
Table 2: Preclinical In Vivo Efficacy (Diet-Induced Obese Mice)
| Compound | Dose | Duration | Body Weight Change | Key Metabolic Improvements | Source(s) |
| This compound | 10 mg/kg/day | 5 weeks | 22-26% lower than placebo | Improved plasma inflammatory markers and glucose homeostasis | |
| INV-202 (Monlunabant) | Not specified | Not specified | Data not directly comparable from available preclinical reports | Reduced renal injury in diabetic mice | |
| Nimacimab | Not specified | Not specified | 23.5% weight loss (monotherapy) | Additive weight loss with tirzepatide |
Table 3: Clinical Trial Data (Weight Loss)
| Compound | Dose | Duration | Mean Weight Loss | Placebo-Adjusted Weight Loss | Key Adverse Events | Source(s) |
| This compound | Phase I completed | Not applicable for efficacy | Not applicable | Not applicable | Well-tolerated, no significant CNS effects at therapeutic doses | |
| INV-202 (Monlunabant) | 10 mg/day | 16 weeks | 7.1 kg | 6.4 kg | Mild to moderate GI events; mild to moderate neuropsychiatric effects (anxiety, irritability, sleep disturbances) | |
| Nimacimab | Phase II ongoing | Not specified | Not specified | Not specified | Favorable safety and tolerability in Phase I |
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endocannabinoids (e.g., anandamide, 2-AG), primarily couples to the inhibitory G-protein, Gi/o. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. CB1 receptor antagonists block these effects.
Caption: Simplified CB1 receptor signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of CB1 antagonists in a diet-induced obesity (DIO) mouse model.
Caption: Workflow for diet-induced obesity studies.
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor
Objective: To determine the binding affinity (IC₅₀) of a test compound for the CB1 receptor.
Materials:
-
Cell membranes expressing human CB1 receptors.
-
Radioligand (e.g., [³H]CP-55,940 or [³H]SR141716A).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., a high concentration of a known CB1 ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the effect of a CB1 antagonist on body weight and metabolic parameters in a model of obesity.
Materials:
-
Male C57BL/6J mice (a strain susceptible to diet-induced obesity).
-
High-fat diet (HFD) (e.g., 60% kcal from fat).
-
Standard chow diet.
-
Test compound (CB1 antagonist) and vehicle control.
-
Equipment for oral gavage or intraperitoneal injection.
-
Metabolic cages for monitoring food intake and energy expenditure.
-
Equipment for glucose tolerance tests and body composition analysis (e.g., DEXA).
Procedure:
-
After weaning, place mice on an HFD for a period sufficient to induce obesity (e.g., 12 weeks). A control group is maintained on a standard chow diet.
-
After the induction of obesity, stratify the HFD-fed mice into treatment groups with equivalent mean body weights and fat mass.
-
Administer the test compound or vehicle daily for a specified duration (e.g., 4-6 weeks) via oral gavage or another appropriate route.
-
Measure body weight and food intake weekly throughout the study.
-
At the end of the treatment period, perform metabolic assessments such as an oral glucose tolerance test.
-
Measure body composition using DEXA to determine changes in fat and lean mass.
-
At the end of the study, collect blood and tissues (e.g., liver, adipose tissue) for biomarker analysis (e.g., plasma lipids, insulin) and gene expression studies.
-
Analyze the data statistically to compare the effects of the CB1 antagonist to the vehicle control group.
Conclusion
The development of peripherally restricted CB1 antagonists represents a promising strategy to harness the metabolic benefits of CB1 blockade while avoiding the psychiatric side effects that plagued first-generation compounds. This compound demonstrated this potential in preclinical and early clinical studies. The next-generation antagonists, INV-202 (monlunabant) and nimacimab, are building on this foundation with different molecular approaches.
While direct comparative data is still emerging, the available information suggests that these newer agents can induce significant weight loss. However, the recent reports of mild to moderate neuropsychiatric side effects with monlunabant, even with its peripheral design, underscore the complexities of targeting the endocannabinoid system and the importance of careful dose-finding and safety monitoring in clinical development. Nimacimab, with its monoclonal antibody structure, offers a distinct approach to achieving peripheral restriction and may have a different safety profile.
Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy, safety, and therapeutic potential of these next-generation CB1 antagonists. The data presented in this guide provide a foundation for researchers and drug developers to understand the current landscape and future directions in this important therapeutic area.
References
- 1. Effects of CB1R inverse agonist, INV-202, in patients with features of metabolic syndrome. A randomized, placebo-controlled, double-blind phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novo Nordisk A/S: Monlunabant phase 2a trial in obesity [globenewswire.com]
A Preclinical Comparative Analysis of TM38837: A Peripherally Restricted CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for TM38837, a second-generation, peripherally restricted cannabinoid 1 (CB1) receptor antagonist. Developed to mitigate the psychiatric side effects associated with first-generation CB1 receptor antagonists like rimonabant, this compound has been evaluated in various preclinical models for its potential in treating obesity and related metabolic disorders. This document summarizes key in vivo findings, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in the field.
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
This compound has demonstrated significant efficacy in reducing body weight and improving metabolic parameters in preclinical studies utilizing diet-induced obese (DIO) mice. These studies are crucial in establishing proof-of-concept for the therapeutic potential of targeting peripheral CB1 receptors.
A key study evaluated the effects of daily oral administration of this compound over a five-week period in DIO mice. The results indicated a substantial and sustained reduction in body weight compared to vehicle-treated controls. Notably, the weight loss induced by this compound was comparable to that observed with the first-generation CB1 receptor antagonist, rimonabant, which is known to cross the blood-brain barrier.
Table 1: Comparative Efficacy of this compound and Rimonabant on Body Weight and Food Intake in DIO Mice
| Compound | Dose | Duration | Change in Body Weight | Change in Food Intake | Reference |
| This compound | 10 mg/kg/day | 5 weeks | ↓ 26% vs. vehicle | Sustained reduction | [1] |
| Rimonabant | 10 mg/kg/day | 5 weeks | Significant reduction vs. vehicle | Transient reduction | [2] |
| Vehicle | N/A | 5 weeks | Baseline increase | N/A | [1] |
In addition to weight reduction, treatment with this compound in DIO mice led to improvements in key metabolic markers. These include enhanced glucose homeostasis and a reduction in plasma markers of inflammation, suggesting a broader beneficial impact on the metabolic dysregulation associated with obesity.[1]
Comparative Preclinical Pharmacokinetics and Receptor Binding
The defining characteristic of this compound is its peripheral selectivity, which is achieved by limiting its ability to cross the blood-brain barrier. This is a critical distinction from rimonabant, which was withdrawn from the market due to severe psychiatric side effects attributed to its central action on CB1 receptors.
Table 2: Comparative Receptor Binding Affinity and Brain Penetrance
| Compound | CB1 IC50 (nM) | CB2 IC50 (nM) | Brain/Plasma Ratio | Reference |
| This compound | ~10 | >1000 | Low | [3] |
| Rimonabant | ~1-5 | >1000 | High |
The low brain-to-plasma concentration ratio of this compound is a key design feature intended to minimize central nervous system (CNS) side effects. Preclinical studies have supported this, showing that this compound is significantly less effective at promoting fear responses compared to rimonabant, especially at therapeutically relevant doses for metabolic effects.
Experimental Protocols
To ensure the reproducibility and clear interpretation of the presented data, the following section details the methodologies employed in the key preclinical studies.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks, leading to a significant increase in body weight and adiposity compared to mice on a standard chow diet.
-
Housing and Acclimation: Animals are single-housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. A period of acclimation to the housing conditions and handling is allowed before the start of the experiment.
-
Compound Administration: this compound, rimonabant, or vehicle are administered daily via oral gavage. The compounds are typically formulated in a vehicle such as a mixture of Tween 80 and saline. Dosing is based on the most recent body weight measurement.
-
Measurements:
-
Body Weight and Food Intake: Measured daily throughout the 5-week treatment period.
-
Metabolic Parameters: At the end of the study, blood samples are collected for the analysis of plasma glucose, insulin, triglycerides, and cholesterol levels.
-
Inflammatory Markers: Plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6) can be measured using standard ELISA kits.
-
-
Statistical Analysis: Data are typically analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of the different treatment groups.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for evaluating this compound in DIO mice.
Caption: Peripheral CB1 receptor signaling pathway.
References
- 1. Efficacy in diet-induced obese mice of the hepatotropic, peripheral cannabinoid 1 receptor inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Cannabinoid CB1 Antagonist this compound With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating TM38837-Induced Metabolic Improvements: A Comparative Analysis
A detailed guide for researchers and drug development professionals objectively comparing the metabolic effects of the peripherally restricted CB1 receptor antagonist TM38837 with the first-generation antagonist rimonabant and the GLP-1 receptor agonist liraglutide. This guide provides supporting experimental data from studies in diet-induced obese (DIO) mice.
Introduction
The global rise in obesity and associated metabolic disorders has driven the search for novel therapeutic agents. The endocannabinoid system, particularly the cannabinoid type 1 (CB1) receptor, has been a key target. First-generation CB1 receptor antagonists, such as rimonabant, demonstrated significant efficacy in reducing body weight and improving metabolic parameters. However, their clinical use was halted due to severe psychiatric side effects, attributed to their action on central nervous system (CNS) CB1 receptors.
This has led to the development of second-generation, peripherally restricted CB1 receptor antagonists, such as this compound. These compounds are designed to minimize brain penetration, thereby avoiding CNS-related adverse effects while retaining the beneficial metabolic effects of peripheral CB1 receptor blockade. This guide provides a comparative overview of the metabolic improvements induced by this compound, with rimonabant and the established glucagon-like peptide-1 (GLP-1) receptor agonist, liraglutide, as key comparators. The data presented is primarily from studies conducted in diet-induced obese (DIO) mice, a standard preclinical model for studying obesity and metabolic syndrome.
Comparative Efficacy of Metabolic Interventions
The following tables summarize the quantitative effects of this compound, rimonabant, and liraglutide on key metabolic parameters in diet-induced obese (DIO) mice. The data is compiled from various preclinical studies, with a focus on a 4-6 week treatment period to ensure comparability.
Table 1: Effects on Body Weight and Food Intake
| Compound | Dose | Treatment Duration | Body Weight Change (%) | Daily Food Intake |
| Vehicle | - | 5 weeks | - | No significant change |
| This compound | 30 mg/kg/day, p.o. | 5 weeks | ↓ 26% | Sustained reduction |
| Rimonabant | 10 mg/kg/day, p.o. | 4 weeks | Significant reduction | Transiently reduced |
| Liraglutide | 400 µg/kg/day, s.c. | 2 weeks | ↓ 26.1% | Significantly reduced |
Table 2: Effects on Plasma Metabolic Markers
| Compound | Dose | Treatment Duration | Fasting Glucose | Fasting Insulin | Triglycerides |
| Vehicle | - | 5 weeks | - | - | - |
| This compound | 30 mg/kg/day, p.o. | 5 weeks | Improved homeostasis | Lowered | Lowered |
| Rimonabant | 10 mg/kg/day, p.o. | 4 weeks | Improved sensitivity | Lowered | Lowered |
| Liraglutide | 400 µg/kg/day, s.c. | 2 weeks | Significantly decreased | Tended to reduce | Significantly decreased |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures used in preclinical metabolic research.
Diet-Induced Obesity (DIO) Mouse Model
-
Animals: Male C57BL/6J mice, 6-8 weeks of age.
-
Housing: Mice are individually housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.
-
Diet: Mice are fed a high-fat diet (HFD), typically with 45-60% of calories derived from fat, for a period of 10-16 weeks to induce obesity, insulin resistance, and other metabolic syndrome-like phenotypes. A control group is fed a standard chow diet (approximately 10% of calories from fat).
-
Monitoring: Body weight and food intake are monitored regularly (e.g., twice weekly).
Drug Administration (Oral Gavage)
-
Preparation: The test compound (this compound or rimonabant) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Procedure:
-
Mice are weighed to determine the correct dosing volume (typically not exceeding 10 ml/kg).
-
The mouse is restrained by scruffing the neck to immobilize the head.
-
A gavage needle of appropriate size (e.g., 18-20 gauge for adult mice) is measured externally from the tip of the nose to the last rib to determine the correct insertion depth.
-
The gavage needle is gently inserted into the esophagus and advanced to the predetermined depth.
-
The compound is administered slowly and steadily.
-
The needle is withdrawn gently, and the mouse is monitored for any signs of distress.
-
Measurement of Plasma Parameters
-
Blood Collection: Blood samples are collected from fasted mice (typically 4-6 hours) via tail vein or retro-orbital sinus.
-
Plasma Separation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Biochemical Analysis: Plasma levels of glucose, insulin, triglycerides, and cholesterol are measured using commercially available enzymatic assay kits or automated analyzers.
Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the ability of the animal to clear a glucose load, providing an indication of insulin sensitivity.
-
Procedure:
-
Mice are fasted for 4-6 hours.
-
A baseline blood sample is taken (t=0).
-
A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage.
-
Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Insulin Tolerance Test (ITT)
-
Purpose: To directly assess insulin sensitivity by measuring the response to an exogenous insulin injection.
-
Procedure:
-
Mice are fasted for 4-6 hours.
-
A baseline blood glucose measurement is taken (t=0).
-
A bolus of human insulin (typically 0.5-1.0 U/kg body weight) is administered via intraperitoneal (IP) injection.
-
Blood glucose levels are monitored at several time points after the insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathway of CB1 receptor antagonists and the experimental workflows described in this guide.
Caption: Peripheral CB1 receptor antagonist signaling pathway.
Caption: Experimental workflow for DIO mice studies.
TM38837: A Comparative Analysis of Receptor Occupancy with Other CB1 Antagonists
This guide provides a detailed comparison of TM38837's cannabinoid 1 (CB1) receptor occupancy with that of other CB1 receptor antagonists, primarily first-generation compounds like rimonabant and taranabant. The focus is on presenting experimental data that highlights the distinct pharmacological profile of this compound, a second-generation antagonist designed for peripheral restriction.
First-generation CB1 receptor antagonists, such as rimonabant and taranabant, were developed for the treatment of obesity and metabolic disorders.[1][2] While they demonstrated clinical efficacy in weight loss and improving metabolic parameters, their development was halted due to significant psychiatric side effects, including anxiety and depression.[1][2] These adverse effects are believed to be linked to their ability to cross the blood-brain barrier and occupy central CB1 receptors.[1]
This compound emerged as a second-generation CB1 receptor antagonist, specifically engineered to limit its penetration into the central nervous system (CNS). The therapeutic goal is to retain the beneficial metabolic effects mediated by peripheral CB1 receptors in tissues like the liver, adipose tissue, and skeletal muscle, while avoiding the centrally-mediated psychiatric side effects.
Comparative Receptor Occupancy Data
Positron Emission Tomography (PET) has been a crucial imaging technique to quantify the in vivo brain CB1 receptor occupancy (RO) of these compounds. The data consistently demonstrates a significantly lower brain receptor occupancy for this compound compared to first-generation antagonists at therapeutically relevant doses.
| Compound | Study Type | Species | Key Findings on Brain CB1 Receptor Occupancy |
| This compound | PET Imaging | Cynomolgus Monkeys | In vivo affinity based on plasma levels was over 100 times lower than rimonabant. Showed considerably lower CB1R occupancy than rimonabant at expected therapeutic plasma concentrations. |
| Clinical Study | Humans | A 100 mg oral dose, predicted to be effective for metabolic disorders, had no measurable impact on CNS effects, suggesting it does not significantly penetrate the brain at this dose. | |
| Rimonabant | PET Imaging | Cynomolgus Monkeys | Exhibited a clear dose and plasma concentration-dependent increase in brain CB1R occupancy. |
| PET Imaging | Non-human Primates | A dose of 1-3 mg/kg resulted in a 25-40% reduction in the binding of a CB1R radiotracer. | |
| Clinical Data Analysis | Humans | Clinically effective doses for weight loss (e.g., 20 mg) were found to correspond to a brain CB1R occupancy of approximately 20-30%. | |
| Taranabant | PET Imaging | Humans | Demonstrated dose-dependent occupancy of brain CB1 receptors after both single and multiple doses. |
| Clinical Study with PET | Humans | Central nervous system receptor occupancy levels of approximately 10-40% were associated with weight-loss effects. | |
| PET Imaging Analysis | Non-human Primates | Clinically favored doses of 1-2 mg were estimated to result in about 20-30% brain CB1R occupancy. |
Experimental Protocols
The quantitative comparison of receptor occupancy relies heavily on in vivo imaging techniques, most notably Positron Emission Tomography (PET).
PET Receptor Occupancy Studies
Objective: To quantify the percentage of CB1 receptors in the brain that are bound by an antagonist at given doses or plasma concentrations.
General Methodology:
-
Radioligand Selection: A specific PET radioligand that binds to CB1 receptors is chosen. Commonly used radioligands include [¹¹C]MePPEP, [¹⁸F]MK-9470, [¹¹C]SD5024, and [¹¹C]OMAR.
-
Baseline Scan: An initial PET scan is performed on the subject (animal or human) after injection of the radioligand to measure the baseline level of receptor availability.
-
Antagonist Administration: The subject is then treated with the CB1 antagonist (e.g., this compound, rimonabant) at a specific dose.
-
Post-Dosing Scans: Subsequent PET scans are conducted at various time points after antagonist administration. The radioligand is re-injected for these scans.
-
Blood Sampling: Blood samples are often taken throughout the experiment to determine the plasma concentration of the antagonist.
-
Image Analysis and Calculation: The PET images from baseline and post-dosing scans are analyzed. The reduction in the radioligand's binding potential in specific brain regions after antagonist administration is used to calculate the receptor occupancy, typically using the following formula:
-
Receptor Occupancy (%) = [(BPND* at Baseline - BPND Post-dose) / BPND at Baseline] x 100*
-
Where BPND represents the non-displaceable binding potential, an indicator of receptor density.
-
Visualizing the Mechanisms
CB1 Receptor Signaling and Antagonism
The following diagram illustrates the signaling pathway of the CB1 receptor and the mechanism of action for antagonists/inverse agonists. Endocannabinoids (like anandamide and 2-AG) activate the CB1 receptor, which is coupled to a Gαi/o protein. This activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of ion channels. CB1 antagonists, such as this compound and rimonabant, bind to the receptor but do not activate it, thereby blocking the effects of endocannabinoids. As inverse agonists, they also reduce the basal, ligand-independent activity of the receptor.
Caption: CB1 receptor signaling pathway and antagonist interaction.
Experimental Workflow for PET Receptor Occupancy
This diagram outlines the typical workflow for a preclinical or clinical PET study designed to measure the brain receptor occupancy of a drug.
Caption: A typical experimental workflow for a PET receptor occupancy study.
References
- 1. Low brain CB1 receptor occupancy by a second generation CB1 receptor antagonist this compound in comparison with rimonabant in nonhuman primates: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
TM38837: A Potential Alternative in Cannabinoid Receptor Blockade, Navigating Beyond Rimonabant's Limitations
For researchers, scientists, and drug development professionals navigating the complexities of cannabinoid receptor 1 (CB1R) antagonism, the withdrawal of rimonabant due to severe psychiatric side effects left a significant void.[1][2][3][4][5] The quest for peripherally restricted CB1R antagonists with a safer profile has led to the development of second-generation compounds like TM38837. This guide provides a comparative analysis of this compound and rimonabant, focusing on their efficacy, mechanism of action, and potential clinical implications, while also addressing the critical question of its efficacy in theoretical rimonabant-resistant scenarios.
While direct experimental data on the efficacy of this compound in models explicitly resistant to rimonabant is not currently available in published literature, a comparative analysis of their distinct pharmacological profiles offers valuable insights. This guide will synthesize the existing data to empower researchers to evaluate the potential of this compound.
Comparative Efficacy and Mechanism of Action
This compound and rimonabant, both CB1R inverse agonists, have demonstrated comparable efficacy in reducing body weight and improving metabolic parameters in preclinical models of diet-induced obesity. However, their mechanisms diverge significantly in terms of tissue-specific action and central nervous system (CNS) penetration.
Key Differentiators:
-
Peripheral Restriction: this compound is designed as a peripherally restricted CB1R antagonist, exhibiting significantly lower brain occupancy compared to rimonabant. This characteristic is crucial for mitigating the centrally-mediated psychiatric side effects, such as anxiety and depression, that led to rimonabant's market withdrawal.
-
Hepatic Tropism: Pharmacokinetic studies of this compound reveal high exposure in the liver. This suggests a potential mechanism of action involving intracellular CB1 receptors within hepatocytes, which may play a significant role in its metabolic benefits.
-
CB1 Receptor Affinity: It is noteworthy that this compound has a lower affinity for the CB1 receptor in comparison to rimonabant. Despite this, it achieves similar efficacy in preclinical models, suggesting that its unique pharmacokinetic properties may compensate for the lower binding affinity.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound and rimonabant based on available preclinical and clinical findings.
Table 1: Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | This compound | Rimonabant | Source |
| Brain CB1R Occupancy | Significantly Lower | Higher | |
| Receptor Affinity (CB1) | Lower | Higher | |
| Primary Site of Action | Peripheral Tissues (notably liver) | Central and Peripheral Tissues | |
| Reported Efficacy (Obesity Models) | Comparable to Rimonabant | Effective in weight reduction | |
| CNS Side Effects (Preclinical) | Reduced fear-promoting effects | Anxiogenic and depressive-like effects |
Table 2: Preclinical Efficacy in Diet-Induced Obese Mice
| Outcome | This compound | Rimonabant | Source |
| Body Weight Reduction | Significant | Significant | |
| Food Intake | Sustained Reduction | Reduction | |
| Plasma Inflammation Markers | Improvement | Improvement | |
| Glucose Homeostasis | Improvement | Improvement |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Protocol 1: Assessment of Brain CB1R Occupancy using PET
-
Objective: To compare the brain cannabinoid receptor type 1 (CB1R) occupancy of this compound and rimonabant.
-
Method: A positron emission tomography (PET) study was conducted in nonhuman primates using the radioligand [11C]MePPEP, which binds to CB1R. Animals were administered with either this compound or rimonabant at various doses. Brain radioactivity was measured to determine the level of CB1R occupancy at different plasma concentrations of each drug.
-
Data Analysis: The relationship between drug plasma concentration and CB1R occupancy was modeled to compare the in vivo affinity of the two compounds for central CB1 receptors.
Protocol 2: Evaluation of Efficacy in Diet-Induced Obese (DIO) Mice
-
Objective: To assess the long-term efficacy of this compound on body weight, food intake, and metabolic parameters.
-
Method: Male C57BL/6J mice were fed a high-fat diet to induce obesity. The DIO mice were then treated daily with this compound, a comparator compound (e.g., TM39875), or vehicle for a period of 5 weeks. Body weight and food intake were monitored regularly. At the end of the study, blood samples were collected for the analysis of plasma markers of inflammation and glucose homeostasis.
-
Data Analysis: Statistical analysis was performed to compare the changes in body weight, cumulative food intake, and metabolic parameters between the different treatment groups.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Comparative mechanism of Rimonabant and this compound.
Caption: Experimental workflow for DIO mice studies.
Addressing Rimonabant Resistance: A Forward Look
The absence of data on this compound in rimonabant-resistant models presents a significant knowledge gap and a compelling area for future research. Resistance to a CB1R antagonist could theoretically arise from several mechanisms, including:
-
Receptor Downregulation or Desensitization: Chronic exposure to an antagonist could lead to a decrease in the number or sensitivity of CB1 receptors.
-
Alterations in the Binding Site: Mutations in the CB1R could alter the binding pocket, reducing the affinity of the antagonist.
-
Pharmacokinetic Resistance: Changes in drug metabolism or efflux could reduce the effective concentration of the drug at its target site.
Given this compound's distinct pharmacological profile, it is plausible that it could overcome certain forms of resistance. For instance, if resistance is driven by poor penetration into specific peripheral tissues, this compound's high liver exposure might still allow for efficacy in metabolic regulation. Furthermore, although both are diarylpyrazoles, subtle differences in their interaction with the CB1R binding pocket could mean that a mutation conferring resistance to rimonabant may not affect this compound's binding to the same extent.
Future research should focus on:
-
Developing in vitro and in vivo models of rimonabant resistance.
-
Evaluating the binding and functional activity of this compound in these models.
-
Investigating the downstream signaling pathways activated by this compound in comparison to rimonabant in both sensitive and resistant models.
References
- 1. Efficacy in diet-induced obese mice of the hepatotropic, peripheral cannabinoid 1 receptor inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 4. Frontiers | The Cannabinoid CB1 Antagonist this compound With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice [frontiersin.org]
- 5. Rimonabant: a selective blocker of the cannabinoid CB1 receptors for the management of obesity, smoking cessation and cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of TM38837: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the peripherally restricted cannabinoid CB1 receptor antagonist TM38837 with the first-generation antagonist rimonabant and other emerging alternatives. This analysis, supported by experimental data, aims to objectively assess the translational potential of this compound from animal models to humans, focusing on its efficacy, safety, and pharmacokinetic profiles.
This compound is a second-generation, peripherally restricted cannabinoid CB1 receptor inverse agonist/antagonist developed to mitigate the central nervous system (CNS) side effects that led to the withdrawal of rimonabant.[1][2] The primary therapeutic target for these compounds is obesity and its associated metabolic disorders. The key differentiator for this compound lies in its limited ability to cross the blood-brain barrier, thereby reducing the risk of psychiatric adverse events such as anxiety and depression that were linked to central CB1 receptor blockade.[1][3]
Comparative Efficacy in Preclinical Models
Preclinical studies, primarily in diet-induced obese (DIO) mouse models, have demonstrated that this compound induces significant weight loss, comparable to that observed with rimonabant at similar doses.[1] One study highlighted that this compound produced a considerable 26% weight loss in DIO mice, which was associated with a sustained reduction in food intake and improvements in markers of inflammation and glucose homeostasis.
| Compound | Animal Model | Key Efficacy Findings | Reference |
| This compound | Diet-Induced Obese (DIO) Mice | - 26% weight loss. - Sustained reduction in food intake. - Improved plasma markers of inflammation and glucose homeostasis. | |
| Rimonabant | Diet-Induced Obese (DIO) Mice | - Significant weight loss. - Nearly 60% decrease in energy intake in the first 9 days. - Improved metabolic profile. | |
| AM6545 | Diet-Induced Obese (DIO) Mice | - Reduced body weight and adiposity. - Weight-independent improvements in glucose homeostasis, fatty liver, and plasma lipid profile. | |
| TXX-522 | Diet-Induced Obese (DIO) Mice | - Prominent weight-loss efficacy. |
Receptor Binding Affinity and Selectivity
The binding affinity of these compounds to the CB1 and CB2 receptors is a critical determinant of their potency and potential for off-target effects. This compound is a highly potent CB1 receptor inverse agonist with good selectivity over the CB2 receptor.
| Compound | CB1 Receptor Affinity | CB2 Receptor Affinity | Selectivity (CB1 vs. CB2) | Reference |
| This compound | IC50: 8.5 nM | IC50: 605 nM | 71-fold | |
| Rimonabant | Ki: 1.8 nM | Ki: 514 nM | 285-fold |
Pharmacokinetic Profile: A Key Differentiator
The pharmacokinetic properties of this compound underscore its design as a peripherally restricted agent. It exhibits a significantly longer terminal half-life in humans compared to rimonabant. This prolonged half-life, coupled with its low brain penetrance, is a key aspect of its translational potential.
Human Pharmacokinetic Parameters
| Parameter | This compound (100 mg) | This compound (500 mg) | Rimonabant (60 mg) | Reference |
| Cmax (ng/mL) | 2860 (± 2377) | 12449 (± 1620) | 620 (± 113) | |
| tmax (h) | ~12.55 - 13.01 | ~12.55 - 13.01 | 4.11 | |
| Terminal Half-life (h) | 771 | 771 | 12.7 |
Animal Pharmacokinetic Parameters (Mice)
Pharmacokinetic studies in mice also demonstrate the distinct profiles of this compound and rimonabant.
| Compound | Key Pharmacokinetic Findings in Mice | Reference |
| This compound | High plasma and low brain levels. High liver levels due to hepatic uptake. | |
| Rimonabant | Brain penetrating. |
Safety Profile: The Central Advantage of Peripheral Restriction
The primary rationale for developing peripherally restricted CB1 antagonists was to avoid the neuropsychiatric side effects of rimonabant. Preclinical and early clinical data for this compound support this improved safety profile.
In fear conditioning tests in mice, a model for anxiety-like behaviors, this compound only induced a significant increase in freezing behavior at a high dose of 100 mg/kg, a dose ten times higher than the effective dose of rimonabant (10 mg/kg). When injected directly into the brain, both compounds caused a fear response, but this compound was at least an order of magnitude less effective in promoting fear responses than rimonabant.
A Phase I clinical trial in healthy male subjects showed that this compound was well-tolerated, with no serious adverse events reported. Importantly, at a dose of 100 mg, this compound had no measurable impact on CNS effects like "feeling high" or body sway, suggesting it does not significantly penetrate the brain at therapeutic doses.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
-
Animals: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of several weeks (e.g., 14 weeks) to induce obesity.
-
Treatment: Compounds (e.g., this compound, rimonabant) or vehicle are administered daily via oral gavage or intraperitoneal injection.
-
Parameters Measured: Body weight, food intake, body composition (fat and lean mass), and various metabolic parameters (e.g., plasma glucose, insulin, lipids, and inflammatory markers) are monitored throughout the study.
Auditory Fear Conditioning Test in Mice
-
Apparatus: A conditioning chamber and a distinct testing chamber are used.
-
Conditioning (Day 1): Mice are placed in the conditioning chamber and exposed to a neutral conditioned stimulus (CS), typically an auditory tone, which is paired with an aversive unconditioned stimulus (US), such as a mild electric foot shock.
-
Contextual Fear Testing (Day 2): Mice are returned to the original conditioning chamber, and their freezing behavior (a measure of fear) is recorded in the absence of the CS and US.
-
Cued Fear Testing (Day 3): Mice are placed in a novel chamber, and after a baseline period, the auditory CS is presented without the US. Freezing behavior is again quantified.
-
Drug Administration: The test compound or vehicle is typically administered prior to the fear memory retrieval test (contextual or cued).
Visualizing the Pathways and Processes
Signaling Pathway of CB1 Receptor Antagonism
Caption: CB1 receptor signaling and antagonism.
Experimental Workflow for Preclinical Assessment
Caption: Preclinical assessment workflow.
Logical Relationship in Translational Assessment
Caption: Translational assessment logic.
Conclusion
The available preclinical and early clinical data strongly support the translational potential of this compound as a therapeutic agent for obesity and metabolic disorders. Its ability to match the efficacy of rimonabant in animal models while demonstrating a significantly improved safety profile due to its peripheral restriction is a major advancement. The favorable pharmacokinetic profile observed in humans further strengthens its potential for clinical development. While more extensive clinical trials are necessary to fully establish its efficacy and long-term safety in patient populations, this compound represents a promising second-generation CB1 receptor antagonist with a potentially superior risk-benefit profile compared to its predecessors. Researchers and drug development professionals should consider these comparative data when evaluating the landscape of anti-obesity therapeutics.
References
- 1. Efficacy of rimonabant and other cannabinoid CB1 receptor antagonists in reducing food intake and body weight: preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Rimonabant and Other Cannabinoid CB1 Receptor Antagonists in Reducing Food Intake and Body Weight: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Research and Development of Cannabinoid Receptor New Drugs [synapse.patsnap.com]
A Comparative Pharmacokinetic Analysis of TM38837 and Rimonabant: A Guide for Researchers
An in-depth comparison of the pharmacokinetic profiles of the peripherally restricted cannabinoid-1 receptor antagonist TM38837 and the first-generation antagonist rimonabant is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to highlight key differences in their absorption, distribution, metabolism, and excretion, providing a valuable resource for ongoing research in metabolic disorders and beyond.
This compound and rimonabant are both antagonists of the cannabinoid-1 (CB1) receptor, a key component of the endocannabinoid system that regulates appetite and energy balance.[1][2] While rimonabant was the first in its class to be approved for the treatment of obesity, it was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[3] These adverse effects were attributed to its action on CB1 receptors in the central nervous system (CNS).[3] In contrast, this compound was designed as a peripherally selective CB1 receptor antagonist, aiming to provide the metabolic benefits of CB1 receptor blockade without the centrally mediated side effects.[4] This comparative analysis delves into the pharmacokinetic properties that differentiate these two compounds.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and rimonabant based on clinical and preclinical studies.
| Pharmacokinetic Parameter | This compound | Rimonabant |
| Time to Maximum Concentration (Tmax) | ~12.55 - 13.01 hours | ~2 - 4.11 hours |
| Terminal Half-life (t½) | ~771 hours | ~6 - 9 days (non-obese), ~16 days (obese) |
| Plasma Concentration Profile | Relatively flat | Shows distinct peaks and troughs |
| Brain Penetration | Limited/Low | Significant |
Experimental Protocols
The determination of plasma concentrations for both this compound and rimonabant has been predominantly achieved through the use of liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Quantification of this compound and Rimonabant in Human Plasma
Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation:
-
Blood samples are collected in tubes containing an anticoagulant (e.g., heparin).
-
Plasma is separated by centrifugation.
-
For rimonabant, a liquid-liquid extraction is performed. Rimonabant and an internal standard (e.g., AM-251) are extracted from a small volume of plasma (e.g., 50 µL) using an organic solvent like diethyl ether.
-
The organic layer is then separated and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Separation:
-
A reverse-phase C18 column is typically used for separation.
-
The mobile phase often consists of a mixture of an aqueous buffer (e.g., formate buffer) and an organic solvent (e.g., acetonitrile), run in an isocratic or gradient mode.
Mass Spectrometric Detection:
-
The analytes are ionized using electrospray ionization (ESI) in the positive ion mode.
-
Detection is performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each compound and one or more of its characteristic product ions. For rimonabant, the precursor ion m/z 463.1 and the product ion m/z 380.9 are often used for quantification.
Quantification:
-
Calibration curves are generated using known concentrations of the analytes in blank plasma.
-
The concentration of the drug in unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve. The lower limit of quantification for this compound has been reported as 0.1 ng/mL and for rimonabant as 1.0 ng/mL.
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of this compound and rimonabant are mediated through their interaction with the CB1 receptor signaling pathway. As antagonists or inverse agonists, they block the downstream signaling cascades normally initiated by endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).
Caption: Antagonism of the CB1 receptor by this compound and rimonabant.
The diagram above illustrates the canonical signaling pathway of the CB1 receptor and the inhibitory action of this compound and rimonabant. Endocannabinoids activate the CB1 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, as well as the activation of the MAPK pathway. These signaling events ultimately regulate gene expression related to processes like lipogenesis. This compound and rimonabant competitively bind to the CB1 receptor, preventing its activation by endocannabinoids and thereby blocking these downstream effects.
Caption: General workflow for pharmacokinetic analysis.
This workflow outlines the key steps involved in a clinical trial designed to assess the pharmacokinetic profiles of this compound and rimonabant. Following drug administration, blood samples are collected at various time points. The plasma is then separated and the drug is extracted. Finally, the concentration of the drug in the plasma is quantified using LC-MS/MS, and the resulting data is used for pharmacokinetic modeling to determine parameters such as Tmax, half-life, and AUC.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7TM Pharma Successfully Conducts Clinical Phase I Trial With Its Second Generation CB1 Receptor Antagonist - BioSpace [biospace.com]
A Comparative Analysis of TM38837 and Rimonabant in Preclinical Metabolic Models
An objective guide for researchers on the equipotency and metabolic effects of two key cannabinoid receptor 1 (CB1) antagonists.
This guide provides a comprehensive comparison of TM38837 and rimonabant, two cannabinoid receptor 1 (CB1) inverse agonists/antagonists investigated for their therapeutic potential in metabolic disorders. While rimonabant, a first-generation CB1 antagonist, demonstrated efficacy in weight reduction, its clinical development was halted due to centrally-mediated psychiatric side effects. This compound emerged as a second-generation, peripherally restricted CB1 antagonist, designed to mitigate these central nervous system (CNS) effects while retaining metabolic benefits. This document summarizes key experimental data on their equipotency in metabolic models, details the experimental protocols used in these studies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Comparative Efficacy in Metabolic Models
This compound and rimonabant have been evaluated in various preclinical models of obesity and metabolic syndrome, primarily in diet-induced obese (DIO) rodents. The available data suggests that this compound is at least equipotent to rimonabant in producing weight loss and improving metabolic parameters when administered at similar doses.
| Parameter | This compound | Rimonabant | Vehicle/Control | Study Details |
| Body Weight Change | 22-26% reduction | 22-26% reduction | Placebo | DIO mice and rats treated daily for five weeks.[1] |
| 26% weight loss | Not directly compared in this study | Placebo | DIO mice treated daily for 5 weeks.[2][3][4] | |
| Significant weight loss, similar to rimonabant | Significant weight loss | Vehicle | Obese mice.[5] | |
| Food Intake | Sustained reduction | Transient reduction | Vehicle | DIO mice. |
| Glucose Homeostasis | Improvements in plasma markers of glucose homeostasis | Improvements in glucose tolerance | Vehicle | DIO mice. |
| Insulin Sensitivity | Not explicitly quantified in direct comparison | Improved insulin sensitivity | Vehicle | DIO mice. |
Mechanism of Action: Central vs. Peripherally-Restricted CB1 Blockade
Both this compound and rimonabant exert their metabolic effects primarily by acting as inverse agonists at the CB1 receptor. The endocannabinoid system, through CB1 receptors in the brain and peripheral tissues, plays a significant role in regulating appetite, energy expenditure, and metabolism.
Rimonabant, being brain-penetrant, blocks both central and peripheral CB1 receptors. This central blockade is responsible for its appetite-suppressing effects but also its adverse psychiatric side effects. In contrast, this compound is designed to be peripherally restricted, with significantly lower brain penetration. This selectivity aims to harness the metabolic benefits of peripheral CB1 receptor antagonism—such as in the liver, adipose tissue, and skeletal muscle—while avoiding the centrally-mediated adverse events.
Below is a diagram illustrating the distinct mechanisms of action.
Caption: Mechanism of action of this compound and rimonabant.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and rimonabant.
Diet-Induced Obesity (DIO) Mouse Model
This protocol is essential for inducing a metabolic phenotype that mimics human obesity and is a foundational step for testing the efficacy of metabolic drugs.
-
Animal Model: Male C57BL/6J mice, 8 weeks of age, are commonly used due to their susceptibility to diet-induced obesity.
-
Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Mice are fed a high-fat diet (HFD), typically with 45-60% of calories derived from fat, for a period of 15 weeks to induce obesity. A control group is fed a standard chow diet.
-
Monitoring: Body weight and food intake are monitored weekly throughout the study.
-
Confirmation of Obesity: After the induction period, mice on the HFD will exhibit a significant increase in body weight (typically 20-30% more than the control group) and may show signs of insulin resistance and hyperglycemia.
Drug Administration (Oral Gavage)
Oral gavage is a standard method for precise oral administration of compounds to rodents.
-
Preparation: The drug (this compound or rimonabant) is formulated in a suitable vehicle (e.g., a solution or suspension).
-
Dosage Calculation: The volume to be administered is calculated based on the animal's body weight, typically not exceeding 10 ml/kg.
-
Restraint: The mouse is securely restrained to ensure proper administration and minimize stress and injury.
-
Gavage Needle Insertion: A gavage needle of appropriate size (e.g., 18-20 gauge for mice) is measured from the tip of the mouse's nose to the end of the sternum to determine the correct insertion depth. The needle is gently inserted into the esophagus.
-
Administration: The calculated dose is slowly administered into the stomach.
-
Post-Administration Monitoring: The animal is monitored for any signs of distress after the procedure.
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT assesses the ability of an animal to clear a glucose load, providing a measure of glucose tolerance.
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Injection: A sterile solution of 20% glucose is injected intraperitoneally at a dose of 2 g/kg of body weight.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the glucose injection, typically at 15, 30, 60, and 120 minutes.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT measures the response to exogenous insulin, providing an indication of insulin sensitivity.
-
Fasting: Mice are fasted for a shorter period than for the IPGTT, typically 4-6 hours.
-
Baseline Glucose: A baseline blood glucose measurement is taken.
-
Insulin Injection: Human insulin is injected intraperitoneally at a dose of 0.75-1.0 U/kg of body weight.
-
Blood Glucose Monitoring: Blood glucose levels are measured at time points such as 15, 30, and 60 minutes after insulin injection.
-
Data Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.
Below is a workflow diagram for a typical preclinical study investigating these compounds.
Caption: Experimental workflow for comparing metabolic drugs.
Conclusion
The available preclinical data strongly suggest that the peripherally restricted CB1 receptor antagonist, this compound, is equipotent to the brain-penetrant antagonist, rimonabant, in its ability to induce weight loss and improve metabolic parameters in diet-induced obese rodent models. The key differentiator lies in their mechanism of action, with this compound's peripheral selectivity offering the potential for a safer therapeutic profile by avoiding the psychiatric side effects associated with central CB1 receptor blockade. Further head-to-head comparative studies are warranted to provide more detailed quantitative data on their relative effects on food intake, glucose tolerance, and insulin sensitivity under identical experimental conditions. The standardized protocols provided in this guide offer a framework for conducting such comparative efficacy studies.
References
- 1. eurekalert.org [eurekalert.org]
- 2. IP Glucose Tolerance Test in Mouse [protocols.io]
- 3. Efficacy in diet-induced obese mice of the hepatotropic, peripheral cannabinoid 1 receptor inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Cannabinoid CB1 Antagonist this compound With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TM38837: A Safety and Operations Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of the research chemical TM38837. While this compound is shipped as a non-hazardous chemical, its status as a potent, bioactive compound necessitates that it be treated as regulated chemical waste to ensure laboratory safety and environmental protection.[1] Adherence to these procedures is critical for maintaining a safe research environment and complying with institutional and regulatory standards.
Chemical and Physical Properties Summary
Understanding the properties of this compound is the first step in safe handling and disposal. The following table summarizes key data for this compound.
| Property | Data |
| Chemical Name | 1-(2,4-Dichlorophenyl)-4-ethyl-N-1-piperidinyl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide |
| Molecular Formula | C₃₀H₂₅Cl₂F₃N₄OS[2] |
| Molecular Weight | 617.51 g/mol [2] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO and ethanol.[2] |
| Storage Conditions | Long-term storage at -20°C is recommended. |
| Shipping Classification | Shipped as a non-hazardous chemical. |
Experimental Protocol for Proper Disposal
The following step-by-step protocol must be followed for the disposal of all forms of this compound waste, including the pure compound, solutions, and contaminated labware. This protocol is based on established guidelines for laboratory chemical waste management.
1. Waste Segregation and Collection:
-
Initial Step: Designate separate, clearly marked waste streams for solid and liquid this compound waste. Do not mix with other chemical wastes unless compatibility has been confirmed by a qualified safety professional.
-
Solid Waste: Collect unused or expired this compound powder, along with any contaminated disposable labware (e.g., pipette tips, weigh boats, gloves, bench paper), in a dedicated, sealable, and puncture-resistant container.
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, leak-proof container made of a material compatible with the solvent used (e.g., a glass or polyethylene container for DMSO or ethanol solutions). Under no circumstances should this compound solutions be disposed of down the sanitary sewer.
2. Container Management and Labeling:
-
Container Integrity: Ensure all waste containers are in good condition, compatible with their contents, and can be securely sealed.
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.
-
The full chemical name: "this compound".
-
For liquid waste, identify the solvent and approximate concentration of this compound.
-
The date when waste was first added to the container (accumulation start date).
-
3. Storage and Handling:
-
Designated Storage Area: Store sealed waste containers in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.
-
Secondary Containment: Place all waste containers in secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.
4. Final Disposal:
-
Professional Removal: Arrange for the collection of this compound waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Documentation: Maintain an inventory of the waste generated for your records and to provide to the disposal contractor.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the safe and compliant disposal of this compound waste.
Caption: Procedural workflow for the disposal of this compound.
It is the responsibility of all laboratory personnel to adhere to these guidelines to ensure a safe working environment and to prevent the improper release of research chemicals. Always consult your institution's specific chemical hygiene and waste management plans.
References
Essential Safety and Handling Guide for the CB1 Inverse Agonist TM38837
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the peripherally restricted cannabinoid 1 receptor (CB1) inverse agonist, TM38837. This document provides immediate access to critical safety protocols, operational plans, and experimental methodologies to ensure laboratory safety and proper usage.
This compound is a potent and selective inverse agonist of the CB1 receptor, intended for laboratory research use only.[1] Due to its limited brain penetrance, it is a valuable tool for investigating the peripheral endocannabinoid system.[2] Adherence to strict safety protocols is paramount when handling this and any research chemical.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is the first step in safe handling. This data is summarized in the table below.
| Property | Value |
| Chemical Name | 1-(2,4-Dichlorophenyl)-4-ethyl-N-1-piperidinyl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide |
| Molecular Formula | C₃₀H₂₅Cl₂F₃N₄OS |
| Molecular Weight | 617.51 g/mol [1][3][4] |
| Appearance | Solid powder |
| Purity | ≥98% (HPLC) |
| CAS Number | 1253641-65-4 |
Personal Protective Equipment (PPE)
While this compound is shipped as a non-hazardous chemical, standard laboratory precautions should always be observed. The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles. |
| Body Protection | Laboratory coat | Shields skin and personal clothing from accidental spills. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the designated work area.
Storage
-
Temperature: Store at -20°C for long-term stability. Short-term storage at 0 - 4°C (days to weeks) is also acceptable.
-
Environment: Keep in a dry, dark place.
-
Container: Keep the container tightly sealed to prevent contamination and degradation.
Disposal Plan
All chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Classification: Treat all this compound waste, including contaminated consumables, as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Ensure the container is compatible with the waste material.
-
Disposal Route: Dispose of chemical waste through an authorized hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound and other CB1 inverse agonists.
Preparation of Stock Solutions
This compound is soluble in DMSO and ethanol.
| Solvent | Maximum Concentration |
| DMSO | 20 mM |
| Ethanol | 20 mM |
Protocol for a 10 mM Stock Solution in DMSO:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 6.1751 mg of this compound in 1 mL of DMSO. The calculation is as follows:
-
Mass (g) = Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 617.51 g/mol * 1000 mg/g = 6.1751 mg
-
-
Procedure:
-
Weigh out 6.1751 mg of this compound powder using a calibrated analytical balance.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C.
-
In Vivo Administration in a Mouse Model
The following protocol is adapted from studies investigating the effects of this compound in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO and 10% Cremophor EL in saline)
-
Appropriate dosing syringes and needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO as described above.
-
On the day of the experiment, dilute the stock solution to the desired final concentration using the vehicle. For example, for a 10 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the final concentration would be 2.5 mg/mL.
-
Vortex the dosing solution thoroughly to ensure homogeneity.
-
-
Administration:
-
Administer the solution to the mice via the desired route (e.g., oral gavage (p.o.) or intracerebroventricular (i.c.v.) injection).
-
The volume of administration should be calculated based on the weight of each individual animal.
-
In Vitro Assay: cAMP Measurement for CB1 Receptor Inverse Agonism
This protocol provides a general framework for a cell-based assay to measure the inverse agonist activity of this compound on the CB1 receptor, which is a Gi/o-coupled receptor. Inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels is a hallmark of CB1 receptor activation. Inverse agonists will increase the basal level of cAMP in cells with constitutive CB1 receptor activity.
Materials:
-
A cell line expressing the human CB1 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
A reference CB1 agonist (e.g., CP55,940) and antagonist (e.g., Rimonabant)
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Culture:
-
Culture the CB1-expressing cells according to standard protocols.
-
Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, the reference agonist, and antagonist in assay buffer.
-
Wash the cells with assay buffer.
-
Add the diluted compounds to the respective wells. Include wells with vehicle control and forskolin alone.
-
-
cAMP Measurement:
-
Incubate the plate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves and calculate the EC₅₀ or IC₅₀ values for the compounds. An inverse agonist like this compound is expected to increase the cAMP level in the absence of an agonist.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental flow, the following diagrams are provided.
Caption: Mechanism of this compound as a CB1 inverse agonist.
Caption: General workflow for an in vitro cAMP assay.
References
- 1. innoprot.com [innoprot.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
